7-Hydroxycoumarin-4-acetic acid
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
2-(7-hydroxy-2-oxochromen-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c12-7-1-2-8-6(3-10(13)14)4-11(15)16-9(8)5-7/h1-2,4-5,12H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHPMQBVNXMPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943938 | |
| Record name | (7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |
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Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6950-82-9, 21392-45-0 | |
| Record name | 7-Hydroxycoumarin-4-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006950829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-4-coumarinylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021392450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6950-82-9 | |
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| Record name | (7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |
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| Record name | 7-Hydroxycoumarin-4-acetic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 7-Hydroxycoumarin-4-acetic acid: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycoumarin-4-acetic acid, also known as (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid or umbelliferone-4-acetic acid, is a fluorescent derivative of coumarin (B35378).[1][2] Its intrinsic fluorescence and reactive carboxylic acid group make it a valuable tool in various scientific disciplines, particularly in the fields of biochemistry, cell biology, and drug discovery.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectral properties, synthesis, and key applications of this compound, with a focus on experimental protocols and the underlying scientific principles.
Chemical Structure and Properties
This compound possesses a rigid coumarin core with a hydroxyl group at the 7-position and an acetic acid moiety at the 4-position. This substitution pattern is crucial for its characteristic blue fluorescence.[4][5]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-(7-hydroxy-2-oxochromen-4-yl)acetic acid | [6] |
| Synonyms | Umbelliferone-4-acetic acid, (7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid | [1][2] |
| CAS Number | 6950-82-9 | [6][7] |
| Molecular Formula | C₁₁H₈O₅ | [6][7] |
| Molecular Weight | 220.18 g/mol | [6][7] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 212 °C (decomposes) | [7][8] |
| Solubility | Soluble in DMSO and methanol | [4][9] |
Table 2: Spectral Properties of this compound
| Spectral Property | Wavelength/Shift | Conditions | Reference(s) |
| UV-Vis Absorption (λmax) | 326 nm | Methanol | [6] |
| Fluorescence Excitation (Ex) | 360 nm | DMSO | [4][5][9] |
| Fluorescence Emission (Em) | 450 nm | DMSO | [4][5][9] |
| ¹H-NMR (DMSO-d₆, 400 MHz), δ (ppm) | 11.08 (1H, s, COOH), 7.41-6.98 (2H, m, H-5, H-6), 6.69-6.23 (2H, m, H-8, H-3), 4.93 (1H, dd, OH), 3.02-2.89 (2H, m, CH₂) | - | [6] |
| ¹³C-NMR (DMSO-d₆, 100 MHz), δ (ppm) | 171.5 (C=O), 160.2 (C-2), 152.4 (C-4), 150.5 (C-8a), 135.2 (C-6), 124.8 (C-5), 122.9 (C-7), 120.1 (C-4a), 112.5 (C-3), 104.1 (C-8), 37.0 (-CH₂) | - | [6] |
Synthesis of this compound
The most common method for synthesizing this compound is the Pechmann condensation, which involves the reaction of resorcinol (B1680541) with citric acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[10]
Experimental Protocol: Pechmann Condensation for this compound
Materials:
-
Citric acid
-
Concentrated sulfuric acid (98%)
-
Resorcinol
-
Ice
-
Saturated sodium bicarbonate solution
-
Hydrochloric acid (10% v/v)
-
Deionized water
Method A: Conventional Heating [10]
-
In a fume hood, mix citric acid (0.02 mol) and concentrated sulfuric acid (0.03 mol) and stir at room temperature for 30 minutes.
-
Heat the mixture in a boiling water bath to facilitate the removal of carbon monoxide. Continue heating until the evolution of CO gas subsides.
-
Remove the flask from the water bath and let it stand for approximately 15 minutes, or until no more gas bubbles are observed.
-
Cool the reaction mixture to 10 °C in an ice bath.
-
Slowly add pre-cooled (10 °C) resorcinol (0.02 mol) dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 48 hours.
-
Pour the reaction mixture onto crushed ice. The product will precipitate.
-
Filter the precipitate and dissolve it in a saturated sodium bicarbonate solution.
-
Acidify the solution with 10% hydrochloric acid to re-precipitate the product.
-
Filter the purified product, wash with deionized water, and dry in an oven.
Method B: Microwave-Assisted Synthesis [10]
-
In a microwave reactor vessel, combine citric acid (0.02 mol), concentrated sulfuric acid (0.03 mol), and resorcinol (0.02 mol).
-
Heat the mixture in the microwave reactor at 10% power for 4 minutes.
-
Pour the reaction mixture onto crushed ice.
-
Follow steps 8-10 from Method A for purification.
The microwave-assisted method generally provides a higher yield in a significantly shorter reaction time.[10]
Biological Activities and Applications
This compound is widely used as a fluorescent probe in biological research.[1] Its applications include its use as a pH indicator and as a fluorogenic substrate for various enzymes.[6] The carboxylic acid group allows for its covalent attachment to biomolecules, such as peptides and proteins, enabling their fluorescent labeling.[11]
Fluorescent Labeling of Proteins
The succinimidyl ester of this compound is a commonly used derivative for labeling primary amines (e.g., lysine (B10760008) residues and the N-terminus) in proteins.[5][12] This reaction forms a stable amide bond, resulting in a fluorescently tagged protein.
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS)
-
This compound, succinimidyl ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure: [13]
-
Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound, succinimidyl ester in anhydrous DMSO.
-
Labeling Reaction: While gently vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the reactive dye solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The labeled protein will elute first.
-
Determination of Degree of Labeling (DOL): The DOL, the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the dye at its absorption maximum (~360 nm).
Role in Apoptosis Signaling
While direct studies on the signaling pathways modulated by this compound are limited, research on the parent compound, 7-hydroxycoumarin, has shown its ability to induce apoptosis in cancer cells.[14] This process is often mediated by the activation of the caspase signaling cascade, a key pathway in programmed cell death.[14]
The caspase cascade is initiated by either extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, both of which converge on the activation of executioner caspases, such as caspase-3.[15][16] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[15][16] The pro-apoptotic effects of 7-hydroxycoumarin in cisplatin-resistant ovarian cancer cells have been linked to the activation of caspase-3, -7, and -8.[14]
Conclusion
This compound is a versatile and valuable fluorescent molecule for researchers in the life sciences. Its well-defined chemical structure, predictable spectral properties, and straightforward synthesis make it an accessible tool for a wide range of applications. The ability to covalently label proteins and other biomolecules through its acetic acid moiety provides a powerful method for studying molecular interactions, localization, and dynamics. While further research is needed to fully elucidate its specific biological activities and interactions with cellular signaling pathways, the established pro-apoptotic effects of its parent compound suggest potential avenues for its application in cancer research and drug development. The detailed protocols and data presented in this guide aim to facilitate the effective use of this compound in scientific research.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. This compound *CAS 6950-82-9* | AAT Bioquest [aatbio.com]
- 4. Fluorescent Labeling of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound, succinimidyl ester | AAT Bioquest [aatbio.com]
- 6. This compound | C11H8O5 | CID 5338490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-羟基香豆素-4-乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Labeling Proteins For Single Molecule Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. biotium.com [biotium.com]
- 14. ajol.info [ajol.info]
- 15. Caspase 3 - Wikipedia [en.wikipedia.org]
- 16. assaygenie.com [assaygenie.com]
Synthesis of 7-Hydroxycoumarin-4-acetic Acid from Resorcinol: A Technical Guide
Abstract
7-Hydroxycoumarin-4-acetic acid, a fluorescent derivative of coumarin (B35378), is a valuable building block in the development of fluorescent probes and potential therapeutic agents.[1][2] Its synthesis is most commonly achieved through the Pechmann condensation, a robust and widely utilized method for coumarin synthesis.[3] This technical guide provides an in-depth overview of the synthesis of this compound from resorcinol (B1680541), focusing on the Pechmann condensation with citric acid. It includes a detailed experimental protocol, a summary of quantitative data, and a discussion of the reaction mechanism. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
Coumarins are a class of benzopyrone compounds that exhibit a wide range of biological activities and are prevalent in many natural products.[4] The 7-hydroxycoumarin scaffold, in particular, is known for its strong fluorescence, making it a popular component in the design of fluorescent indicators and labels for biological molecules.[1][5] this compound, also known as umbelliferone-4-acetic acid, possesses a carboxylic acid functional group that allows for its conjugation to peptides, proteins, and other biomolecules.[1][5] This guide focuses on its synthesis from readily available starting materials, resorcinol and citric acid, via the Pechmann condensation.
The Pechmann Condensation: A Mechanistic Overview
The Pechmann condensation is a classic method for synthesizing coumarins from a phenol (B47542) and a β-keto ester or a carboxylic acid containing a β-carbonyl group, under acidic conditions.[3] In the synthesis of this compound, resorcinol acts as the phenolic component and citric acid provides the carbon backbone for the pyrone ring and the acetic acid side chain. The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which facilitates both the initial condensation and the subsequent cyclization and dehydration steps.[3][6]
The reaction proceeds through several key steps:
-
Formation of a β-keto acid: In the presence of concentrated sulfuric acid, citric acid undergoes dehydration and decarboxylation to form acetonedicarboxylic acid.
-
Electrophilic aromatic substitution: The highly activated resorcinol ring attacks the carbonyl group of the in situ generated β-keto acid.
-
Cyclization and Dehydration: An intramolecular transesterification followed by dehydration leads to the formation of the coumarin ring system.
Below is a diagram illustrating the general reaction pathway.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
This section details two common methods for the synthesis of this compound from resorcinol: a conventional heating method and a microwave-assisted method.[6]
Method A: Conventional Heating
This method involves the reaction of resorcinol and citric acid in concentrated sulfuric acid with conventional heating.
Materials:
-
Resorcinol (0.08 mol)
-
Citric acid monohydrate (0.1 mol)
-
Concentrated sulfuric acid (98%)
-
Sodium bicarbonate solution (10% w/v)
-
Hydrochloric acid (10% v/v)
-
Deionized water
-
Ice
Procedure:
-
In a fume hood, slowly add citric acid monohydrate (0.1 mol) to 28 mL of concentrated sulfuric acid (98%) with stirring. The mixture is stirred at room temperature for 60 minutes.
-
Slowly heat the mixture to 75°C and maintain this temperature for 45 minutes with continuous stirring. The solution will turn yellow.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In three portions, add resorcinol (0.08 mol) and an additional 11.2 mL of concentrated sulfuric acid, ensuring the temperature remains at 0°C.
-
Keep the reaction mixture at 0°C overnight.
-
Pour the reaction mixture into crushed ice. A white crystalline precipitate will form.
-
Treat the precipitate with 200 mL of 10% (w/v) sodium bicarbonate solution.
-
Filter the solution to remove any undissolved impurities.
-
Acidify the filtrate with 10% (v/v) hydrochloric acid to a strongly acidic pH (pH ~1.4).
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with deionized water, and dry in an oven.
Method B: Microwave-Assisted Synthesis
This method offers a more rapid synthesis using microwave irradiation.
Materials:
-
Resorcinol (0.02 mol)
-
Citric acid (0.02 mol)
-
Concentrated sulfuric acid (0.03 mol)
-
Sodium bicarbonate solution (saturated)
-
Ice
Procedure:
-
In a microwave-safe vessel, mix citric acid (0.02 mol), concentrated sulfuric acid (0.03 mol), and resorcinol (0.02 mol).
-
Place the vessel in a microwave reactor and heat at 10% power for 4 minutes.
-
Pour the reaction mixture onto crushed ice.
-
Dissolve the resulting precipitate in a saturated sodium bicarbonate solution.
-
Filter the solution.
-
Acidify the filtrate to precipitate the product.
-
Collect the product by filtration, wash with water, and dry.
Below is a diagram illustrating the general experimental workflow.
Caption: General experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the quantitative data reported for the synthesis of this compound using the methods described above.
| Method | Yield (%) | Melting Point (°C) | Reference |
| Conventional Heating (Method A) | 67 | 170 | [6] |
| Conventional Heating (alternative) | 79 | 205 | [6] |
| Microwave-Assisted (Method B) | 78 | 170 | [6] |
| Literature Value | - | 212 (dec.) | [1] |
Note: Variations in reported yields and melting points can be attributed to differences in reaction scale, purity of reagents, and specific workup procedures.
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic methods.
| Technique | Key Data | Reference |
| ¹H NMR | Spectra available for viewing. | [7] |
| ¹³C NMR | Spectra available for viewing. | [7] |
| FT-IR | Spectra available for viewing. | [7] |
| Mass Spectrometry | Molecular Weight: 220.18 g/mol | [8] |
| Fluorescence | Ex=360nm, Em=450nm (in DMSO) | [1] |
Applications in Drug Development and Research
This compound serves as a versatile platform for various applications in scientific research and drug development:
-
Fluorescent Probes: Due to its intrinsic fluorescence, it is widely used to label peptides, proteins, and other biological molecules for visualization in cellular processes.[1][2]
-
Biosensors: The compound and its derivatives are utilized in the development of fluorescent sensors for detecting metal ions and monitoring environmental pollutants.[2]
-
Antioxidant Studies: It serves as a model compound for investigating antioxidant activity.[2]
-
Pharmaceutical Development: The coumarin scaffold is explored for its potential therapeutic effects, including anticoagulant properties.[2] Its derivatives are being investigated as potential antitumor agents.[9]
Conclusion
The synthesis of this compound from resorcinol via the Pechmann condensation is a well-established and efficient method. Both conventional heating and microwave-assisted protocols provide good to excellent yields of the desired product. The versatility of the resulting coumarin derivative, particularly its fluorescent properties and the presence of a reactive carboxylic acid handle, makes it a valuable tool for researchers in chemistry, biology, and medicine. This guide provides a comprehensive overview of its synthesis, enabling its effective application in various research and development endeavors.
References
- 1. 7-Hydroxy-4-coumarinylacetic acid - CAS-Number 6950-82-9 - Order from Chemodex [chemodex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. worldresearchersassociations.com [worldresearchersassociations.com]
- 5. This compound, succinimidyl ester | AAT Bioquest [aatbio.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound | C11H8O5 | CID 5338490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis And Antitumor Potential Of New 7-Halocoumarin-4-Acetic Acid Derivatives [ejchem.journals.ekb.eg]
Physical and chemical properties of Umbelliferone-4-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbelliferone-4-acetic acid, also known as 7-hydroxycoumarin-4-acetic acid, is a derivative of umbelliferone (B1683723), a naturally occurring coumarin. This compound has garnered significant interest in various scientific fields due to its intrinsic fluorescence and potential biological activities. It serves as a versatile building block in the synthesis of more complex molecules and as a tool in biochemical and cellular studies. This technical guide provides an in-depth overview of the physical and chemical properties of Umbelliferone-4-acetic acid, detailed experimental protocols for its synthesis, and an exploration of its known and potential biological activities and associated signaling pathways.
Physical and Chemical Properties
Umbelliferone-4-acetic acid is a white to off-white crystalline powder. Its core structure consists of a benzopyrone (coumarin) ring with a hydroxyl group at the 7-position and an acetic acid group at the 4-position.
Table 1: General and Physical Properties of Umbelliferone-4-acetic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₈O₅ | [1] |
| Molecular Weight | 220.18 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 200-213 °C, 212 °C (decomposes) | [1][2] |
| Solubility | Soluble in DMSO and methanol. | [2] |
| Purity | ≥97% (HPLC), ≥98% (NMR) | [2][3] |
| CAS Number | 6950-82-9 | [1] |
Table 2: Spectroscopic Properties of Umbelliferone-4-acetic Acid
| Spectroscopic Data | Wavelength/Shift | Reference(s) |
| Maximum Absorption Wavelength (λmax) | 326 nm (in Methanol) | [4] |
| Fluorescence Excitation (Ex) | 360 nm (in DMSO) | [2] |
| Fluorescence Emission (Em) | 450 nm (in DMSO) | [2] |
| ¹H NMR (DMSO-d6, 400 MHz), δ (ppm) | 11.08 (1H, s, COOH), 7.41-6.98 (2H, m, H-5 and H-6), 6.69-6.23 (2H, m, H-8 and H-3), 4.93 (1H, dd, OH), 3.02-2.89 (2H, m, CH₂) | [4] |
| ¹³C NMR (DMSO-d6, 100 MHz), δ (ppm) | 171.5 (C=O), 160.2 (C-2), 152.4 (C-4), 150.5 (C-8a), 135.2 (C-6), 124.8 (C-5), 122.9 (C-7), 120.1 (C-4a), 112.5 (C-3), 104.1 (C-8), 37.0 (-CH₂) | [4] |
| High-Resolution Mass Spectrometry (HRMS) (+ESI) [M+H]⁺ | Calculated: 221.0445, Measured: 221.0464 | [5] |
Chemical Structure
Caption: Chemical structure of Umbelliferone-4-acetic acid.
Experimental Protocols
The synthesis of Umbelliferone-4-acetic acid and its derivatives often employs the Pechmann condensation, a classic method for preparing coumarins.
Synthesis of this compound
Method A (Conventional Heating):
-
A mixture of citric acid (0.02 mol) and concentrated sulfuric acid (0.03 mol) is stirred at room temperature for 30 minutes.
-
The mixture is then placed in a boiling water bath to facilitate the removal of carbon monoxide. (Caution: This step should be performed in a well-ventilated fume hood).
-
The reaction mixture is cooled to 10 °C.
-
Resorcinol (B1680541) (0.02 mol), pre-cooled to 10 °C, is added dropwise to the mixture.
-
The reaction mixture is stirred at room temperature for 48 hours.
-
The mixture is then decanted onto ice, leading to the precipitation of the product.
-
The precipitate is filtered and dissolved in a saturated sodium bicarbonate solution.
-
The solution is then acidified to re-precipitate the product, which is subsequently filtered, washed with deionized water, and dried.[4][6]
Method B (Microwave-Assisted):
-
A mixture of citric acid (0.02 mol), concentrated sulfuric acid (0.03 mol), and resorcinol (0.02 mol) is placed in a microwave reactor.
-
The mixture is heated at 10% power for 4 minutes.
-
The resulting product is worked up as described in Method A (steps 6-8).[6]
General Experimental Workflow
Caption: General workflow for the synthesis of Umbelliferone-4-acetic acid.
Biological Activities and Signaling Pathways
While Umbelliferone-4-acetic acid is widely utilized as a fluorescent probe and a substrate for various enzymes, detailed studies on its specific biological activities and modulation of signaling pathways are less common compared to its parent compound, umbelliferone.[2][7] It is, however, used as a model compound in antioxidant studies and is explored in pharmaceutical development for its potential therapeutic effects.[2]
The biological activities of the parent compound, umbelliferone, can provide insights into the potential therapeutic applications of its derivatives.
Anti-inflammatory and Antioxidant Effects of Umbelliferone
Studies on umbelliferone have demonstrated its potent anti-inflammatory and antioxidant properties. For instance, in a rat model of ulcerative colitis induced by acetic acid, umbelliferone was shown to ameliorate tissue injury.[1][4][8] The proposed mechanisms involve the modulation of key inflammatory and antioxidant signaling pathways.
Signaling Pathways Modulated by Umbelliferone:
-
Downregulation of the TLR4/NF-κB-p65/iNOS Signaling Pathway: Umbelliferone has been shown to reduce the expression of Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB p65), and inducible nitric oxide synthase (iNOS).[1][8] This leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[8]
-
Upregulation of the SIRT1/PPARγ Signaling Pathway: Umbelliferone can enhance the expression of Sirtuin 1 (SIRT1) and peroxisome proliferator-activated receptor-gamma (PPARγ), which are involved in inhibiting oxidative stress and inflammation.[1][8]
Caption: Signaling pathways modulated by the parent compound, Umbelliferone.
Conclusion
Umbelliferone-4-acetic acid is a valuable compound for researchers in chemistry, biology, and medicine. Its well-defined physical and chemical properties, coupled with established synthesis protocols, make it readily accessible for a variety of applications. While its primary use to date has been as a fluorescent tool, the known biological activities of its parent compound, umbelliferone, suggest that Umbelliferone-4-acetic acid may also possess significant therapeutic potential, particularly in the areas of inflammation and oxidative stress. Further research is warranted to fully elucidate the specific biological mechanisms and signaling pathways modulated by this intriguing molecule, paving the way for its potential use in drug discovery and development.
References
- 1. Umbelliferone ameliorates ulcerative colitis induced by acetic acid via modulation of TLR4/NF-κB-p65/iNOS and SIRT1/PPARγ signaling pathways in rats - ProQuest [proquest.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Umbelliferone ameliorates ulcerative colitis induced by acetic acid via modulation of TLR4/NF-κB-p65/iNOS and SIRT1/PPARγ signaling pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, succinimidyl ester | AAT Bioquest [aatbio.com]
- 6. This compound | High Purity Reagent [benchchem.com]
- 7. 7-Hydroxy-4-coumarinylacetic acid - CAS-Number 6950-82-9 - Order from Chemodex [chemodex.com]
- 8. researchgate.net [researchgate.net]
7-Hydroxycoumarin-4-acetic acid: A Technical Guide to its Fluorescence Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorescence excitation and emission spectra of 7-Hydroxycoumarin-4-acetic acid (7-HCA). It includes a summary of its key spectral properties, detailed experimental protocols for spectral measurement, and an illustrative workflow for its application in a competitive binding assay. 7-HCA is a versatile fluorophore widely utilized in biochemical and pharmaceutical research for labeling biomolecules and as a pH indicator.[1][2]
Core Spectral Properties of this compound
The fluorescence characteristics of this compound are influenced by its chemical environment, particularly the solvent and pH. The quantitative data from various sources are summarized below.
| Property | Value | Solvent/Conditions | Reference |
| Excitation Maximum (λex) | 360 nm | Dimethyl sulfoxide (B87167) (DMSO) | [1][3] |
| 415 nm | Not specified | [4] | |
| 370 nm | Phosphate-buffered saline (PBS), pH 10.0 | [5] | |
| 355 nm | Not specified | [6] | |
| Emission Maximum (λem) | 450 nm | Dimethyl sulfoxide (DMSO) | [1][3] |
| 450 nm | Not specified | [4] | |
| 450 nm | Phosphate-buffered saline (PBS), pH 10.0 | [5] | |
| 455 nm | Not specified | [6] | |
| Quantum Yield (ΦF) | 0.32 | Not specified | [6] |
| Fluorescence Lifetime (τ) | 4.2 ns (free) | PBS, pH 7.4 | [6] |
| 4.0 ns (bound to MIF) | PBS, pH 7.4 | [6] | |
| Molar Extinction Coefficient | 11,820 cm⁻¹M⁻¹ at 323.8 nm | Methanol (for the related 7-Methoxycoumarin-4-acetic acid) | [7] |
Experimental Protocol: Measurement of Fluorescence Spectra
This protocol outlines the steps for determining the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.
1. Materials and Reagents:
-
This compound (7-HCA)
-
Solvent (e.g., DMSO, Ethanol, or PBS at a specific pH)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and tips
2. Preparation of Stock Solution:
-
Prepare a stock solution of 7-HCA at a concentration of 1-10 mM in a suitable solvent (e.g., DMSO). 7-HCA is soluble in DMSO.[3] Store the stock solution protected from light at -20°C.[1]
3. Preparation of Working Solutions:
-
Prepare a series of dilutions of the 7-HCA stock solution in the desired experimental buffer or solvent.
-
The final concentration should be optimized to ensure that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[7]
4. Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer's recommended time.
-
Set the excitation and emission monochromators to the appropriate starting wavelengths. Based on the literature, a good starting point for the excitation wavelength is around 360 nm and for the emission wavelength is around 450 nm.
-
Set the excitation and emission slit widths. A common starting point is a spectral bandwidth of 4-5 nm.[7]
5. Measurement of Emission Spectrum:
-
Place a cuvette containing the solvent blank in the spectrofluorometer and record a blank spectrum.
-
Replace the blank with the cuvette containing the 7-HCA working solution.
-
Set the excitation wavelength to the expected maximum (e.g., 360 nm).
-
Scan a range of emission wavelengths (e.g., 400 nm to 600 nm) to determine the emission maximum.
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.
6. Measurement of Excitation Spectrum:
-
Set the emission wavelength to the determined maximum (e.g., 450 nm).
-
Scan a range of excitation wavelengths (e.g., 300 nm to 430 nm) to determine the excitation maximum.
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected excitation spectrum.
7. Data Analysis:
-
The wavelengths corresponding to the highest intensity peaks in the corrected spectra are the excitation and emission maxima.
-
The fluorescence quantum yield can be determined using a comparative method with a well-characterized standard.[8]
Application Workflow: Competitive Binding Assay
This compound can be used as a fluorescent probe in competitive binding assays. For instance, it has been used to study the binding of inhibitors to the Macrophage Migration Inhibitory Factor (MIF), where the fluorescence of 7-HCA is quenched upon binding to the protein.[6] The following diagram illustrates the logical workflow of such an assay.
Caption: Logical workflow for a 7-HCA competitive binding assay.
References
- 1. 7-Hydroxy-4-coumarinylacetic acid - CAS-Number 6950-82-9 - Order from Chemodex [chemodex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Spectrofluorimetric method for the quantification of 7-hydroxycoumarin in urine and plasma using both extracted and unextracted samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 7-Methoxycoumarin-4-acetic acid [omlc.org]
- 8. chem.uci.edu [chem.uci.edu]
Spectral Properties of 7-Hydroxycoumarin-4-Acetic Acid (7-HCA) in Diverse Solvent Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral properties of 7-hydroxycoumarin-4-acetic acid (7-HCA) in various solvent environments. 7-HCA, a fluorescent derivative of coumarin, exhibits significant changes in its absorption and emission characteristics in response to the polarity and hydrogen-bonding capabilities of its surrounding medium. This phenomenon, known as solvatochromism, makes 7-HCA a valuable tool in drug development and biological research as an environmentally sensitive fluorescent probe.
Core Principles: Solvatochromism and 7-HCA
The spectral behavior of 7-HCA is governed by the differential solvation of its ground and excited electronic states. The 7-hydroxyl group and the carboxylic acid moiety at the 4-position are key to its environmental sensitivity. In polar or protic solvents, hydrogen bonding and dipole-dipole interactions can stabilize the excited state to a greater extent than the ground state, leading to a bathochromic (red) shift in the emission spectrum. Conversely, in nonpolar aprotic environments, these interactions are minimized.
Upon photoexcitation, the 7-hydroxyl group of hydroxycoumarins becomes significantly more acidic, which can lead to excited-state proton transfer (ESPT) in hydrogen-bonding solvents. This process can result in the appearance of multiple fluorescent species, including the neutral (enol) form, an anionic (phenolate) form, and a tautomeric (keto) form, each with distinct emission wavelengths. The relative intensities of these emissions are highly dependent on the solvent's ability to accept a proton.
Quantitative Spectral Data
The following tables summarize the key spectral properties of 7-HCA and closely related analogs in a range of solvents, categorized by their polarity and protic nature. Due to the limited availability of a comprehensive dataset for 7-HCA across all solvent types in a single study, data from closely related compounds are included and explicitly noted to provide a broader understanding of the expected spectral behavior.
Table 1: Spectral Properties of 7-HCA and Analogs in Polar Protic Solvents
| Solvent | Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Water | 7-HCA | ~326[1] | - | - | - |
| Methanol | 7-Methoxycoumarin-4-acetic acid | 324 | - | - | 0.18[2] |
| Ethanol | 7-Hydroxycoumarin-3-carboxylic acid | 355 | 512 | 157 | - |
Table 2: Spectral Properties of 7-HCA in Polar Aprotic Solvents
| Solvent | Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| DMSO | 7-HCA | 360 | 450 | 90 | - |
Table 3: Spectral Properties of 7-HCA Analogs in Nonpolar/Weakly Polar Solvents
| Solvent | Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Dioxane | 7-Hydroxy-4-methylcoumarin | - | ~400 | - | - |
Experimental Protocols
The following is a detailed methodology for the spectroscopic analysis of 7-hydroxycoumarins, which can be adapted for 7-HCA.
1. Materials and Reagents:
-
This compound (7-HCA)
-
Spectroscopic grade solvents (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide (B87167) (DMSO), water, dioxane)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
2. Sample Preparation:
-
Stock Solution: Prepare a concentrated stock solution of 7-HCA (e.g., 1 mM) in a suitable solvent in which it is readily soluble, such as DMSO.
-
Working Solutions: Prepare a series of dilute working solutions from the stock solution in the desired spectroscopic grade solvents. For UV-Vis absorption measurements, a concentration in the range of 1-10 µM is typically appropriate to ensure the absorbance falls within the linear range of the spectrophotometer (ideally between 0.1 and 1.0). For fluorescence measurements, more dilute solutions (e.g., 0.1-1 µM) are often used to avoid inner filter effects.
3. UV-Vis Absorption Spectroscopy:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.
-
Set the desired wavelength range for scanning (e.g., 250-500 nm).
-
Fill a quartz cuvette with the pure solvent to be used for the working solution to serve as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline correction.
-
Replace the blank with the cuvette containing the 7-HCA working solution.
-
Acquire the absorption spectrum.
-
Record the wavelength of maximum absorbance (λ_abs).
4. Fluorescence Spectroscopy:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.
-
Set the desired emission wavelength range for scanning (e.g., 380-600 nm).
-
Fill a quartz cuvette with the pure solvent (blank) and run an emission scan to check for any background fluorescence or Raman scattering.
-
Replace the blank with the cuvette containing the 7-HCA working solution.
-
Acquire the fluorescence emission spectrum.
-
Record the wavelength of maximum emission (λ_em).
5. Quantum Yield Determination (Relative Method):
-
The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard with a known quantum yield in the same solvent.
-
Measure the absorbance and integrated fluorescence intensity of both the 7-HCA sample and the standard at the same excitation wavelength.
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2 where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
'sample' and 'std' refer to the 7-HCA sample and the standard, respectively.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key relationships and processes described in this guide.
Discussion and Conclusion
The spectral properties of this compound are highly sensitive to the solvent environment. In general, an increase in solvent polarity and hydrogen bonding ability leads to a bathochromic shift in the emission spectrum and an increase in the Stokes shift. This is attributed to the stabilization of the more polar excited state. The presence of the 7-hydroxyl group also introduces the possibility of excited-state proton transfer in protic solvents, which can lead to complex fluorescence behavior with multiple emission bands.
This guide provides a foundational understanding of the spectral characteristics of 7-HCA and a practical framework for their experimental determination. For researchers and professionals in drug development, leveraging the solvatochromic properties of 7-HCA can provide valuable insights into local microenvironments within biological systems, such as protein binding sites or cellular membranes. Further research to build a more comprehensive and standardized dataset of 7-HCA's photophysical parameters across a wider array of solvents would be highly beneficial to the scientific community.
References
The Multifaceted Biological Activities of 7-Hydroxycoumarin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycoumarin, also known as umbelliferone, is a naturally occurring benzopyrone that serves as a pivotal scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities. These compounds exhibit promising potential in the development of novel therapeutic agents for a range of diseases, owing to their diverse mechanisms of action. This technical guide provides an in-depth overview of the significant biological activities of 7-hydroxycoumarin derivatives, with a focus on their anticancer, anti-inflammatory, antioxidant, antimicrobial, and enzyme inhibitory properties. This document is intended to be a comprehensive resource, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex biological pathways to facilitate further research and drug development.
Anticancer Activity
Derivatives of 7-hydroxycoumarin have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data: Cytotoxicity of 7-Hydroxycoumarin Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 7-hydroxycoumarin derivatives against different cancer cell lines.
| Derivative Name/Structure | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Triazole-linked 7-hydroxycoumarin (Compound 5) | MCF-7 (Breast) | MTT | 5.1 | [1] |
| Triazole-linked 7-hydroxycoumarin (Compound 5) | NCI-H322 (Lung) | MTT | 22.7 | [1] |
| Triazole-linked 7-hydroxycoumarin (Compound 5) | PC-3 (Prostate) | MTT | 14.3 | [1] |
| Triazole-linked 7-hydroxycoumarin (Compound 5) | A-431 (Skin) | MTT | 10.2 | [1] |
| 7-Hydroxycoumarin-based N-hydroxyamide (5d) | NCCIT (Teratocarcinoma) | In vitro assay | 4.53 | [2] |
| 7-Hydroxycoumarin-based N-hydroxyamide (7k) | NCCIT (Teratocarcinoma) | In vitro assay | 1.45 | [2] |
| Coumarin derivative 2e | MCF-7 (Breast) | Not Specified | 6.85 µg/mL | [3] |
| Coumarin derivative 2d | MDA-MB-231 (Breast) | Not Specified | 10.75 µg/mL | [3] |
| Coumarin derivative 3f | MCF-7 (Breast) | Not Specified | 0.6 µg/mL | [3] |
| Coumarin derivative 5 | MCF-7 (Breast) | Not Specified | 0.63 µg/mL | [3] |
| Coumarin derivative 5 | MDA-MB-231 (Breast) | Not Specified | 1.9 µg/mL | [3] |
| Compound 4 | HL60 (Leukemia) | MTT | 8.09 | [4] |
| Compound 4 | MCF-7 (Breast) | MTT | 3.26 | [4] |
| Compound 4 | A549 (Lung) | MTT | 9.34 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 7-hydroxycoumarin derivatives in culture medium. After incubation, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathway: Apoptosis Induction
Many 7-hydroxycoumarin derivatives induce apoptosis in cancer cells through the activation of the caspase signaling cascade.[5] This process involves both intrinsic (mitochondrial) and extrinsic pathways, leading to the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of key cellular proteins and subsequent cell death.[1][6]
References
- 1. Single-cell microinjection assay indicates that 7-hydroxycoumarin induces rapid activation of caspase-3 in A549 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. ajol.info [ajol.info]
- 6. hilarispublisher.com [hilarispublisher.com]
Unraveling the Luminescence: A Technical Guide to the Fluorescence Mechanism of 7-Hydroxycoumarin-4-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the core mechanisms governing the fluorescence of 7-Hydroxycoumarin-4-acetic acid (HCA), a versatile fluorophore widely utilized in biological sensing and molecular labeling. We will dissect the photophysical principles, detail the profound influence of environmental factors such as pH, present key quantitative data, and provide standardized experimental protocols for its characterization.
Core Fluorescence Mechanism: An Interplay of Structure and State
The fluorescence of this compound is not a simple process of absorption and emission. It is fundamentally governed by the molecule's structure, particularly the acidic 7-hydroxyl group and the electron-withdrawing lactone ring. The mechanism is best understood through the lens of photo-induced proton transfer, a phenomenon that dictates which molecular species is responsible for the observed fluorescence.
In the ground state, HCA exists in equilibrium between its neutral (protonated) form and its anionic (deprotonated) form. Upon photoexcitation, a significant redistribution of electron density occurs. The 7-hydroxyl group becomes substantially more acidic in the excited state compared to the ground state.[1][2] This dramatic increase in acidity facilitates an Excited-State Intramolecular Proton Transfer (ESIPT) , often mediated by surrounding solvent molecules like water.[3][4]
The process unfolds as follows:
-
Excitation: The neutral form of HCA absorbs a photon, transitioning to an excited singlet state (S1).
-
Proton Transfer: In the excited state, the proton from the 7-hydroxyl group is rapidly transferred to a suitable acceptor, typically the solvent or the carbonyl group of the lactone, leading to the formation of the excited anionic species.[5][6]
-
Emission: It is this excited anionic form that is predominantly responsible for the strong, blue-shifted fluorescence observed from HCA. The neutral form is weakly fluorescent by comparison.
-
Relaxation: After emission, the anionic form returns to the ground state, where it quickly re-protonates to return to the more stable neutral form, completing the cycle.
This pH-dependent fluorescence makes HCA an excellent candidate for use as a pH indicator.[7]
The Critical Role of pH
The fluorescence intensity of HCA is exquisitely sensitive to the pH of its environment. This is a direct consequence of the acid-base equilibrium between the weakly fluorescent neutral form and the highly fluorescent anionic (phenolate) form.
-
In Acidic to Neutral Conditions (pH < pKa): The equilibrium favors the protonated, neutral form. While this form can absorb light, its fluorescence quantum yield is low.
-
In Basic Conditions (pH > pKa): The equilibrium shifts towards the deprotonated, anionic form. This species is intensely fluorescent, resulting in a significant increase in emission intensity as the pH rises.
The ground state pKa of the 7-hydroxyl group is a critical parameter. For the related compound 7-hydroxy-4-methylcoumarin, the ground state pKa is approximately 7.7, while the excited-state pKa drops to around 0.45.[5] This highlights the massive increase in acidity upon excitation that drives the proton transfer process.
Quantitative Photophysical Data
The photophysical properties of HCA are influenced by its chemical environment. The following tables summarize key quantitative data for 7-hydroxycoumarin derivatives, which serve as a close proxy for HCA.
Table 1: Acid-Base Properties
| Parameter | Value | Reference |
| Ground State pKa (S₀) | ~7.7 | [5] |
| Excited State pKa (S₁*) | ~0.45 | [5] |
| Carboxylic Acid pKa (Predicted) | 4.24 ± 0.10 | [8] |
Table 2: Photophysical Properties of 7-Hydroxy-4-Methylcoumarin in Various Solvents
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) |
| Water | 320 | 450 | 0.356 | 1.49 |
| Methanol | 320 | 387 | 0.266 | 1.26 |
| Ethanol | 320 | 385 | 0.208 | 1.38 |
| DMSO | 320 | 386 | 0.132 | 1.61 |
| Chloroform | 320 | 382 | 0.099 | 1.21 |
| n-Hexane | 324 | 385 | 0.063 | 2.30 |
| Data adapted from a study on 7-hydroxy-4-methylcoumarin, which is structurally analogous.[3] |
Table 3: Reported Quantum Yields for other 7-Hydroxycoumarin Derivatives
| Derivative | Quantum Yield (Φ_F) | Conditions | Reference |
| Inhibitor 6d | 0.25 | PBS (pH 7.4) | [9][10] |
| Inhibitor 7 | 0.32 | PBS (pH 7.4) | [9][10] |
Experimental Protocols
Accurate characterization of HCA's fluorescence properties is essential for its effective application. Below are detailed methodologies for key experiments.
Synthesis of this compound
A common and effective method for synthesizing HCA is a modified Pechmann condensation.
Methodology:
-
A mixture of citric acid (0.02 mol) and concentrated sulfuric acid (0.03 mol) is stirred at room temperature for 30 minutes.
-
The mixture is carefully heated in a boiling water bath to facilitate the removal of carbon monoxide. This step must be performed in a well-ventilated fume hood.
-
The reaction mixture is cooled to approximately 10 °C.
-
Resorcinol (0.02 mol), also pre-cooled to 10 °C, is added dropwise to the mixture.
-
The reaction is stirred at room temperature for 48 hours.
-
The resulting mixture is decanted onto ice. The precipitate that forms is collected by filtration.
-
The crude product is dissolved in a saturated sodium bicarbonate solution and then re-precipitated by acidification with HCl.
-
The final product is purified by washing with deionized water and drying.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The relative fluorescence quantum yield is determined by comparing the fluorescence of HCA to a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) or rhodamine B).[11][12]
Methodology:
-
Preparation: Prepare a series of dilutions for both the HCA sample and the chosen standard in the same spectroscopic-grade solvent.[13] The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.02 and 0.1 to avoid inner filter effects.[11][12]
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. It is critical that all experimental parameters (e.g., excitation wavelength, slit widths) are kept identical for both the sample and the standard.[11]
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus the absorbance for both the HCA and standard series.
-
Determine the gradient (slope) of the linear fit for both plots (Grad_X for HCA, Grad_ST for standard).
-
Calculate the quantum yield of HCA (Φ_X) using the following equation:[14] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where Φ_ST is the quantum yield of the standard, and η is the refractive index of the solvent (this term cancels out if the same solvent is used for both).
-
Time-Resolved Fluorescence Spectroscopy
This technique measures the decay of fluorescence intensity over time after excitation by a short pulse of light, providing the fluorescence lifetime (τ). Time-Correlated Single Photon Counting (TCSPC) is a common method.[15][16]
Methodology:
-
Instrumentation: The setup typically includes a pulsed light source (e.g., picosecond laser), a sample holder, emission monochromator, and a high-speed single-photon detector (e.g., photomultiplier tube, PMT).[7][15]
-
Excitation: The sample is excited with a train of short light pulses at a specific wavelength.
-
Detection: The detector measures the arrival time of individual emitted photons relative to the excitation pulse.
-
Data Acquisition: Over millions of excitation-emission cycles, a histogram of photon arrival times is built. This histogram represents the fluorescence decay curve.
-
Analysis: The decay curve is typically fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s) of the excited species.
Application in Sensing
The strong dependence of HCA's fluorescence on pH makes it an effective ratiometric or intensity-based fluorescent sensor. A signaling pathway for its use as a pH probe involves the equilibrium shift between its two primary forms.
This guide provides a foundational understanding of the fluorescence mechanism of this compound. By grasping these core principles and employing the detailed protocols, researchers can effectively harness the capabilities of this powerful fluorophore for a wide range of scientific applications.
References
- 1. baes.uc.pt [baes.uc.pt]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring excited state properties of 7-hydroxy and 7-methoxy 4-methycoumarin: a combined time-dependent density functional theory/effective fragment potential study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Excited state properties of 7-hydroxy-4-methylcoumarin in the gas phase and in solution. A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. This compound CAS#: 6950-82-9 [m.chemicalbook.com]
- 9. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. researchgate.net [researchgate.net]
- 13. Making sure you're not a bot! [opus4.kobv.de]
- 14. Fluorescence quantum yield measurement [bio-protocol.org]
- 15. ias.ac.in [ias.ac.in]
- 16. biorxiv.org [biorxiv.org]
Methodological & Application
Using 7-Hydroxycoumarin-4-acetic acid as a fluorescent pH indicator
An Application Guide to 7-Hydroxycoumarin-4-acetic Acid as a Fluorescent pH Indicator
Introduction
This compound (7-HCA) is a versatile fluorescent probe belonging to the coumarin (B35378) family of dyes. Due to the pH-dependent ionization of its 7-hydroxy group, its fluorescence properties are highly sensitive to the surrounding pH. This characteristic makes it a valuable tool for researchers in cell biology, biochemistry, and drug development for measuring pH in various experimental systems. At pH values below its acid dissociation constant (pKa), the phenolic hydroxyl group is protonated, and the molecule exhibits low fluorescence. Above the pKa, the hydroxyl group deprotonates to form the highly fluorescent phenolate (B1203915) species. This distinct change in fluorescence intensity provides a sensitive method for pH determination. This document provides detailed application notes and protocols for its use.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. Researchers should note that while a predicted pKa is available, the optimal excitation and emission wavelengths can vary with solvent, ionic strength, and conjugation to other molecules and should be determined empirically in the specific experimental buffer system.
| Property | Value | Reference |
| IUPAC Name | 2-(7-hydroxy-2-oxochromen-4-yl)acetic acid | [1] |
| Synonyms | 7-HCA, Umbelliferone-4-acetic acid | [2][3] |
| CAS Number | 6950-82-9 | [1][3] |
| Molecular Formula | C₁₁H₈O₅ | [1] |
| Molecular Weight | 220.18 g/mol | [1] |
| Predicted pKa | 4.24 ± 0.10 | [4] |
| Appearance | Beige to off-white powder | [2][5] |
| Solubility | Soluble in DMSO and methanol | [2] |
| Spectral Data (DMSO) | Excitation: ~360 nm, Emission: ~450 nm | [2] |
| Spectral Data (General) | Excitation: ~326-415 nm, Emission: ~450 nm (environment dependent) | [5][6] |
| Storage | Store desiccated at -20°C, protect from light and moisture. Stable for at least 2 years under these conditions. | [2] |
Principle of pH Sensing
The function of 7-HCA as a pH indicator is based on the equilibrium between its protonated (phenolic) and deprotonated (phenolate) forms. The phenolate form, prevalent at higher pH, has a more extensive conjugated pi-electron system, resulting in strong fluorescence emission. The protonated form, dominant at lower pH, is significantly less fluorescent. The transition between these two states occurs around the pKa of the 7-hydroxy group.
Experimental Protocols
The following protocols provide a general framework for using 7-HCA. Optimal concentrations, incubation times, and buffer compositions should be determined empirically for each specific application.
Protocol 1: Preparation of Stock Solution
A concentrated stock solution is prepared in an organic solvent and then diluted into the aqueous experimental buffer.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
-
Procedure:
-
Weigh out an appropriate amount of 7-HCA powder.
-
To prepare a 10 mM stock solution, dissolve 2.2 mg of 7-HCA in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Protocol 2: General pH Measurement in a Fluorometer
This protocol describes the use of 7-HCA for determining the pH of a solution in a standard cuvette-based fluorometer.
-
Materials:
-
10 mM 7-HCA stock solution in DMSO
-
A series of buffers with known pH values (for creating a calibration curve)
-
Experimental samples with unknown pH
-
Fluorometer and fluorescence-compatible cuvettes
-
-
Procedure:
-
Instrument Setup: Turn on the fluorometer and allow the lamp to warm up. Set the excitation wavelength (e.g., 360 nm) and emission wavelength (e.g., 450 nm). Note: Perform a wavelength scan for your specific buffer to determine the optimal Ex/Em maxima.
-
Prepare Working Solution: Dilute the 10 mM stock solution into your buffer to a final concentration of 1-10 µM. The optimal concentration should be low enough to avoid inner filter effects but high enough to provide a robust signal.
-
Calibration Curve: a. For each standard buffer in your pH range of interest, add the 7-HCA working solution. b. Mix well and incubate for 5-10 minutes at room temperature, protected from light. c. Measure the fluorescence intensity for each standard pH buffer. d. Plot the fluorescence intensity as a function of pH. The resulting sigmoidal curve can be used to determine the pH of unknown samples.
-
Sample Measurement: a. Add the 7-HCA working solution to your experimental samples. b. Incubate as done for the standards. c. Measure the fluorescence intensity. d. Determine the pH by interpolating the measured fluorescence intensity on the calibration curve.
-
Protocol 3: Intracellular pH Measurement in a Microplate Reader or Microscope
This protocol is adapted from general methods for staining cells with cell-permeant coumarin dyes and may require optimization.[7] The utility of 7-HCA for intracellular pH depends on its ability to enter cells, which may be limited. Esterification to a more lipophilic form (e.g., an acetoxymethyl ester) is a common strategy to improve cell loading for similar dyes.
-
Materials:
-
10 mM 7-HCA stock solution in DMSO
-
Cells cultured on glass-bottom dishes, coverslips, or clear-bottom microplates
-
Appropriate cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), pH 7.4
-
-
Procedure:
-
Culture cells to the desired confluency (typically 60-80%).
-
Prepare a working solution of 7-HCA by diluting the 10 mM stock solution in pre-warmed culture medium or buffer (e.g., HBSS) to a final concentration of 1-20 µM.
-
Remove the existing culture medium and wash the cells once with pre-warmed PBS or HBSS.
-
Add the 7-HCA working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-45 minutes. Incubation time and concentration must be optimized to achieve adequate signal without cytotoxicity.
-
Wash the cells two to three times with the imaging buffer (e.g., HBSS) to remove extracellular dye.
-
Add fresh imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope or plate reader equipped with filters appropriate for UV excitation and blue emission (e.g., a DAPI filter set).
-
For quantitative measurements, a calibration curve must be generated using an ionophore like nigericin (B1684572) to equilibrate the intracellular and extracellular pH.
-
Workflow for pH Determination
The process of using 7-HCA for pH measurement follows a structured workflow from preparation to data analysis.
References
- 1. This compound | C11H8O5 | CID 5338490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Hydroxy-4-coumarinylacetic acid - CAS-Number 6950-82-9 - Order from Chemodex [chemodex.com]
- 3. 7-Hydroxycoumarinyl-4-acetic acid 97 6950-82-9 [sigmaaldrich.com]
- 4. This compound CAS#: 6950-82-9 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | pH-indicator Dye | AmBeed.com [ambeed.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Fluorometric Enzymatic Analysis Using 7-Hydroxycoumarin-3-Carboxylic Acid (7-HCA) as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorometric assays are a cornerstone of modern biological research and drug discovery, offering high sensitivity and a wide dynamic range for quantifying enzyme activity. Coumarin-based fluorogenic substrates are particularly valuable in this regard. 7-Hydroxycoumarin-3-carboxylic acid (7-HCA) and its derivatives serve as excellent pro-fluorescent substrates for a variety of enzymes. These substrates are typically non-fluorescent, but upon enzymatic cleavage, they release the highly fluorescent 7-hydroxycoumarin product. The intensity of the fluorescence is directly proportional to the enzyme's activity, providing a robust method for kinetic studies, inhibitor screening, and diagnostics.
This document provides detailed application notes and protocols for the use of 7-HCA-based substrates in fluorometric enzymatic analysis, with a specific focus on glycosidase activity.
Principle of the Assay
The fundamental principle of this fluorometric assay lies in the enzymatic conversion of a non-fluorescent substrate into a highly fluorescent product.[1][2] Derivatives of 7-hydroxycoumarin are widely utilized as fluorophores due to their favorable photophysical properties.[1][2] In this assay, the hydroxyl group of 7-hydroxycoumarin is masked with a chemical group that is a substrate for the enzyme of interest (e.g., a galactose moiety for β-galactosidase). This modification renders the molecule non-fluorescent.
Upon introduction of the specific enzyme, the bond linking the substrate group to the 7-hydroxycoumarin is cleaved. This releases the free 7-hydroxycoumarin, which is highly fluorescent. The rate of formation of the fluorescent product can be monitored over time using a fluorometer, providing a direct measure of the enzyme's activity.
The general reaction is as follows:
7-HCA-Substrate (Non-fluorescent) + Enzyme → 7-HCA (Fluorescent) + Substrate
The fluorescence of the liberated 7-hydroxycoumarin can be measured at its optimal excitation and emission wavelengths.
Applications
The high sensitivity of fluorometric assays using 7-HCA-based substrates makes them suitable for a wide range of applications:
-
Enzyme Kinetics: Determination of kinetic parameters such as Km and Vmax.
-
High-Throughput Screening (HTS): Screening of large compound libraries for potential enzyme inhibitors or activators in drug discovery.
-
Reporter Gene Assays: The lacZ gene, encoding β-galactosidase, is a common reporter gene. Assays using substrates like 3-carboxyumbelliferyl β-D-galactopyranoside (CUG) provide a sensitive method for quantifying gene expression.[3]
-
Cell-Based Assays: Monitoring enzyme activity directly in cell lysates or even in living cells, depending on the substrate's cell permeability.[4][5]
-
Diagnostics: Detecting enzyme levels in biological samples for diagnostic purposes.
Data Presentation
Photophysical and Enzymatic Properties
| Parameter | 7-Hydroxycoumarin-3-carboxylic acid (7-HCA) | 4-Methylumbelliferone |
| Excitation Wavelength (nm) | ~352 | ~360-365 |
| Emission Wavelength (nm) | ~407 | ~445-460 |
| Enzyme Class | Glycosidases, Phosphatases, Sulfatases | Glycosidases, Phosphatases, Sulfatases |
| Common Substrate Derivative | 3-Carboxyumbelliferyl β-D-galactopyranoside (CUG) | 4-Methylumbelliferyl β-D-galactopyranoside (MUG) |
Recommended Reagent Concentrations for a β-Galactosidase Assay
| Reagent | Stock Concentration | Working Concentration |
| Enzyme (β-Galactosidase) | 1 mg/mL | 0.1 - 10 µg/mL |
| Substrate (CUG or MUG) | 10 mM in DMSO or buffer | 50 - 200 µM |
| Assay Buffer (e.g., Phosphate) | 1 M, pH 7.4 | 100 mM |
| Stop Solution (e.g., Glycine-NaOH) | 1 M, pH 10.4 | 0.2 M |
Experimental Protocols
Protocol 1: Fluorometric Assay for β-Galactosidase Activity
This protocol describes the measurement of β-galactosidase activity using a 7-hydroxycoumarin-based substrate in a 96-well plate format, suitable for high-throughput screening.
Materials:
-
β-Galactosidase enzyme (e.g., from E. coli)
-
Fluorogenic substrate: 3-carboxyumbelliferyl β-D-galactopyranoside (CUG) or 4-methylumbelliferyl β-D-galactopyranoside (MUG)[3][6]
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.3, containing 1 mM MgCl2 and 10 mM β-mercaptoethanol[7]
-
Stop Solution: 0.2 M Glycine-NaOH, pH 10.4
-
7-Hydroxycoumarin-3-carboxylic acid or 4-Methylumbelliferone (for standard curve)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare the Standard Curve:
-
Prepare a 1 mM stock solution of the fluorescent standard (7-HCA or 4-Methylumbelliferone) in DMSO.
-
Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0-10 µM).
-
Add 100 µL of each standard dilution to separate wells of the 96-well plate.
-
-
Prepare the Enzyme and Substrate Solutions:
-
Prepare a stock solution of the β-galactosidase substrate (CUG or MUG) at 10 mM in DMSO or an appropriate buffer.
-
Dilute the enzyme to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically but can start in the range of 0.1-1.0 unit/mL.[7]
-
Prepare the working substrate solution by diluting the stock solution to twice the final desired concentration (e.g., 200 µM for a final concentration of 100 µM) in Assay Buffer.
-
-
Perform the Enzymatic Reaction:
-
Add 50 µL of the enzyme solution to the wells of the 96-well plate. Include wells with buffer only as a negative control.
-
To initiate the reaction, add 50 µL of the working substrate solution to each well.
-
Incubate the plate at 37°C for a desired period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
-
Stop the Reaction:
-
After incubation, add 50 µL of Stop Solution to each well to terminate the enzymatic reaction and maximize the fluorescence of the product.
-
-
Measure Fluorescence:
-
Read the fluorescence intensity on a microplate reader with excitation at ~360 nm and emission at ~450 nm.[8]
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control from all readings.
-
Plot the fluorescence of the standards versus their concentration to generate a standard curve.
-
Use the standard curve to determine the concentration of the fluorescent product generated in the enzymatic reactions.
-
Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of protein.
-
Protocol 2: General Protocol for a Fluorometric Glycosidase Assay
This protocol provides a general framework for adapting the 7-HCA-based assay for other glycosidases.
Materials:
-
Glycosidase of interest
-
Corresponding 7-HCA-glycoside substrate
-
Enzyme-specific Assay Buffer (optimal pH and ionic strength may vary)
-
Stop Solution (e.g., high pH buffer)
-
7-Hydroxycoumarin-3-carboxylic acid (for standard curve)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Assay Optimization:
-
Determine Optimal pH: Perform the assay across a range of pH values to find the optimal pH for the enzyme's activity.
-
Enzyme Titration: Vary the enzyme concentration to find a concentration that yields a linear reaction rate over a convenient time course.
-
Substrate Titration: Determine the Km of the substrate by measuring the initial reaction rates at various substrate concentrations. For routine assays, use a substrate concentration of 5-10 times the Km.
-
-
Standard Curve Preparation:
-
Prepare a standard curve with 7-HCA as described in Protocol 1.
-
-
Enzymatic Reaction:
-
Add 50 µL of the appropriately diluted enzyme in its optimized Assay Buffer to the wells.
-
Initiate the reaction by adding 50 µL of the 7-HCA-glycoside substrate at the optimized concentration.
-
Incubate at the optimal temperature for the enzyme for a predetermined time.
-
-
Reaction Termination and Fluorescence Measurement:
-
Stop the reaction with 50 µL of Stop Solution.
-
Measure the fluorescence with excitation at ~352 nm and emission at ~407 nm.
-
-
Data Analysis:
-
Calculate enzyme activity as described in Protocol 1.
-
Visualizations
Caption: Enzymatic cleavage of a 7-HCA substrate.
Caption: General workflow for a 96-well plate fluorometric assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Methylumbelliferyl-beta-D-galactopyranoside [gbiosciences.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Fatty Acid Measurement using 7-Hydroxycoumarin-4-acetic acid BSA Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of free fatty acids (FFAs) is crucial in various fields of biological research and drug development, as FFA levels are implicated in numerous physiological and pathological processes, including metabolic disorders and cardiovascular diseases. The 7-Hydroxycoumarin-4-acetic acid (7-HCA) Bovine Serum Albumin (BSA) complex is a highly sensitive fluorescent probe for the measurement of long-chain fatty acids. This complex utilizes the principle of fluorescence quenching, providing a rapid and reliable method for determining FFA concentrations in aqueous solutions.
7-HCA, a pH-indicator dye, is covalently attached to BSA. The binding of long-chain fatty acids to the BSA-HCA complex induces a conformational change in the protein, which leads to a decrease in the fluorescence intensity of the coumarin (B35378) dye. This quenching of fluorescence is proportional to the concentration of unbound fatty acids, allowing for their quantitative determination.
Principle of the Assay
The assay is based on the fluorescence properties of the 7-HCA molecule when conjugated to BSA. In the absence of free fatty acids, the BSA-HCA complex exhibits a strong fluorescence emission at approximately 450 nm when excited at around 375 nm. Long-chain fatty acids have high-affinity binding sites on albumin.[1] When a fatty acid binds to the BSA-HCA complex, it displaces water molecules and alters the local microenvironment of the covalently bound 7-HCA. This interaction leads to a quenching of the fluorophore's emission, resulting in a measurable decrease in fluorescence intensity. The degree of fluorescence quenching is directly proportional to the concentration of free fatty acids in the sample.
Figure 1: Principle of the fluorescence quenching assay for fatty acid measurement.
Applications
-
Drug Discovery: Screening for compounds that modulate fatty acid metabolism or binding to albumin.
-
Enzyme Kinetics: Continuous monitoring of enzymatic reactions that produce or consume long-chain fatty acids, such as phospholipase A2 activity.[1]
-
Metabolic Research: Quantifying free fatty acid levels in biological samples to study metabolic pathways and diseases.
-
Biochemical Assays: Determining the binding affinity of fatty acids and other ligands to albumin.
Experimental Protocols
Protocol 1: Synthesis of this compound BSA (BSA-HCA) Complex
This protocol describes the covalent conjugation of this compound to Bovine Serum Albumin using a cross-linker, based on the method described by Demant (1996).[1]
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound (7-HCA)
-
8-Aminooctanoic acid (as a cross-linker)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
-
Spectrophotometer
Workflow for Synthesis of BSA-HCA Complex:
Figure 2: Workflow for the synthesis of the BSA-7-HCA complex.
Procedure:
-
Preparation of Activated 7-HCA-Linker: a. Dissolve 7-HCA and a molar excess of 8-aminooctanoic acid in a suitable organic solvent (e.g., DMF). b. Add EDC and NHS to the solution to activate the carboxylic acid group of 7-HCA. c. Allow the reaction to proceed for several hours at room temperature to form the 7-HCA-8-aminooctanoic acid conjugate. d. In a separate step, activate the terminal carboxylic acid of the 7-HCA-linker conjugate using EDC and NHS.
-
Conjugation to BSA: a. Dissolve fatty acid-free BSA in PBS (pH 7.4) to a concentration of approximately 10 mg/mL. b. Slowly add the activated 7-HCA-linker solution to the BSA solution while stirring. A typical molar ratio is 4:1 of 7-HCA-linker to BSA to achieve the desired stoichiometry.[1] c. Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Purification of the BSA-HCA Complex: a. Transfer the reaction mixture to a dialysis tube (10 kDa MWCO). b. Dialyze against PBS (pH 7.4) at 4°C for 48 hours, with several changes of the buffer to remove unreacted 7-HCA-linker and by-products.
-
Characterization and Storage: a. Determine the concentration of the BSA-HCA complex using a standard protein assay (e.g., BCA assay). b. Measure the absorbance spectrum to confirm the conjugation. A peak around 372 nm indicates the presence of the bound chromophore.[1] c. Store the purified BSA-HCA complex at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.
Protocol 2: Fluorometric Measurement of Free Fatty Acids
This protocol provides a method for quantifying long-chain free fatty acids using the prepared BSA-HCA complex.
Materials:
-
BSA-HCA complex solution (from Protocol 1)
-
Long-chain fatty acid standards (e.g., oleic acid, palmitic acid)
-
Ethanol (B145695) or DMSO for dissolving fatty acid standards
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black microplate, flat bottom
-
Fluorometric microplate reader
Workflow for Fatty Acid Measurement:
Figure 3: Experimental workflow for the fluorometric measurement of fatty acids.
Procedure:
-
Preparation of Fatty Acid Standards: a. Prepare a stock solution of the desired fatty acid standard (e.g., 10 mM oleic acid in ethanol). b. Prepare a series of dilutions of the fatty acid stock solution in the assay buffer to create a standard curve (e.g., 0-100 µM). It is important to ensure the final solvent concentration is low and consistent across all wells.
-
Assay Setup: a. Dilute the BSA-HCA complex stock solution in the assay buffer to the desired working concentration (e.g., 1-5 µM). b. In a 96-well black microplate, add the diluted BSA-HCA solution to each well. c. Add the fatty acid standards and unknown samples to the respective wells. Include a blank control with only the BSA-HCA solution and assay buffer.
-
Measurement: a. Incubate the plate for 5-10 minutes at room temperature, protected from light, to allow for fatty acid binding. b. Measure the fluorescence intensity using a microplate reader with excitation set to approximately 375 nm and emission set to approximately 450 nm.
-
Data Analysis: a. Subtract the background fluorescence (if any) from all readings. b. Plot the fluorescence intensity (or the change in fluorescence) as a function of the fatty acid standard concentration to generate a standard curve. c. Determine the concentration of free fatty acids in the unknown samples by interpolating their fluorescence values from the standard curve.
Data Presentation
The quantitative data obtained from the fatty acid measurement assay should be presented in a clear and organized manner.
Table 1: Typical Instrument Settings for Fluorometric Measurement
| Parameter | Setting |
| Excitation Wavelength | ~375 nm |
| Emission Wavelength | ~450 nm |
| Slit Width (Exc/Em) | 5 nm / 5 nm |
| Reading Mode | Top Reading |
| Temperature | 25°C |
| Incubation Time | 5-10 minutes |
Table 2: Example of a Standard Curve Data for Oleic Acid Measurement
| Oleic Acid Conc. (µM) | Fluorescence Intensity (RFU) - Replicate 1 | Fluorescence Intensity (RFU) - Replicate 2 | Average Fluorescence (RFU) | % Quenching |
| 0 | 9850 | 9900 | 9875 | 0% |
| 1 | 9230 | 9280 | 9255 | 6.3% |
| 5 | 7540 | 7600 | 7570 | 23.3% |
| 10 | 6120 | 6180 | 6150 | 37.7% |
| 25 | 4250 | 4300 | 4275 | 56.7% |
| 50 | 2890 | 2950 | 2920 | 70.4% |
| 100 | 1560 | 1600 | 1580 | 84.0% |
% Quenching = [1 - (Fluorescence with FA / Fluorescence without FA)] x 100
Table 3: Binding Parameters of Different Fatty Acids to BSA-HCA (Illustrative)
| Fatty Acid | Carbon Chain | Dissociation Constant (Kd) (µM) |
| Myristic Acid | 14:0 | ~1.5 |
| Palmitic Acid | 16:0 | ~0.8 |
| Stearic Acid | 18:0 | ~0.5 |
| Oleic Acid | 18:1 | ~0.7 |
| Linoleic Acid | 18:2 | ~1.0 |
Note: The values in Table 2 and 3 are for illustrative purposes and should be determined experimentally.
Troubleshooting
-
High Background Fluorescence: Ensure that the assay buffer and any solvents used are of high purity and do not exhibit intrinsic fluorescence at the measurement wavelengths.
-
Poor Sensitivity: Optimize the concentration of the BSA-HCA complex. A higher concentration may increase the dynamic range but could also lead to inner filter effects.
-
Precipitation of Fatty Acids: Ensure that the concentration of fatty acids, especially saturated ones, does not exceed their solubility in the assay buffer. The use of a low percentage of a co-solvent like ethanol or DMSO in the final reaction mixture can help, but its concentration must be kept constant across all samples and standards.
-
Interference from other molecules: Be aware that other hydrophobic molecules that bind to albumin may also cause fluorescence quenching and interfere with the assay. Appropriate controls should be included to account for such effects.
References
Developing Biosensors with 7-Hydroxycoumarin-4-acetic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 7-Hydroxycoumarin-4-acetic acid (HCA) in the development of fluorescent biosensors. HCA is a versatile fluorogenic compound valued for its applications in labeling biomolecules and serving as a sensitive probe in various biological assays.[1][2]
Introduction to this compound (HCA)
This compound is a derivative of coumarin (B35378) that exhibits strong blue fluorescence, making it an excellent candidate for fluorescent labeling and the development of "turn-on" or "turn-off" biosensor systems.[2][3] Its carboxylic acid group allows for covalent conjugation to amine groups on proteins, peptides, and other biomolecules.[1] The fluorescence of HCA is often sensitive to its local environment, including pH and the presence of specific analytes, which is a key principle behind its use in biosensing.[1][2]
Physicochemical and Spectral Properties
A clear understanding of the properties of HCA is crucial for designing and troubleshooting experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈O₅ | [4] |
| Molecular Weight | 220.18 g/mol | [4][5] |
| Appearance | Beige powder | [1] |
| Purity | ≥97% | [4] |
| Excitation Wavelength (λex) | 360 nm (in DMSO) | [1][5] |
| Emission Wavelength (λem) | 450 nm (in DMSO) | [1][5] |
| Solubility | Soluble in DMSO and methanol | [1] |
| Storage | Store at -20°C, protected from light and moisture. Stable for at least 2 years. | [1] |
Core Applications in Biosensor Development
HCA is a versatile molecule with a range of applications in biosensor development, including:
-
Labeling of Biomolecules: The carboxylic acid moiety of HCA can be activated to react with primary amines on proteins, peptides, and other biological molecules to create fluorescently labeled conjugates.[1][3]
-
Enzyme Activity Assays: HCA can be incorporated into substrates for various enzymes. Enzymatic cleavage can lead to a change in the fluorescence properties of HCA, allowing for the quantification of enzyme activity.[1]
-
pH Sensing: The fluorescence of HCA is pH-dependent, making it a useful indicator for monitoring pH changes in biological systems.[1]
-
Analyte Detection: HCA-labeled biomolecules can be designed to undergo conformational changes upon binding to a specific analyte (e.g., metal ions, small molecules), leading to fluorescence quenching or enhancement.[2][6]
Experimental Protocols
Preparation of a this compound Stock Solution
A concentrated stock solution is the starting point for most applications.
Materials:
-
This compound (HCA)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
Pipettes
Protocol:
-
Weigh out the desired mass of HCA powder.
-
Dissolve the HCA in anhydrous DMSO to a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.20 mg of HCA in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots, protected from light and moisture.
General Protocol for Labeling Proteins with HCA
This protocol describes the covalent conjugation of HCA to a protein using a carbodiimide (B86325) crosslinker, such as EDC, and N-hydroxysuccinimide (NHS).
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
HCA stock solution (10 mM in DMSO)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Protocol:
-
Dissolve the protein of interest in the reaction buffer to a concentration of 1-10 mg/mL.
-
In a separate tube, prepare a fresh solution of EDC and NHS in the reaction buffer at a concentration of 100 mM each.
-
Add a 10- to 20-fold molar excess of HCA to the protein solution.
-
Add a 5-fold molar excess of the EDC/NHS solution to the protein-HCA mixture.
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.
-
Remove the unreacted HCA and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer for the protein.
-
Collect the protein-containing fractions and determine the degree of labeling by measuring the absorbance of the protein and HCA.
Fluorometric Measurement of Fatty Acid Concentration using a BSA-HCA Complex
This protocol outlines the use of a pre-formed Bovine Serum Albumin (BSA)-HCA complex to measure the concentration of free fatty acids. The principle is based on the displacement of HCA from its binding site on BSA by fatty acids, leading to a change in fluorescence.[3]
Materials:
-
BSA-HCA complex (can be synthesized or purchased)
-
Fatty acid standards
-
Sample containing unknown fatty acid concentration
-
Assay buffer (e.g., PBS, pH 7.4)
-
Fluorometer
Protocol:
-
Prepare a series of fatty acid standards of known concentrations in the assay buffer.
-
Prepare a working solution of the BSA-HCA complex in the assay buffer. The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
In a 96-well black microplate, add the BSA-HCA working solution to each well.
-
Add the fatty acid standards and unknown samples to the respective wells.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a fluorometer with excitation at ~360 nm and emission at ~450 nm.
-
Generate a standard curve by plotting the change in fluorescence intensity against the concentration of the fatty acid standards.
-
Determine the fatty acid concentration in the unknown samples by interpolating their fluorescence values on the standard curve.
Visualizations
Signaling Pathway for a "Turn-Off" Biosensor
This diagram illustrates the general principle of a fluorescence quenching-based biosensor.
Caption: A "turn-off" biosensor mechanism using HCA.
Experimental Workflow for Protein Labeling
This diagram outlines the key steps in the protein labeling protocol.
Caption: Workflow for covalent labeling of proteins with HCA.
Logical Relationship in a Competitive Binding Assay
This diagram illustrates the principle of a competitive binding assay for analyte detection.
Caption: Competitive displacement assay for analyte detection.
References
- 1. 7-Hydroxy-4-coumarinylacetic acid - CAS-Number 6950-82-9 - Order from Chemodex [chemodex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound *CAS 6950-82-9* | AAT Bioquest [aatbio.com]
- 4. scbt.com [scbt.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Hydroxycoumarin-4-acetic acid in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycoumarin-4-acetic acid (HCA) and its derivatives are versatile blue-emitting fluorophores with significant applications in cellular imaging. As a member of the coumarin (B35378) family, HCA exhibits sensitivity to its microenvironment, making it a valuable tool for probing cellular processes. Its utility is further expanded through chemical modification, particularly via its succinimidyl ester (SE) derivative, which allows for covalent labeling of proteins and other amine-containing biomolecules. This document provides detailed application notes and protocols for the use of this compound and its succinimidyl ester in cell imaging, targeting researchers, scientists, and drug development professionals.
Core Applications
The primary applications of this compound and its derivatives in cell imaging include:
-
Covalent Labeling of Proteins: The succinimidyl ester of HCA (HCA-SE) is widely used to covalently attach the fluorophore to primary amines on proteins, enabling visualization of their localization and dynamics within cells.
-
Fluorescent pH Indication: The fluorescence of 7-hydroxycoumarins can be pH-sensitive, allowing for the ratiometric or intensity-based measurement of intracellular pH.[1][2]
-
Probes for Enzyme Activity: When conjugated to a specific substrate, HCA can be used to detect enzyme activity through changes in fluorescence upon substrate cleavage.
-
General Cell Staining: While less common, derivatives of HCA can be designed for general staining of cellular compartments.
Data Presentation: Photophysical Properties
The selection of a suitable fluorophore is critical for successful fluorescence microscopy. The following table summarizes key photophysical properties of this compound and related derivatives, providing a basis for comparison.
| Property | This compound | This compound, succinimidyl ester | Notes |
| Excitation Maximum (λex) | ~360 nm | ~360 nm | Excitation is in the near-UV range, requiring appropriate laser lines or filter sets. |
| Emission Maximum (λem) | ~450 nm | ~450 nm | Emits in the blue region of the visible spectrum. |
| Solubility | DMSO, Methanol | DMSO | Stock solutions are typically prepared in anhydrous DMSO to prevent hydrolysis of the succinimidyl ester. |
| Quantum Yield (Φ) | Variable | Variable | The quantum yield of coumarin derivatives is highly sensitive to the local environment, including solvent polarity and pH. For example, some derivatives are non-emissive in water but highly fluorescent in less polar media.[3] |
| Photostability | Moderate | Moderate | Coumarin dyes can be susceptible to photobleaching with prolonged exposure to excitation light.[4][5] It is crucial to minimize light exposure and use appropriate antifade reagents. |
Experimental Protocols
Protocol 1: Covalent Labeling of Intracellular Proteins with this compound, Succinimidyl Ester (HCA-SE) for Fluorescence Microscopy
This protocol provides a general procedure for labeling endogenous proteins in fixed and permeabilized cells. Optimization of dye concentration and incubation times may be necessary for specific cell types and target proteins.
Materials:
-
Cells cultured on glass coverslips or in imaging-grade multi-well plates
-
This compound, succinimidyl ester (HCA-SE)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Wash Buffer (e.g., PBS)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for blue fluorescence (e.g., DAPI filter set)
Procedure:
-
Cell Culture and Fixation:
-
Culture cells to the desired confluency on coverslips or imaging plates.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Preparation of HCA-SE Staining Solution:
-
Allow the vial of HCA-SE to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of HCA-SE in anhydrous DMSO. This stock solution should be prepared fresh or aliquoted and stored desiccated at -20°C for short-term storage.
-
Immediately before use, dilute the 10 mM HCA-SE stock solution to a final working concentration of 10-100 µM in labeling buffer. The optimal concentration should be determined empirically.
-
-
Labeling Reaction:
-
Remove the wash buffer from the cells and add the HCA-SE working solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Washing:
-
Remove the staining solution and wash the cells three to five times with wash buffer to remove any unreacted dye.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for detecting the blue fluorescence of the coumarin dye (e.g., excitation ~360 nm, emission ~450 nm).
-
Protocol 2: Live-Cell Imaging with a Cell-Permeable 7-Hydroxycoumarin Derivative
This protocol outlines a general procedure for imaging live cells with a cell-permeable coumarin derivative. The specific derivative and its properties will determine the optimal loading conditions.
Materials:
-
Cells cultured in imaging-grade glass-bottom dishes or multi-well plates
-
Cell-permeable coumarin derivative (e.g., a derivative designed for specific organelle staining or as a biosensor)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-Cell Imaging Medium (e.g., phenol (B47542) red-free cell culture medium)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope with an environmental chamber (37°C, 5% CO2) and appropriate filter sets.
Procedure:
-
Cell Preparation:
-
Seed cells in imaging-grade dishes and culture to the desired confluency.
-
-
Preparation of Staining Solution:
-
Prepare a stock solution of the cell-permeable coumarin derivative in anhydrous DMSO (typically 1-10 mM).
-
Dilute the stock solution to the final working concentration (typically 1-10 µM) in pre-warmed live-cell imaging medium. The optimal concentration should be determined experimentally to achieve good signal-to-noise while minimizing cytotoxicity.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time will vary depending on the specific probe and cell type.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any excess dye.
-
-
Imaging:
-
Place the dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 15 minutes before imaging.
-
Acquire images using the appropriate filter set for the coumarin dye. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
Mandatory Visualizations
Caption: Workflow for covalent labeling of intracellular proteins with HCA-SE.
Caption: General workflow for live-cell imaging with a coumarin-based probe.
Caption: Covalent labeling of an intracellular protein with HCA-SE.
References
- 1. A novel coumarin derivative as a sensitive probe for tracing intracellular pH changes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Polarity-sensitive coumarins tailored to live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Use of Fluorescent Amino Acids Derived from 7-Hydroxycoumarin-4-acetic acid (7-HCA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of the fluorescent amino acid, rac-(7-hydroxycoumarin-4-yl)ethylglycine, from its precursor, 7-hydroxycoumarin-4-acetic acid (7-HCA). This novel amino acid serves as a versatile fluorescent probe for incorporation into proteins, enabling detailed studies of protein structure, function, and interactions.[1][2] Its notable features include a significant Stokes shift and fluorescence that is sensitive to both pH and solvent polarity, making it a powerful tool for biological research and drug development.[1][2][3]
I. Overview of the Synthesis
The synthesis of rac-(7-hydroxycoumarin-4-yl)ethylglycine from 7-HCA is a five-step process. The overall workflow involves the reduction of the carboxylic acid, protection of the hydroxyl group, conversion to an alkyl bromide, alkylation of a glycine (B1666218) enolate equivalent, and final deprotection to yield the target fluorescent amino acid.[2]
Caption: Five-step synthesis of the fluorescent amino acid.
II. Physicochemical and Spectroscopic Data
The synthesized fluorescent amino acid, rac-(7-hydroxycoumarin-4-yl)ethylglycine, possesses distinct physicochemical and fluorescent properties that are essential for its application as a molecular probe.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₅ | [4] |
| Molecular Weight | 263.25 g/mol | [4] |
| Appearance | Colorless, crystalline solid | [2] |
| Melting Point | 278 °C | [4] |
| Excitation Wavelength (λex) | ~360 nm | [2] |
| Emission Wavelength (λem) | ~450 nm | [2] |
| Stokes Shift | Large | [1][2][3] |
| Quantum Yield | High | [3] |
Note: Spectroscopic properties are sensitive to the local environment, including pH and solvent polarity.[1][2][3]
III. Detailed Experimental Protocols
The following protocols are adapted from the literature and provide a step-by-step guide for the synthesis of rac-(7-hydroxycoumarin-4-yl)ethylglycine.[2][5]
Step 1: Reduction of this compound (7-HCA)
This step reduces the carboxylic acid moiety of 7-HCA to a primary alcohol.
Materials:
-
This compound (7-HCA)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Sodium sulfate (B86663)
Protocol:
-
In a nitrogen-purged flask, dissolve 7-HCA in anhydrous THF and cool to 0°C.
-
Slowly add a solution of borane-dimethyl sulfide complex in THF to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Cool the mixture to 0°C and cautiously quench the reaction by adding water.
-
Concentrate the mixture under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, and concentrate to yield the crude product.
-
Purify the product by column chromatography.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Borane-dimethyl sulfide complex |
| Solvent | Anhydrous THF |
| Reaction Time | 24 hours |
| Yield | ~59% |
Step 2: Silyl Protection of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is protected to prevent side reactions in subsequent steps.
Materials:
-
7-Hydroxy-4-(2-hydroxyethyl)-coumarin
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Protocol:
-
Suspend sodium hydride in anhydrous THF under a nitrogen atmosphere.
-
Add a solution of 7-hydroxy-4-(2-hydroxyethyl)-coumarin in anhydrous THF.
-
Stir the mixture at room temperature.
-
Add tert-butyldimethylsilyl chloride and continue stirring.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate and concentrate.
-
Purify the product by column chromatography.
| Parameter | Value |
| Starting Material | 7-Hydroxy-4-(2-hydroxyethyl)-coumarin |
| Reagent | tert-Butyldimethylsilyl chloride, Sodium hydride |
| Solvent | Anhydrous THF |
| Yield | ~59% |
Step 3: Bromination of the Primary Alcohol
The primary alcohol is converted to an alkyl bromide to facilitate the subsequent alkylation reaction.
Materials:
-
7-(tert-Butyldimethylsilyloxy)-4-(2-hydroxyethyl)coumarin
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
Protocol:
-
Dissolve 7-(tert-butyldimethylsilyloxy)-4-(2-hydroxyethyl)coumarin in anhydrous dichloromethane and cool to 0°C under a nitrogen atmosphere.
-
Add triphenylphosphine, followed by carbon tetrabromide.
-
Allow the reaction to warm to room temperature and stir.
-
Concentrate the reaction mixture and purify the residue by column chromatography.
| Parameter | Value |
| Starting Material | 7-(tert-Butyldimethylsilyloxy)-4-(2-hydroxyethyl)coumarin |
| Reagents | Carbon tetrabromide, Triphenylphosphine |
| Solvent | Anhydrous Dichloromethane |
| Yield | ~79% |
Step 4: Alkylation of a Glycine Enolate Equivalent
This key step forms the amino acid backbone through alkylation of a protected glycine derivative.
Materials:
-
7-(tert-Butyldimethylsilyloxy)-4-(2-bromoethyl)coumarin
-
tert-Butyl N-(diphenylmethylene)glycinate
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
Protocol:
-
Dissolve tert-butyl N-(diphenylmethylene)glycinate in anhydrous THF and cool to -78°C under a nitrogen atmosphere.
-
Add n-butyllithium dropwise and stir the mixture.
-
Add a solution of 7-(tert-butyldimethylsilyloxy)-4-(2-bromoethyl)coumarin in anhydrous THF.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with an aqueous solution of ammonium (B1175870) chloride and extract with ethyl acetate.
-
Dry the combined organic layers and concentrate.
-
Purify the product by column chromatography.
| Parameter | Value |
| Starting Material | 7-(tert-Butyldimethylsilyloxy)-4-(2-bromoethyl)coumarin |
| Reagents | tert-Butyl N-(diphenylmethylene)glycinate, n-Butyllithium |
| Solvent | Anhydrous THF |
| Yield | ~67% |
Step 5: Deprotection to Yield the Final Product
The protecting groups are removed to yield the final fluorescent amino acid.
Materials:
-
Protected Amino Acid from Step 4
-
Hydrochloric acid (HCl)
-
Diethyl ether
Protocol:
-
Dissolve the protected amino acid in aqueous hydrochloric acid.
-
Stir the solution at room temperature for 24 hours.
-
Extract the mixture with diethyl ether to remove byproducts.
-
Lyophilize the aqueous phase to obtain the hydrochloride salt of rac-(7-hydroxycoumarin-4-yl)ethylglycine.
| Parameter | Value |
| Starting Material | Protected Amino Acid from Step 4 |
| Reagent | Hydrochloric acid |
| Reaction Time | 24 hours |
| Yield | ~60% |
IV. Application: Probing Protein-Ligand Interactions
The synthesized fluorescent amino acid can be genetically incorporated into proteins to serve as a sensitive probe for studying molecular interactions. A notable application is the incorporation of L-(7-hydroxycoumarin-4-yl)ethylglycine (7-HCAA) into streptavidin to monitor the binding of its ligand, biotin (B1667282).[1]
Caption: Monitoring biotin binding to streptavidin.
The binding of biotin to streptavidin containing the fluorescent amino acid can lead to a change in the fluorescence signal (either an increase or decrease in intensity, or a spectral shift). This change is due to the alteration of the microenvironment surrounding the coumarin (B35378) fluorophore upon ligand binding.[1] This principle can be extended to investigate a wide range of protein-protein and protein-small molecule interactions that are critical in various signaling pathways.
V. Conclusion
The synthesis of rac-(7-hydroxycoumarin-4-yl)ethylglycine from 7-HCA provides a valuable tool for the site-specific fluorescent labeling of proteins. The detailed protocols and data presented in these notes will enable researchers to produce this versatile probe and apply it to a wide range of biological investigations, from fundamental studies of protein dynamics to high-throughput screening in drug discovery.
References
- 1. biorxiv.org [biorxiv.org]
- 2. BJOC - Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine [beilstein-journals.org]
- 3. A genetically encoded fluorescent amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-(7-Hydroxycoumarin-4-yl) ethylglycine | 905442-42-4 | FH09425 [biosynth.com]
- 5. Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Competitive Binding Assay Development with 7-Hydroxycoumarin Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Competitive binding assays are a cornerstone of drug discovery and chemical biology, enabling the quantification of interactions between a target protein and potential ligands. This document provides a detailed guide to developing and implementing a robust competitive binding assay using 7-hydroxycoumarin-based fluorescent probes. These probes offer excellent photophysical properties and their fluorescence is often quenched upon binding to a protein's active or allosteric site. This phenomenon provides a sensitive and reliable method for screening and characterizing inhibitors.
The core principle of this assay is the displacement of a high-affinity 7-hydroxycoumarin probe from its target protein by a competing, non-fluorescent test compound. This displacement results in a recovery of the probe's fluorescence, which is directly proportional to the concentration and affinity of the test compound. This method is particularly advantageous for high-throughput screening (HTS) due to its simplicity, sensitivity, and homogeneous format.
Principle of the Assay
The assay is based on the principle of fluorescence quenching and subsequent dequenching. A 7-hydroxycoumarin derivative, designed to bind with high affinity to the target protein, exhibits strong fluorescence in its free state. Upon binding to the protein, its fluorescence is significantly quenched. When a test compound with affinity for the same binding site is introduced, it competitively displaces the fluorescent probe, leading to the restoration of fluorescence. The increase in fluorescence intensity is therefore a measure of the test compound's ability to bind to the target protein.
Featured Application: Macrophage Migration Inhibitory Factor (MIF)
A notable application of this assay is in the study of Macrophage Migration Inhibitory Factor (MIF), a cytokine implicated in inflammation and cancer.[1][2][3][4] Specific 7-hydroxycoumarin derivatives have been developed that bind to the tautomerase active site of MIF with high affinity, resulting in fluorescence quenching.[1][2][3][4] This system has been successfully used to identify and characterize MIF inhibitors.[1][2][3][4]
MIF-CD74 Signaling Pathway
The binding of MIF to its receptor CD74 initiates a signaling cascade that promotes cell proliferation and survival.[5] A competitive binding assay using a 7-hydroxycoumarin probe can be a powerful tool to screen for compounds that disrupt the MIF-CD74 interaction by binding to MIF.
Caption: MIF-CD74 Signaling Pathway.
Quantitative Data Presentation
The following table summarizes the binding affinities of various 7-hydroxycoumarin derivatives for the target protein MIF. This data illustrates the potency and suitability of these probes for competitive binding assays.
| Probe/Inhibitor | Target Protein | Binding Affinity (K_i) | Binding Affinity (K_d) | Assay Principle | Reference |
| 7-hydroxycoumarin derivative 7 | Human MIF | 18 ± 1 nM | 16 ± 3 nM | Fluorescence Quenching | [1][2][3][4][6] |
| 7-hydroxycoumarin derivative 6d | Human MIF | - | 0.39 ± 0.04 µM | Fluorescence Quenching | [2] |
| 7-hydroxycoumarin derivative 2 | Human MIF | 12.4 ± 1.3 µM | - | Tautomerase Activity | [2] |
| 7-hydroxycoumarin derivative 6a | Human MIF | 1.17 ± 0.10 µM | - | Tautomerase Activity | [2] |
| PB-GABA-Taxol | Microtubules | - | 265 nM | Biochemical Assay | [7] |
Experimental Protocols
Experimental Workflow
The general workflow for a competitive binding assay using a 7-hydroxycoumarin probe is outlined below.
Caption: General Experimental Workflow.
Detailed Protocol for a 96-Well Plate Assay
This protocol provides a general framework for a competitive binding assay. Concentrations of the target protein, 7-hydroxycoumarin probe, and test compounds should be optimized for each specific system.
1. Materials and Reagents:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, is a common choice.[2][6] The buffer should be filtered and degassed.
-
Target Protein Stock Solution: Prepare a concentrated stock solution of the purified target protein in the assay buffer.
-
7-Hydroxycoumarin Probe Stock Solution: Dissolve the 7-hydroxycoumarin probe in DMSO to create a high-concentration stock (e.g., 10 mM). Further dilute in assay buffer to an intermediate concentration.
-
Test Compound Stock Solution: Dissolve test compounds in 100% DMSO to create stock solutions (e.g., 10 mM).
-
96-well black, flat-bottom microplate: Recommended for fluorescence assays to minimize background and crosstalk.
2. Instrument Settings:
-
Fluorescence Microplate Reader: Capable of top or bottom reading.
-
Excitation Wavelength: Typically around 355 nm for 7-hydroxycoumarin derivatives.[2]
-
Emission Wavelength: Typically around 455 nm for 7-hydroxycoumarin derivatives.[2]
-
Gain and other settings: Optimize for the specific instrument and assay to ensure the signal is within the linear range of detection.
3. Assay Procedure:
-
Prepare Reagent Solutions:
-
Target Protein Working Solution: Dilute the target protein stock solution in assay buffer to a final concentration that is typically 2-fold the desired final assay concentration (e.g., 200 nM for a final concentration of 100 nM).
-
7-Hydroxycoumarin Probe Working Solution: Dilute the probe stock solution in assay buffer to a final concentration that is typically 2-fold the desired final assay concentration (e.g., 100 nM for a final concentration of 50 nM).
-
Test Compound Serial Dilutions: Perform a serial dilution of the test compound stock solutions in 100% DMSO. Then, dilute each concentration into the assay buffer.
-
-
Assay Plate Preparation (Final volume of 200 µL per well):
-
Control Wells:
-
Blank (Buffer only): 200 µL of assay buffer.
-
Probe only (Maximum Fluorescence): 100 µL of probe working solution + 100 µL of assay buffer.
-
Probe + Protein (Minimum Fluorescence): 100 µL of probe working solution + 100 µL of protein working solution.
-
-
Test Compound Wells:
-
Add 100 µL of the protein working solution to each well.
-
Add 50 µL of the 7-hydroxycoumarin probe working solution to each well.
-
Add 50 µL of the serially diluted test compound solutions to the corresponding wells.
-
-
-
Incubation:
-
Gently mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature, protected from light, for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The optimal incubation time should be determined experimentally.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity of each well using the pre-configured microplate reader settings.
-
4. Data Analysis:
-
Background Subtraction: Subtract the average fluorescence intensity of the blank wells from all other wells.
-
Percentage of Inhibition Calculation:
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = 100 x (1 - [(Fluorescence_Test - Fluorescence_Min) / (Fluorescence_Max - Fluorescence_Min)]) Where:
-
Fluorescence_Test is the fluorescence of the test compound well.
-
Fluorescence_Min is the average fluorescence of the probe + protein wells.
-
Fluorescence_Max is the average fluorescence of the probe only wells.
-
-
-
IC50 Determination:
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
-
Ki Calculation (Cheng-Prusoff Equation):
-
If the mechanism of inhibition is competitive, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:[8][9] Ki = IC50 / (1 + ([S] / Km)) Where:
-
[S] is the concentration of the fluorescent probe.
-
Km is the Michaelis-Menten constant of the probe for the protein, which is approximately equal to its Kd in this context.
-
-
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Contaminated reagents or buffer.- Autofluorescence from the microplate.- Non-specific binding of the probe. | - Use high-purity, fresh reagents and buffers.- Use black microplates designed for fluorescence.- Include a non-specific binding control (e.g., a denatured protein). Increase the detergent concentration (e.g., Tween-20) in the assay buffer. |
| Weak Fluorescence Signal | - Low probe concentration.- Incorrect instrument settings (excitation/emission wavelengths, gain).- Photobleaching of the probe. | - Increase the probe concentration (ensure it is below the Kd for optimal results).- Verify the spectral properties of the probe and optimize instrument settings.- Minimize exposure of the plate to light during incubation and reading. |
| High Well-to-Well Variability | - Inaccurate pipetting.- Incomplete mixing.- Edge effects in the microplate. | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing after adding all reagents.- Avoid using the outer wells of the plate, or fill them with buffer to maintain humidity. |
| Inner Filter Effect | - High concentrations of the probe or test compound absorb excitation or emission light. | - Work with probe and compound concentrations where the absorbance is low (typically below 0.1).- If high concentrations are necessary, apply a mathematical correction to the fluorescence data. |
| Solubility Issues | - The 7-hydroxycoumarin probe or test compound precipitates in the aqueous assay buffer. | - Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect protein activity (typically ≤1%).- The solubility of some 7-hydroxycoumarin derivatives can be pH-dependent; ensure the buffer pH is appropriate.[1][10] |
References
- 1. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.rug.nl [research.rug.nl]
- 4. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 7-Hydroxycoumarin-4-acetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 7-Hydroxycoumarin-4-acetic acid in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound, offering step-by-step solutions.
Issue 1: Compound Precipitation When Preparing Aqueous Solutions
-
Problem: After dissolving this compound in an organic solvent and diluting it into an aqueous buffer, a precipitate forms.
-
Cause: The low aqueous solubility of this compound means that even a small amount of organic solvent may not be sufficient to keep it in solution when diluted in a predominantly aqueous environment. The final concentration of the compound in the aqueous buffer likely exceeds its solubility limit.
-
Solutions:
-
Decrease Final Concentration: The most straightforward approach is to lower the final concentration of the compound in the aqueous buffer.
-
Optimize Dilution Method: Instead of adding the aqueous buffer to the organic stock solution, add the stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This promotes rapid mixing and prevents localized high concentrations that can initiate precipitation.[1]
-
Increase Co-solvent Percentage: If the experimental system allows, gradually increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution.[2] Note that the solvent concentration should be kept low (typically <1%) to avoid affecting the biological system.[1]
-
Issue 2: Inconsistent Results in Biological Assays
-
Problem: Variability in experimental results when using solutions of this compound.
-
Cause: This can be due to incomplete dissolution of the compound or precipitation over time, leading to inconsistent actual concentrations.
-
Solutions:
-
Ensure Complete Dissolution: Before use, visually inspect the stock solution to ensure no solid particles are present. Gentle heating or sonication can aid in complete dissolution.
-
Prepare Fresh Dilutions: Prepare fresh dilutions from the stock solution for each experiment to minimize the impact of potential precipitation over time.
-
Run a Vehicle Control: Always include a vehicle control in your experiments, which consists of the same concentration of the solvent used to dissolve the compound without the compound itself. This helps to differentiate between the effects of the compound and the solvent.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a hydrophobic compound with poor solubility in water.[1] It is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent. Commonly used solvents include:
For some coumarin (B35378) derivatives, ethanol (B145695) and chloroform (B151607) have also been shown to be effective.[6][7]
Q2: How can I improve the aqueous solubility of this compound for my experiments?
A2: Several techniques can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: this compound has a predicted pKa of approximately 4.24.[5] By adjusting the pH of the aqueous buffer to be above the pKa (e.g., pH 7.4), the carboxylic acid group will deprotonate, forming a more soluble carboxylate salt.
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) to the aqueous buffer can increase the solubility of hydrophobic compounds.[2] Commonly used co-solvents include DMSO, ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[8]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[1][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[2]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
Q3: Can I combine different solubility enhancement methods?
A3: Yes, combining methods can sometimes lead to a synergistic effect on solubility.[2] For instance, you could use a co-solvent in conjunction with pH adjustment or cyclodextrin (B1172386) complexation to further enhance the solubility of this compound.
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited in the literature, the following table provides a summary of its known solubility characteristics and those of structurally similar compounds.
| Compound | Solvent | Solubility | Reference(s) |
| This compound | DMSO | Soluble | [3][4] |
| DMF | Soluble | [5] | |
| Methanol | Soluble | [3] | |
| Water | Poorly soluble | [1] | |
| 7-Hydroxycoumarin | Chloroform | Soluble | [7] |
| Ethanol | Soluble | [7] | |
| Ether | Very Soluble | [7] | |
| 7-Hydroxy-4-methylcoumarin | Ethanol | Soluble | [6] |
| Acetic acid | Soluble | [6] | |
| Alkali solution | Soluble | [6] | |
| Ammonia | Soluble | [6] | |
| Hot water | Slightly soluble | [6] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Prepare a Concentrated Stock Solution: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Prepare Aqueous Buffers: Prepare a series of aqueous buffers with different pH values, ranging from acidic (e.g., pH 4.0) to neutral/basic (e.g., pH 7.4, 8.0).
-
Dilution and Observation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Assessment: Vortex each solution and visually inspect for any precipitation immediately and after a defined incubation period (e.g., 1 hour, 24 hours) at the desired experimental temperature. For a quantitative assessment, the solutions can be centrifuged, and the concentration of the compound in the supernatant can be measured using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Protocol 2: Solubility Enhancement by Co-solvency
-
Prepare a Concentrated Stock Solution: As described in Protocol 1.
-
Prepare Co-solvent/Buffer Mixtures: Create a series of aqueous buffer solutions containing increasing percentages of a water-miscible organic co-solvent (e.g., 1%, 2%, 5%, 10% v/v of DMSO or ethanol).[2]
-
Dilution and Observation: Add a small aliquot of the stock solution to each co-solvent/buffer mixture to achieve the desired final concentration.
-
Assessment: Follow the assessment steps outlined in Protocol 1.
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation
-
Prepare Cyclodextrin Solutions: Prepare a series of solutions with increasing concentrations of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in the desired aqueous buffer (e.g., 1, 5, 10, 20 mM).[2]
-
Complex Formation: Add this compound to each cyclodextrin solution to the desired final concentration. Alternatively, a stock solution of the compound in an organic solvent can be added.
-
Equilibration: Stir or shake the mixtures at a constant temperature for a period of time (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
Assessment: After equilibration, centrifuge the solutions to pellet any undissolved compound. Measure the concentration of this compound in the supernatant to determine its solubility.
Visualizations
Caption: Experimental workflow for improving the solubility of this compound.
Caption: Logical relationships between the properties of this compound and solubility enhancement strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 7-Hydroxy-4-coumarinylacetic acid - CAS-Number 6950-82-9 - Order from Chemodex [chemodex.com]
- 4. This compound | 6950-82-9 | INDOFINE Chemical Company [indofinechemical.com]
- 5. This compound CAS#: 6950-82-9 [m.chemicalbook.com]
- 6. 7-Hydroxy-4-methylcoumarin [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Preventing photobleaching of 7-Hydroxycoumarin-4-acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of 7-Hydroxycoumarin-4-acetic acid (7-HCA) during their experiments.
Troubleshooting Guide
Problem 1: Rapid loss of fluorescence signal during imaging.
Q1: My 7-HCA fluorescence is fading very quickly when exposed to excitation light. What is causing this and how can I fix it?
A1: Rapid signal loss is likely due to photobleaching, the irreversible photochemical destruction of the fluorophore. Several factors can accelerate this process. Here’s a systematic approach to troubleshoot this issue:
-
Reduce Excitation Intensity: High-intensity light is a primary driver of photobleaching.[1] Reduce the laser power or lamp intensity to the lowest level that still provides a detectable signal.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter acquisition times or time-lapse intervals.[1] Only expose the sample to light when actively acquiring data.
-
Check Your Mounting Medium/Buffer: The chemical environment significantly impacts fluorophore stability.
-
Oxygen Scavengers: Molecular oxygen is a major contributor to photobleaching.[1] The use of commercial or self-made antifade mounting media containing oxygen scavengers like glucose oxidase or pyranose oxidase can be highly effective.
-
Triplet State Quenchers: Photobleaching can occur from the long-lived triplet state of the fluorophore. Reagents like p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), or 1,4-diazabicyclo[2.2.2]octane (DABCO) can quench these excited states and enhance photostability.
-
-
pH of the Medium: The fluorescence of 7-hydroxycoumarin derivatives can be pH-sensitive.[1] Ensure your buffer is at an optimal pH for 7-HCA fluorescence and stability. For many 7-hydroxycoumarins, slightly alkaline conditions can enhance fluorescence, but stability might vary.[1]
-
Avoid Contaminants: Heavy metal ions or other impurities in your buffers can sometimes contribute to fluorescence quenching or photobleaching. Use high-purity reagents and water.
Problem 2: Inconsistent or weak initial fluorescence signal.
Q2: I'm not getting a strong or consistent signal from my 7-HCA conjugate. What could be the issue?
A2: Weak or inconsistent signals can stem from issues with labeling, the local environment of the dye, or your imaging setup.
-
Labeling Efficiency:
-
Confirm that your protein or molecule of interest has accessible reactive groups (e.g., primary amines for NHS esters) for conjugation with 7-HCA.[1]
-
Optimize the labeling reaction conditions (e.g., pH, dye-to-protein ratio, incubation time).
-
-
Environmental Quenching:
-
Instrument Settings:
-
Correct Wavelengths: Ensure your microscope's excitation and emission filters are appropriate for 7-HCA. The typical excitation maximum is around 360 nm, and the emission maximum is around 450 nm, though this can shift with the local environment.[3]
-
Detector Sensitivity: Make sure the detector (e.g., PMT, camera) gain and offset are set appropriately to detect the signal without introducing excessive noise.
-
Frequently Asked Questions (FAQs)
Q3: What is the primary mechanism of photobleaching for 7-hydroxycoumarins?
A3: The photobleaching of coumarin (B35378) dyes often involves reactions with molecular oxygen. Upon excitation, the fluorophore can transition to a triplet state, which can then react with ground-state molecular oxygen to produce highly reactive singlet oxygen. This singlet oxygen can then attack and destroy the coumarin molecule. Another potential mechanism is the formation of photodimers, where two coumarin molecules react to form a non-fluorescent dimer upon UV irradiation.[4][5]
Q4: Are there specific antifade reagents recommended for 7-HCA?
A4: While specific data for 7-HCA is limited, antifade reagents effective for other blue-emitting fluorophores are a good starting point. These include:
-
p-Phenylenediamine (PPD): A common antioxidant used in mounting media.
-
n-Propyl gallate (NPG): Another widely used antifade agent.
-
1,4-diazabicyclo[2.2.2]octane (DABCO): A triplet state quencher.
-
VECTASHIELD® and ProLong™ Gold: Commercially available mounting media that contain proprietary antifade agents and are effective for a wide range of fluorophores.
It is recommended to test a few different antifade reagents to determine the most effective one for your specific experimental conditions.
Q5: How does the solvent affect the photostability of 7-HCA?
A5: Solvents can significantly impact the photophysical properties of 7-hydroxycoumarins. Protic, hydrogen-bonding solvents like water and alcohols can facilitate excited-state proton transfer (ESPT), which can lead to complex fluorescence behavior and potentially affect photostability.[6][7] The choice of solvent can also influence the dye's quantum yield and susceptibility to quenching.[2][8] For instance, the fluorescence of some 7-hydroxycoumarins is strongest in aqueous buffer solutions.[2]
Q6: Can I quantify the photobleaching of my 7-HCA sample?
A6: Yes, photobleaching can be quantified by measuring the decrease in fluorescence intensity over time during continuous excitation. The rate of photobleaching can be determined by fitting the fluorescence decay to an exponential function. A common metric for photostability is the photobleaching quantum yield, which is the probability that an excited fluorophore will undergo photobleaching. However, determining this value requires a more complex experimental setup.
Data Presentation
Table 1: Photophysical Properties of this compound and Related Compounds
| Compound | Solvent/Medium | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| This compound | DMSO | 360 | 450 | Not specified | [3] |
| 7-Hydroxycoumarin | Ethanol | 326 | ~390 (Neutral form) | Not specified | [6] |
| 7-Hydroxy-4-methylcoumarin | Water | 320 | 450 | 0.356 | [8] |
| 7-Hydroxy-4-methylcoumarin | Methanol | 320 | 387 | 0.266 | [8] |
| 7-Hydroxy-4-methylcoumarin | Ethanol | 320 | 385 | 0.208 | [8] |
| 7-Methoxycoumarin-4-acetic acid | Methanol | 323.8 | ~390 | 0.18 | [9] |
| 6-Fluoro-7-hydroxycoumarin-3-carboxamide | Not specified | Not specified | Not specified | 0.84 | [10] |
Note: The photophysical properties of coumarin dyes are highly sensitive to their environment. Data for related compounds are provided for comparison and may not be directly representative of 7-HCA's behavior in all experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Assessing Photobleaching
This protocol provides a basic method for comparing the photostability of 7-HCA under different conditions (e.g., with and without an antifade agent).
-
Sample Preparation:
-
Prepare a solution of 7-HCA or your 7-HCA conjugate at a working concentration in the desired buffer or mounting medium.
-
Prepare parallel samples with the addition of different antifade reagents at their recommended concentrations.
-
Mount the samples on a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.
-
-
Microscope Setup:
-
Use a fluorescence microscope with a suitable filter set for 7-HCA (e.g., DAPI or similar UV/blue excitation filter set).
-
Choose an objective with appropriate magnification and numerical aperture for your sample.
-
Set the excitation light source to a constant and reproducible intensity level.
-
-
Image Acquisition:
-
Focus on a representative area of your sample.
-
Begin a time-lapse acquisition with continuous exposure to the excitation light.
-
Acquire images at regular intervals (e.g., every 5-10 seconds) for a total duration that results in significant photobleaching (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) in your sample for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region without any fluorescent signal and subtracting it from your ROI measurements.
-
Plot the background-corrected fluorescence intensity as a function of time.
-
Fit the decay curve to a single or double exponential function to determine the photobleaching rate constant.
-
Compare the rate constants between different conditions to assess the effectiveness of the antifade agents.
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.
Caption: Troubleshooting workflow for rapid fluorescence signal loss.
Caption: Experimental workflow for assessing photostability.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 7-Hydroxy-4-coumarinylacetic acid - CAS-Number 6950-82-9 - Order from Chemodex [chemodex.com]
- 4. Photoproducts of 7-Hydroxycoumarins in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 7-Methoxycoumarin-4-acetic acid [omlc.org]
- 10. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fluorescence Signal of 7-HCA Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fluorescence signal of 7-hydroxycoumarin-4-acetic acid (7-HCA) conjugates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 7-HCA and why is it used as a fluorescent label?
This compound (7-HCA) is a derivative of coumarin, a class of fluorescent dyes known for their sensitivity to the local environment. It is a blue-emitting fluorophore that can be conjugated to various biomolecules, such as proteins and peptides. Its relatively small size and sensitivity to factors like pH make it a useful probe for studying molecular interactions and dynamics.
Q2: What are the key spectral properties of 7-HCA?
The spectral properties of 7-HCA are influenced by its environment. The following table summarizes its general characteristics:
| Property | Value | Reference |
| Excitation Maximum (λex) | ~326 nm | [1] |
| Emission Maximum (λem) | ~450 nm (pH dependent) | [2] |
| Predicted pKa | 4.24 ± 0.10 | [3] |
Note: The excitation and emission maxima can shift depending on the solvent and conjugation to a biomolecule. It is always recommended to determine the optimal wavelengths experimentally for your specific conjugate.
Q3: How does pH affect the fluorescence of 7-HCA conjugates?
The fluorescence of 7-HCA is highly pH-dependent due to the deprotonation of its 7-hydroxyl group.[2] At acidic pH, the hydroxyl group is protonated, and the fluorescence is generally weaker. As the pH increases above its pKa, the hydroxyl group deprotonates to form a phenolate, leading to a significant increase in fluorescence intensity.[2] This property makes 7-HCA a useful pH indicator in certain experimental contexts.
Troubleshooting Guide: Low Fluorescence Signal
A weak or absent fluorescence signal from your 7-HCA conjugate can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
DOT Script for Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low fluorescence signals from 7-HCA conjugates.
1. Verify Labeling Efficiency
-
Issue: The 7-HCA may not have been successfully conjugated to your biomolecule.
-
Troubleshooting Steps:
-
Calculate the Degree of Labeling (DOL): Determine the average number of 7-HCA molecules per biomolecule. A low DOL will result in a weak signal. Refer to the "Experimental Protocols" section for a detailed method to calculate the DOL. For antibodies, an optimal DOL typically falls between 2 and 10.[4]
-
Ensure Proper Purification: Unconjugated 7-HCA must be removed after the labeling reaction. Residual free dye can interfere with DOL calculations and contribute to background fluorescence. Common purification methods include size-exclusion chromatography (e.g., spin columns) or dialysis.
-
Review Conjugation Protocol:
-
pH of Reaction Buffer: For NHS ester chemistry, the pH should be between 8.0 and 8.5 to ensure the primary amines on the protein are deprotonated and available for reaction.[5]
-
Solubility of 7-HCA-NHS ester: Many NHS esters have poor water solubility.[6] Dissolve the 7-HCA-NHS ester in a small amount of an anhydrous organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[6] Keep the final concentration of the organic solvent below 10% to avoid protein denaturation.[6]
-
Molar Excess of Dye: Use an appropriate molar excess of the 7-HCA-NHS ester. A 5- to 20-fold molar excess is a common starting point for antibody labeling.[6]
-
-
2. Assess Fluorophore Environment
-
Issue: The local environment of the conjugated 7-HCA can significantly impact its fluorescence.
-
Troubleshooting Steps:
-
Check Buffer pH: The fluorescence of 7-HCA is highly pH-dependent. Ensure your experimental buffer has a pH above the pKa of the 7-HCA's hydroxyl group (predicted pKa ~4.24) to maximize fluorescence.[3] For optimal brightness, a pH in the neutral to slightly alkaline range (pH 7-8.5) is recommended.
-
Investigate Potential Quenching:
-
Self-Quenching: A high degree of labeling can lead to self-quenching, where adjacent 7-HCA molecules interact and reduce fluorescence.[4] If your DOL is very high, consider reducing the molar excess of the dye in your conjugation reaction.
-
Environmental Quenching: Certain amino acid residues, such as tryptophan and tyrosine, in close proximity to the conjugated 7-HCA can quench its fluorescence.[7] If possible, consider engineering the conjugation site to be away from these residues.
-
-
Assess Photobleaching: Coumarin dyes can be susceptible to photobleaching (light-induced degradation).
-
Minimize exposure of your sample to excitation light.
-
Use an anti-fade mounting medium for microscopy applications.
-
Reduce the intensity of the excitation light source.
-
-
3. Optimize Instrumentation
-
Issue: The settings on your fluorescence measurement instrument may not be optimal for 7-HCA.
-
Troubleshooting Steps:
-
Verify Excitation and Emission Wavelengths: Ensure that the excitation and emission wavelengths on your instrument (e.g., fluorometer, microscope) are set to the optimal values for your 7-HCA conjugate. It is best to measure the excitation and emission spectra of your specific conjugate to determine the precise maxima.
-
Check Detector Settings: Increase the gain or exposure time on your detector to enhance signal detection. Be mindful that this can also increase background noise.
-
Experimental Protocols
Protocol 1: Conjugation of 7-HCA-NHS Ester to a Protein
This protocol provides a general guideline for labeling a protein with 7-HCA-NHS ester. Optimization may be required for your specific protein.
DOT Script for Conjugation Workflow
Caption: A step-by-step workflow for the conjugation of 7-HCA-NHS ester to a protein.
Materials:
-
Protein to be labeled (e.g., antibody)
-
7-HCA-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., size-exclusion spin column)
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
Procedure:
-
Prepare Protein Solution: Dissolve your protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
-
Prepare 7-HCA-NHS Ester Stock Solution: Immediately before use, dissolve the 7-HCA-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Perform the Labeling Reaction: a. Calculate the required volume of the 7-HCA-NHS ester stock solution to achieve the desired molar excess (e.g., 10-fold). b. Slowly add the 7-HCA-NHS ester solution to the protein solution while gently vortexing. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the Conjugate: Remove unreacted 7-HCA-NHS ester and byproducts using a size-exclusion spin column according to the manufacturer's instructions.
-
Characterize the Conjugate: Determine the protein concentration and the degree of labeling (see Protocol 2).
Protocol 2: Calculating the Degree of Labeling (DOL)
The DOL is the average number of fluorophore molecules conjugated to each protein molecule. It can be determined using a spectrophotometer.
DOT Script for DOL Calculation Logic
Caption: The logical flow for calculating the Degree of Labeling (DOL) of a 7-HCA conjugate.
Procedure:
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified 7-HCA conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of 7-HCA (Aₘₐₓ, approximately 326 nm).
-
Calculate Protein Concentration:
-
First, correct the A₂₈₀ for the absorbance of 7-HCA at this wavelength: Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF) (Where CF is the correction factor, which is the ratio of the absorbance of 7-HCA at 280 nm to its absorbance at its λₘₐₓ. This value may need to be determined empirically or obtained from the supplier.)
-
Then, calculate the protein concentration using the Beer-Lambert law: [Protein] (M) = Corrected A₂₈₀ / (ε_protein × path length) (Where ε_protein is the molar extinction coefficient of the protein at 280 nm.)
-
-
Calculate Dye Concentration: [7-HCA] (M) = Aₘₐₓ / (ε_7-HCA × path length) (Where ε_7-HCA is the molar extinction coefficient of 7-HCA at its λₘₐₓ.)
-
Calculate DOL: DOL = [7-HCA] / [Protein]
Quantitative Data Summary
| Parameter | Value | Significance |
| 7-HCA Properties | ||
| Predicted pKa | 4.24 ± 0.10[3] | Crucial for understanding pH-dependent fluorescence. |
| Optimal Conjugation Reaction pH | 8.0 - 8.5[5] | Ensures efficient labeling of primary amines. |
| Conjugation Parameters | ||
| Recommended Molar Excess (Antibody) | 5-20 fold[6] | Affects the Degree of Labeling. |
| Max. Organic Solvent in Reaction | < 10%[6] | Prevents protein denaturation. |
| Degree of Labeling (DOL) | ||
| Optimal DOL for Antibodies | 2 - 10[4] | Balances signal strength with potential quenching and loss of function. |
References
- 1. 7-羟基香豆素-4-乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 6950-82-9 [m.chemicalbook.com]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Stability of 7-Hydroxycoumarin-4-acetic acid in Aqueous Buffers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of 7-Hydroxycoumarin-4-acetic acid in aqueous buffers. Addressing common issues encountered during experimental workflows, this guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the reliable use of this fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: The stability of this compound is primarily influenced by pH, temperature, and exposure to light. The lactone ring of the coumarin (B35378) structure is susceptible to hydrolysis, a process that is significantly accelerated under neutral to basic conditions and at elevated temperatures.[1][2][3][4] Additionally, exposure to near-UV light can lead to photodegradation through the formation of dimers.
Q2: What is the recommended pH range for preparing and using aqueous buffers containing this compound?
A2: To minimize hydrolysis of the lactone ring, it is recommended to use acidic to neutral buffers, ideally below pH 7.0. Studies on similar coumarin derivatives have shown that hydrolysis becomes more significant at neutral and higher pH levels.[3][5][6] For applications requiring basic conditions, fresh solutions should be prepared immediately before use, and experiments should be conducted as quickly as possible.
Q3: How should I store stock solutions of this compound?
A3: For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture, where it can be stable for at least two years.[7] Stock solutions are best prepared in a high-quality, anhydrous solvent like DMSO and stored in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.
Q4: Can I expect significant photodegradation during my fluorescence microscopy experiments?
A4: Yes, photodegradation is a potential issue, especially with prolonged exposure to high-intensity UV light sources. 7-hydroxycoumarin derivatives can undergo photodimerization upon irradiation with near-UV light in aqueous solutions. To mitigate this, it is advisable to minimize light exposure by using neutral density filters, reducing exposure times, and using the lowest possible excitation intensity required for adequate signal.
Q5: What are the signs of degradation in my this compound solution?
A5: Degradation can manifest as a decrease in fluorescence intensity over time, a shift in the fluorescence emission spectrum, or a change in the absorbance spectrum. Hydrolysis of the lactone ring will open the ring structure, leading to a loss of the characteristic coumarin fluorescence. Visual inspection for precipitation or color change is also recommended, although these may not always be apparent.
Troubleshooting Guides
Issue 1: Rapid Loss of Fluorescence Signal in Aqueous Buffer
| Possible Cause | Troubleshooting Steps |
| Lactone Ring Hydrolysis | 1. Check Buffer pH: Ensure the pH of your aqueous buffer is slightly acidic to neutral (ideally pH < 7.0). If your experiment requires a basic pH, prepare the solution immediately before use and minimize the incubation time. 2. Lower Temperature: If compatible with your experimental setup, perform incubations and measurements at a lower temperature to reduce the rate of hydrolysis. |
| Photobleaching | 1. Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio. 2. Minimize Exposure Time: Limit the duration of light exposure during imaging or measurement. 3. Use Antifade Reagents: For fixed-cell imaging, consider using a commercially available antifade mounting medium. |
| Precipitation | 1. Check Solubility: Ensure the final concentration of this compound in the aqueous buffer does not exceed its solubility limit. The use of a small percentage of an organic co-solvent (e.g., <1% DMSO) from the stock solution can aid solubility. 2. Filter the Solution: If precipitation is suspected, filter the solution through a 0.22 µm syringe filter before use. |
Issue 2: Inconsistent or Non-Reproducible Fluorescence Readings
| Possible Cause | Troubleshooting Steps |
| Inconsistent Solution Preparation | 1. Fresh Solutions: Always use freshly prepared dilutions from a properly stored stock solution for each experiment. 2. Consistent Mixing: Ensure thorough mixing of the stock solution into the aqueous buffer. |
| Temperature Fluctuations | 1. Equilibrate Solutions: Allow all solutions to equilibrate to the experimental temperature before measurement. 2. Use a Temperature-Controlled Stage/Cuvette Holder: For sensitive measurements, maintain a constant temperature using appropriate equipment. |
| Instrument Variability | 1. Calibrate Instrument: Regularly calibrate your fluorometer or fluorescence microscope according to the manufacturer's instructions. 2. Use a Standard: Include a stable fluorescent standard in your measurements to account for instrument drift. |
Data Presentation
Table 1: General Stability and Storage Recommendations for this compound
| Form | Storage Condition | Recommended Duration | Key Considerations |
| Solid Powder | -20°C | At least 2 years[7] | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | |
| Aqueous Buffer (pH < 7.0) | 2-8°C | Short-term (prepare fresh daily) | Protect from light. |
| Aqueous Buffer (pH ≥ 7.0) | Room Temperature | Use immediately | Higher pH increases hydrolysis rate. |
Experimental Protocols
Protocol 1: Assessment of Chemical Stability in Aqueous Buffers
Objective: To determine the rate of hydrolysis of this compound at different pH values and temperatures.
Methodology:
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0). Common buffer systems include citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, and borate (B1201080) for basic pH.
-
Preparation of Test Solutions: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Dilute the stock solution into each of the prepared aqueous buffers to a final concentration of 10 µM.
-
Incubation: Aliquot the test solutions into separate, sealed, light-protected containers. Incubate the aliquots at different constant temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each condition.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity of each aliquot using a fluorometer with excitation and emission wavelengths appropriate for this compound (e.g., Ex/Em ~360/450 nm).
-
Data Analysis: Plot the fluorescence intensity as a function of time for each pH and temperature condition. The rate of decrease in fluorescence corresponds to the rate of degradation (hydrolysis). A first-order decay model can often be fitted to the data to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).
Protocol 2: Assessment of Photostability
Objective: To evaluate the susceptibility of this compound to photodegradation upon exposure to a light source. This protocol is adapted from the ICH Q1B guidelines.[8][9][10][11]
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert and transparent container (e.g., a quartz cuvette) at a concentration of 10 µM in a selected aqueous buffer (e.g., pH 7.0 phosphate buffer). Prepare a "dark" control sample by wrapping an identical sample in aluminum foil.
-
Light Exposure: Place the sample and the dark control in a photostability chamber equipped with a light source that provides a combination of visible and UVA light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps). The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours per square meter.
-
Time-Point Sampling: At defined time intervals during the exposure, take aliquots from both the exposed sample and the dark control.
-
Analysis:
-
UV-Vis Spectroscopy: Record the absorbance spectrum of each aliquot to monitor for changes in the absorption profile, which can indicate the formation of degradation products.
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectrum and intensity to quantify the loss of the fluorophore.
-
-
Data Analysis: Compare the spectral data of the exposed sample to the dark control at each time point. Calculate the percentage of degradation based on the decrease in absorbance at the maximum absorption wavelength or the decrease in fluorescence intensity.
Signaling Pathways and Logical Relationships
The primary degradation pathway for this compound in aqueous buffers is hydrolysis of the lactone ring. This process is catalyzed by hydroxide (B78521) ions (OH⁻) and is therefore more prevalent at higher pH values.
References
- 1. Kinetics and mechanisms of lactonization of coumarinic acids and hydrolysis of coumarins. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivity trends of the base hydrolysis of coumarin and thiocoumarin in binary aqueous-methanol mixtures at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 4. A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Designing Photostability Testing Protocols for Regulatory Submissions – StabilityStudies.in [stabilitystudies.in]
- 9. ema.europa.eu [ema.europa.eu]
- 10. iagim.org [iagim.org]
- 11. database.ich.org [database.ich.org]
Technical Support Center: 7-Hydroxycoumarin-3-carboxylic Acid (7-HCA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for the effects of pH on 7-hydroxycoumarin-3-carboxylic acid (7-HCA) fluorescence measurements.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence of 7-HCA sensitive to pH?
The fluorescence of 7-hydroxycoumarin-3-carboxylic acid (7-HCA) is highly dependent on pH due to the protonation state of its hydroxyl group. 7-HCA has a pKa of approximately 7.4.[1] Below this pKa, the hydroxyl group is protonated (phenolic form), and at pH values above the pKa, it is deprotonated (phenolate form). These two forms have distinct electronic structures, which results in different fluorescence properties. The deprotonated (phenolate) form is significantly more fluorescent than the protonated (phenolic) form. This pH-dependent fluorescence makes 7-HCA a useful pH indicator.[2]
Q2: What are the excitation and emission wavelengths for 7-HCA, and do they change with pH?
The excitation and emission maxima of 7-HCA can shift depending on the pH. At a pH of 7.4, in phosphate-buffered saline (PBS), a derivative of 7-HCA exhibits an emission maximum at around 460 nm.[3] For the succinimidyl ester of 7-HCA in Tris buffer at pH 9.0, the excitation maximum is 386 nm and the emission maximum is 448 nm.[4] Another source reports a general excitation peak at 352 nm and an emission peak at 407 nm, though the pH is not specified.[5] It is crucial to determine the optimal excitation and emission wavelengths for your specific experimental conditions (e.g., buffer composition, pH).
Q3: How can I determine the pKa of 7-HCA in my experimental system?
You can determine the pKa of 7-HCA by performing a pH titration and measuring the fluorescence intensity at each pH point. The pKa is the pH at which the fluorescence intensity is half-maximal. A detailed protocol for this procedure is provided in the "Experimental Protocols" section below. A study performing a similar pH titration for a hydroxylated derivative of coumarin-3-carboxylic acid, which has nearly identical fluorescence properties to 7-HCA, determined a pKa of 7.4.[1]
Q4: My fluorescence signal is fluctuating. Could this be a pH issue?
Yes, fluctuations in fluorescence signal can be due to unstable pH in your sample. This is especially true if your experiment involves enzymatic reactions or cellular processes that can produce or consume acids or bases, thereby altering the local pH. Using a well-buffered solution is critical to minimize these fluctuations. If you suspect pH changes, it is advisable to measure the pH of your samples before and after the experiment.
Troubleshooting Guide
Issue 1: Low or no fluorescence signal from 7-HCA.
-
Possible Cause: The pH of your solution may be too low (acidic). In acidic conditions, 7-HCA is in its protonated, less fluorescent form.
-
Troubleshooting Steps:
-
Measure the pH of your sample.
-
If the pH is below 7, consider adjusting it to a more alkaline range (e.g., pH 7.5-9.0) using a suitable buffer.
-
Ensure your buffer has sufficient buffering capacity to maintain the desired pH throughout the experiment.
-
Issue 2: Inconsistent results between experimental repeats.
-
Possible Cause: Inconsistent pH across different samples or experimental runs. Small variations in buffer preparation or the addition of reagents can lead to pH shifts, causing variability in fluorescence intensity.
-
Troubleshooting Steps:
-
Prepare a large batch of buffer to be used for all related experiments to ensure consistency.
-
Always measure and, if necessary, adjust the final pH of your experimental solutions after all components have been added.
-
Consider performing a pH titration of your complete experimental system (without 7-HCA) to understand its buffering capacity.
-
Issue 3: Observed changes in fluorescence may not be related to the biological process of interest.
-
Possible Cause: The observed fluorescence changes are an artifact of pH changes caused by the experimental conditions, rather than the specific molecular interaction being studied.
-
Troubleshooting Steps:
-
Run a control experiment to measure the fluorescence of 7-HCA in the absence of the biological components but under the same pH-altering conditions.
-
Generate a pH calibration curve for 7-HCA fluorescence in your experimental buffer (see "Experimental Protocols").
-
Use this calibration curve to correct your experimental data for any pH-induced fluorescence changes.
-
Data Presentation
Table 1: pH-Dependent Properties of 7-HCA and Its Derivatives
| Property | Value | pH Condition | Notes |
| pKa | ~7.4 | Titration | Determined by fluorescence titration.[1] |
| Excitation Max (Ex) | 386 nm | 9.0 (Tris) | For 7-HCA N-succinimidyl ester.[4] |
| Emission Max (Em) | 448 nm | 9.0 (Tris) | For 7-HCA N-succinimidyl ester.[4] |
| Emission Max (Em) | ~460 nm | 7.4 (PBS) | For a 7-hydroxycoumarin derivative.[3] |
| Quantum Yield (Φ) | 0.32 | 7.4 (PBS) | For a 7-hydroxycoumarin derivative.[6] |
| Relative Fluorescence | High | > 8.0 | Deprotonated (phenolate) form is highly fluorescent. |
| Relative Fluorescence | Low | < 6.5 | Protonated (phenolic) form has low fluorescence. |
Experimental Protocols
Protocol 1: pH Titration of 7-HCA Fluorescence
This protocol allows you to generate a pH calibration curve for 7-HCA in your specific experimental buffer.
-
Materials:
-
7-HCA stock solution (e.g., 10 mM in DMSO).
-
A series of buffers covering a wide pH range (e.g., from pH 4.0 to 10.0 in 0.5 pH unit increments). It is important to use buffers with good buffering capacity in their respective pH ranges.
-
Fluorometer and appropriate cuvettes or microplates.
-
Calibrated pH meter.
-
-
Methodology:
-
Prepare a set of solutions with a constant concentration of 7-HCA (e.g., 10 µM) in each of the different pH buffers.
-
For each sample, accurately measure the final pH using a calibrated pH meter.
-
Measure the fluorescence intensity of each sample using a fluorometer. Use the excitation and emission wavelengths that you have determined to be optimal for the deprotonated form (e.g., Ex/Em around 380/450 nm).
-
Plot the fluorescence intensity as a function of pH.
-
Fit the data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation) to determine the pKa, which is the pH at the inflection point of the curve.
-
Protocol 2: Correction for pH Effects in a Fluorescence Assay
This protocol describes how to correct for pH-induced changes in 7-HCA fluorescence during an experiment.
-
Prerequisites: A pH calibration curve for 7-HCA generated using Protocol 1.
-
Methodology:
-
During your main experiment, for each sample where you measure the fluorescence of 7-HCA, also measure the final pH of the solution.
-
For each sample, use the pH calibration curve to determine the expected fluorescence intensity of 7-HCA at that specific pH in the absence of your experimental variable.
-
Calculate a correction factor for each sample: Correction Factor = Fref / FpH Where:
-
Fref is the fluorescence intensity at a reference pH (e.g., the initial pH of your experiment).
-
FpH is the fluorescence intensity at the measured final pH of the sample, as determined from your calibration curve.
-
-
Multiply the observed fluorescence intensity of your experimental sample by the calculated correction factor to obtain the pH-corrected fluorescence intensity. Corrected Fluorescence = Observed Fluorescence x Correction Factor
-
Visualizations
Caption: pH-dependent equilibrium of 7-HCA.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Hydroxycoumarin-3-carboxylic acid suitable for fluorescence, ≥98.0% (capillary electrophoresis) | 779-27-1 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 7-羟基香豆素-3-羧酸 N -琥珀酰亚胺酯 suitable for fluorescence, ≥95.0% (coupling assay to aminopropyl silica gel) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]
- 6. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Background Fluorescence in 7-HCA Assays
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals minimize background fluorescence in 7-hydroxycoumarin-3-carboxylic acid (7-HCA) assays. High background signals can obscure true results, decrease assay sensitivity, and lead to false positives. By systematically identifying and addressing sources of interference, you can significantly improve the quality and reliability of your data.
Troubleshooting Guide
High background fluorescence is a common issue that can arise from multiple sources within an assay. The following sections break down common problems, their potential causes, and actionable troubleshooting steps.
Issue 1: High Background Signal in Negative Controls
This issue points to fluorescence originating from sources other than the specific enzymatic reaction being measured.
Troubleshooting High Background in Negative Controls
| Potential Cause | Troubleshooting Steps |
| Assay Media and Buffers | Many standard cell culture media, like DMEM, contain fluorescent components such as phenol (B47542) red and aromatic amino acids found in Fetal Bovine Serum (FBS)[1][2]. Use phenol red-free media for cell-based assays[2]. If possible, switch to a simpler buffer system like Phosphate-Buffered Saline (PBS) for the final assay step[2]. |
| Labware | Standard clear or white plastic labware, particularly microplates, can contribute to background fluorescence[1]. For fluorescence intensity assays, use black, opaque microplates to absorb scattered light and quench background fluorescence[1]. For imaging, consider glass-bottomed plates[3]. |
| Cellular Autofluorescence | Endogenous molecules within cells, such as NADH, riboflavin, collagen, and elastin, can fluoresce, especially when excited with UV or blue light[3][4][5]. If possible, use red-shifted fluorophores to avoid the blue-green region where cellular autofluorescence is most prominent. For cell-based assays, reading the plate from the bottom can sometimes reduce the background contribution from the media above the cells[2][6]. |
| Cofactor Fluorescence | Cofactors like NADPH can fluoresce at the excitation wavelengths used for coumarins[1][7]. If NADPH is required, use an excitation wavelength greater than 400 nm to minimize this interference[1][7][8]. |
| Contamination | Bacterial or fungal contamination can introduce fluorescent molecules into the assay. Ensure sterile technique and check reagents and cell cultures for contamination. |
Issue 2: Test Compound Interference
Test compounds are a major source of assay interference, either by being fluorescent themselves or by affecting the fluorescent signal.
Troubleshooting Test Compound Interference
| Potential Cause | Troubleshooting Steps |
| Intrinsic Compound Fluorescence | The test compound itself fluoresces at the assay's excitation and emission wavelengths, leading to a false-positive signal[1][9][10][11]. Run a parallel experiment with the compound in the assay buffer alone (no enzyme or cells) to measure its intrinsic fluorescence. Subtract this value from the primary assay signal to obtain a corrected value[1]. Refer to the "Protocol for Screening Autofluorescent Compounds" below. |
| Fluorescence Quenching | The test compound absorbs light at the excitation or emission wavelength of 7-HCA, leading to a decrease in signal that can be misinterpreted as inhibition[9][12]. To test for quenching, run an assay with a known, fixed amount of 7-HCA product and add the test compound. A decrease in fluorescence indicates quenching[1]. Measure the absorbance spectrum of the compound to check for overlap with the 7-HCA excitation and emission spectra[13]. |
| Compound Aggregation | At higher concentrations, some compounds form aggregates that can scatter light or interfere with the assay in other ways[1]. Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to help prevent aggregation[13]. Visually inspect wells for precipitation. |
| Inner Filter Effect | High concentrations of a test compound can absorb the excitation light before it reaches the fluorophore or absorb the emitted light before it reaches the detector[9][13]. This is a concentration-dependent effect. If suspected, re-test the compound at a lower concentration range. |
Experimental Protocols
Protocol 1: Screening for Autofluorescent Compounds
Objective: To determine if a test compound is intrinsically fluorescent at the excitation and emission wavelengths used for the 7-HCA assay.
Materials:
-
Black, opaque 96- or 384-well microplate[1]
-
Assay buffer (the same used in the primary experiment)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Fluorescence plate reader
Methodology:
-
Prepare a dilution series of your test compounds in the assay buffer. The concentrations should match those used in the main enzymatic assay.
-
Add the diluted compounds to the wells of the black microplate.
-
Include vehicle-only wells as a negative control.
-
If available, include a known fluorescent standard as a positive control.
-
Measure the fluorescence of the plate using the same instrument settings (excitation/emission wavelengths, gain) as the primary 7-HCA assay.
-
Data Analysis: The fluorescence value for each compound-containing well represents its intrinsic fluorescence. This value should be subtracted from the corresponding well in the primary assay to obtain a corrected signal[1].
Protocol 2: Assessing Assay Component Autofluorescence
Objective: To identify which component of the assay (e.g., buffer, media, cofactors) is contributing to high background fluorescence.
Materials:
-
Black, opaque 96- or 384-well microplate
-
All individual components of the assay (e.g., base buffer, FBS, phenol red-free media, NADPH, etc.)
-
Fluorescence plate reader
Methodology:
-
Design a matrix of experiments in the microplate to test each component individually and in relevant combinations.
-
Well Setup Example:
-
Wells A1-A3: Buffer only
-
Wells B1-B3: Buffer + NADPH
-
Wells C1-C3: Cell culture media only
-
Wells D1-D3: Cells in PBS
-
Wells E1-E3: Cells in culture media
-
-
Ensure the final volume in each well is consistent.
-
Read the plate using the standard 7-HCA assay filter set and gain settings.
-
Data Analysis: Compare the fluorescence intensity of the different wells. The components in the wells with the highest fluorescence are the primary sources of background signal.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for 7-HCA? The fluorescence of 7-hydroxycoumarin derivatives is pH-dependent[13][14]. Generally, for 7-HCA, the excitation maximum is around 325 nm and the emission maximum is around 441 nm[14]. However, to avoid interference from components like NADPH, it is often recommended to use an excitation wavelength greater than 400 nm[7][8]. It is crucial to experimentally determine the optimal wavelengths and settings for your specific assay conditions and plate reader.
Q2: How do I properly configure my plate reader to minimize background? Proper instrument settings are critical for a good signal-to-noise ratio.
Best Practices for Plate Reader Settings
| Parameter | Recommendation for 7-HCA Assays | Rationale |
| Plate Choice | Use black, opaque microplates. | Minimizes well-to-well crosstalk and reduces background from scattered light[1][6]. |
| Excitation Wavelength | > 400 nm if NADPH is present. | Minimizes background fluorescence from NADPH[7][8]. |
| Emission Wavelength | ~440-460 nm. | Matches the emission peak of the 7-HCA product. |
| Bandwidth | Optimize for signal-to-noise. | Narrower bandwidths can increase specificity and reduce background but may lower the signal intensity[8]. |
| Detector Gain | Adjust to avoid saturation. | Set the gain so that the brightest positive control wells are below the saturation limit of the detector. An excessively high gain will amplify both the signal and the background noise[6][8][15]. |
| Reading Mode | Top Reading (for solution assays). | Generally provides higher sensitivity and better signal-to-noise ratios for solution-based assays[8][16]. Bottom reading is necessary for adherent cell-based assays[6]. |
Q3: How do I correctly subtract the background from my data? To obtain the true signal, you must subtract the fluorescence of an appropriate blank control from your experimental wells. A proper blank should contain all assay components except for one critical element (e.g., the enzyme for a biochemical assay or the cells for a cell-based assay). The corrected fluorescence is calculated as: Corrected Fluorescence = F_experimental - F_blank Where F_experimental is the fluorescence of the experimental well and F_blank is the average fluorescence of the blank wells[1].
Q4: What are common endogenous sources of autofluorescence in cells? Many biological molecules naturally fluoresce, which can contribute to background in cell-based assays. Common sources include:
-
Metabolic Cofactors: NADH and flavins (FAD, FMN) are major contributors, especially in the blue-green spectral region[3][5].
-
Structural Proteins: Collagen and elastin, components of the extracellular matrix, are autofluorescent[3][4].
-
Aromatic Amino Acids: Tryptophan and tyrosine residues in proteins can fluoresce[4].
-
Lipofuscin: This is a granular pigment that accumulates in cells over time and has broad fluorescence emission[3][4].
Q5: Can the assay buffer pH affect background fluorescence? Yes, the fluorescence of 7-HCA is sensitive to pH[13][14]. The pKa of the 7-hydroxy group is approximately 7.8[14]. It is essential to maintain a stable and optimal buffer pH (typically between 7.0 and 8.0) to ensure consistent fluorescence of the 7-HCA product and optimal enzyme activity[13].
Visual Guides
Caption: Enzymatic conversion of a non-fluorescent substrate to the fluorescent 7-HCA product.
Caption: A workflow for diagnosing the source of high background fluorescence.
Caption: Logical relationships between sources of background fluorescence in 7-HCA assays.
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Autofluorescence [jacksonimmuno.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. beckman.com [beckman.com]
- 6. How to Get the Best Out of Your Microplate Reader | Labcompare.com [labcompare.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 7-Hydroxycoumarin-3-carboxylic Acid Fluorescent Label - Creative Biolabs [creative-biolabs.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. berthold.com [berthold.com]
How to handle 7-Hydroxycoumarin-4-acetic acid storage and degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of 7-Hydroxycoumarin-4-acetic acid to ensure experimental success and data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C in a dry environment, protected from light.[1][2] For short-term storage, +4°C is acceptable.[2] It is crucial to minimize exposure to light and moisture to prevent degradation.[2]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in solvents like Dimethyl Sulfoxide (DMSO) and methanol.[2] To prepare a stock solution, reconstitute the solid compound in the desired solvent to a specific concentration. For example, to prepare a 1 mM stock solution, you can use the following volumes of DMSO for a given mass of the compound:
| Mass of this compound | Volume of DMSO for 1 mM Solution |
| 0.1 mg | 454.17 µL |
| 0.5 mg | 2.27 mL |
| 1 mg | 4.54 mL |
| 5 mg | 22.71 mL |
| 10 mg | 45.42 mL |
Note: This table provides volumes for preparing a stock solution. Refer to your specific experimental protocol for appropriate buffers for your experiment.[3]
Q3: What are the main causes of degradation for this compound?
A3: The primary degradation pathways for this compound are photodegradation and hydrolysis. Exposure to light, especially UV light, can cause the molecule to degrade. Additionally, the lactone ring in the coumarin (B35378) structure is susceptible to hydrolysis, particularly under basic (high pH) conditions.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
Issue 1: Weak or No Fluorescent Signal
Potential Causes:
-
Degradation of the Compound: Improper storage or handling can lead to degradation of the fluorophore.
-
Incorrect pH: The fluorescence of 7-hydroxycoumarin derivatives is pH-dependent.
-
Photobleaching: Excessive exposure to excitation light can cause irreversible damage to the fluorophore.
-
Fluorescence Quenching: The local chemical environment can lead to a decrease in fluorescence intensity.[1]
-
Low Labeling Efficiency: In conjugation experiments, a low degree of labeling will result in a weak signal.
Troubleshooting Steps:
-
Verify Compound Integrity: Use a fresh vial of the compound or a newly prepared solution. Ensure proper storage conditions have been maintained.
-
Optimize pH: Check the pH of your experimental buffer. The fluorescence of 7-hydroxycoumarins can be significantly affected by pH.
-
Minimize Photobleaching:
-
Reduce the intensity and duration of light exposure during microscopy or other fluorescence measurements.
-
Use an anti-fade mounting medium if applicable.
-
-
Address Quenching: Be aware of potential quenchers in your sample. The fluorescence of 7-hydroxycoumarins can be quenched upon binding to certain molecules.[1]
-
Confirm Labeling (for conjugates): If you are using a conjugate, verify the degree of labeling using spectrophotometry.
Issue 2: High Background Fluorescence
Potential Causes:
-
Excess Fluorophore: Using too high a concentration of the free dye or a labeled conjugate.
-
Non-specific Binding: The fluorophore or its conjugate may bind non-specifically to other components in your sample.
-
Autofluorescence: Some biological samples naturally fluoresce at similar wavelengths.
Troubleshooting Steps:
-
Optimize Concentration: Titrate the concentration of the this compound or its conjugate to find the optimal signal-to-noise ratio.
-
Improve Washing Steps: If staining, increase the number and duration of washing steps to remove unbound fluorophore.
-
Use Blocking Agents: For applications like immunofluorescence, use appropriate blocking buffers to minimize non-specific binding.
-
Include Controls: Run a control sample without the fluorophore to assess the level of autofluorescence.
Storage and Stability Data
Proper storage is critical to maintain the integrity and performance of this compound. The following table summarizes recommended storage conditions and known stability information.
| Condition | Recommendation | Stability |
| Long-Term Storage (Solid) | -20°C, protected from light and moisture.[1][2] | Stable for at least 2 years.[2] |
| Short-Term Storage (Solid) | +4°C, protected from light and moisture.[2] | Data not available |
| Stock Solution (in DMSO) | -20°C, in small aliquots to avoid freeze-thaw cycles. | Data not available |
| Aqueous Solutions | Prepare fresh for each experiment. Avoid basic pH. | Prone to hydrolysis, especially at high pH. |
| Light Exposure | Minimize exposure to all light sources, especially UV. | Susceptible to photodegradation. |
Experimental Protocols
Protocol for Assessing Photostability
This protocol provides a general framework for assessing the photostability of this compound in solution.
1. Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO for stock, phosphate-buffered saline (PBS) for working solution)
-
UV-Vis spectrophotometer or fluorometer
-
Controlled light source (e.g., UV lamp or the excitation source of a fluorometer)
-
Cuvettes
2. Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired experimental buffer (e.g., PBS, pH 7.4).
-
Measure the initial absorbance or fluorescence intensity of the solution.
-
Expose the solution to a controlled light source for defined periods (e.g., 1, 5, 10, 30, and 60 minutes).
-
After each exposure period, re-measure the absorbance or fluorescence intensity.
-
A control sample should be kept in the dark and measured at the same time points to account for any degradation not caused by light.
3. Data Analysis:
-
Calculate the percentage of remaining absorbance or fluorescence at each time point compared to the initial measurement.
-
Plot the percentage of remaining signal against the exposure time to visualize the photobleaching kinetics.
Protocol for Assessing pH Stability
This protocol outlines a method to evaluate the stability of this compound at different pH values.
1. Materials:
-
This compound
-
DMSO
-
A series of buffers with different pH values (e.g., pH 4, 7, and 9)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector
-
C18 HPLC column
2. Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions by diluting the stock solution into each of the different pH buffers.
-
Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system and record the chromatogram. The peak area of the parent compound should be recorded.
-
Incubate the remaining solutions at a controlled temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 1, 4, 8, 24 hours), inject aliquots of each solution into the HPLC system and record the chromatograms.
3. Data Analysis:
-
Monitor the decrease in the peak area of the parent this compound peak over time at each pH.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Calculate the percentage of the compound remaining at each time point for each pH condition.
Degradation Pathways and Experimental Workflows
Logical Workflow for Handling and Storage
Potential Degradation Pathways
The primary degradation pathways for this compound are photodimerization and hydrolysis of the lactone ring.
References
Technical Support Center: Optimizing MIF Tautomerase Activity Assays
Welcome to the technical support center for macrophage migration inhibitory factor (MIF) tautomerase activity assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Troubleshooting Guide
This section addresses common issues encountered during MIF tautomerase activity assays in a question-and-answer format.
Question: My baseline absorbance is unstable or drifting.
Answer: An unstable baseline can be caused by several factors related to the substrate and buffer conditions.
-
Substrate Instability: The substrate, L-dopachrome methyl ester, can be unstable and undergo spontaneous degradation.[1] It is crucial to prepare it fresh just before use. The enol product of the more stable substrate, 4-hydroxyphenylpyruvic acid (4-HPP), can also be unstable in aqueous environments.[1]
-
Buffer Composition: The choice and concentration of the buffer can affect the non-enzymatic rate of the reaction. For the L-dopachrome methyl ester assay, replacing phosphate (B84403) buffers with Bis-Tris at a lower pH of 6.2 can reduce the non-enzymatic rate and improve sensitivity.[2]
-
Temperature Fluctuations: Ensure that all reagents and the plate reader are equilibrated to the assay temperature to minimize temperature-driven absorbance changes.
Question: I am observing high background signal or a high non-enzymatic rate.
Answer: High background can obscure the enzyme-catalyzed signal. Here are potential causes and solutions:
-
pH of the Buffer: The rate of non-enzymatic tautomerization of L-dopachrome methyl ester is pH-dependent. Lowering the pH to 6.2 can significantly decrease this rate.[2]
-
Buffer Type: Phosphate buffers can catalyze the non-enzymatic reaction.[2] Switching to a buffer like Bis-Tris is recommended.[2]
-
Substrate Purity: Ensure the purity of your substrate, as impurities can contribute to background signal.
Question: The enzyme activity is lower than expected or highly variable.
Answer: Several factors can lead to low or inconsistent enzyme activity.
-
Presence of Metal Ions: Divalent metal ions, such as copper (II), can inhibit MIF tautomerase activity.[3] Including a chelating agent like EDTA in the assay buffer can prevent this interference.[3]
-
Enzyme Concentration: The enzyme concentration should be optimized for the assay. A titration of the MIF enzyme is recommended to determine the optimal concentration that yields a linear response over the desired time course.[1]
-
Incorrect pH: The catalytic activity of MIF is pH-dependent. The optimal pH for the L-dopachrome methyl ester assay has been reported to be around 6.2 to enhance the enzymatic rate over the non-enzymatic rate.[2]
-
Presence of Inhibitors in Reagents: Ensure that your reagents, including water and buffer components, are free from any potential MIF inhibitors. Some compounds, like acetaminophen (B1664979) metabolites, can inhibit MIF activity.[4][5]
Question: My results are not reproducible between experiments.
Answer: Lack of reproducibility is a common challenge. To improve consistency:
-
Standardize Reagent Preparation: Prepare substrates and buffers fresh for each experiment using a consistent protocol. The preparation of L-dopachrome methyl ester, in particular, should be carefully timed.[2]
-
Consistent Incubation Times: Ensure that pre-incubation times for the enzyme with inhibitors or other compounds are consistent across all experiments.[3]
-
Control for Solvent Effects: If testing compounds dissolved in solvents like DMSO, ensure that the final concentration of the solvent is the same in all wells (including controls) and does not exceed a level that affects enzyme activity.
Frequently Asked Questions (FAQs)
Q1: Which substrate should I use for my MIF tautomerase activity assay?
A1: The two most common substrates are L-dopachrome methyl ester and 4-hydroxyphenylpyruvic acid (4-HPP).
-
L-dopachrome methyl ester: This substrate is used in a spectrophotometric assay where the decrease in absorbance at 475 nm is monitored.[2] A major drawback is its instability and the potential for spontaneous decarboxylation.[1]
-
4-hydroxyphenylpyruvic acid (4-HPP): This is a more stable substrate where the increase in absorbance at 320 nm is measured due to the keto-to-enol tautomerization.[1] However, the enol product can be unstable in aqueous solutions.[1]
The choice depends on your specific experimental needs and available equipment. The 4-HPP assay is often favored for high-throughput screening due to the greater stability of the substrate.[1]
Q2: What is the optimal pH for the MIF tautomerase activity assay?
A2: The optimal pH depends on the substrate being used. For the L-dopachrome methyl ester assay, a pH of 6.2 is recommended to minimize the non-enzymatic reaction rate and improve the signal-to-noise ratio.[2]
Q3: Why is EDTA often included in the assay buffer?
A3: EDTA is a chelating agent that binds divalent metal ions. Copper (II) ions, which can be present as contaminants in reagents, have been shown to inhibit MIF tautomerase activity.[3] Including EDTA (e.g., at 0.5 mM to 1 mM) in the assay buffer prevents this inhibition.[2][3]
Q4: What are some known inhibitors of MIF tautomerase activity?
A4: Several small molecules have been identified as inhibitors of MIF's tautomerase activity. These include ISO-1, OXIM-11, 4-iodo-6-phenylpyrimidine (B1666336) (4-IPP), and sulforaphane.[2][6] These inhibitors can be used as positive controls in inhibitor screening assays.
Q5: Can I use this assay to study MIF-2 (D-DT)?
A5: Yes, the tautomerase activity assay can be adapted for D-dopachrome tautomerase (D-DT or MIF-2). However, it's important to note that the catalytic activity of MIF-2 on 4-HPP is about 10 times lower than that of MIF.[1] Assay conditions, such as enzyme concentration, may need to be adjusted accordingly.
Data Summary Tables
Table 1: Recommended Buffer Conditions for MIF Tautomerase Assays
| Substrate | Recommended Buffer | Recommended pH | Key Additives | Reference |
| L-dopachrome methyl ester | 50 mM Bis-Tris | 6.2 | 1 mM EDTA | [2] |
| 4-hydroxyphenylpyruvic acid (4-HPP) | Not specified, but often phosphate or Tris-based buffers | ~7.4 | 0.5 mM EDTA | [3] |
Table 2: Common Issues and Solutions in MIF Tautomerase Assays
| Issue | Potential Cause | Recommended Solution | Reference |
| Unstable Baseline | Substrate instability (L-dopachrome methyl ester) | Prepare substrate fresh before use. | [1] |
| High Background Signal | Non-enzymatic reaction catalyzed by buffer components | Use Bis-Tris buffer instead of phosphate for L-dopachrome methyl ester assay. | [2] |
| High pH | Lower the pH to 6.2 for L-dopachrome methyl ester assay. | [2] | |
| Low Enzyme Activity | Inhibition by metal ions (e.g., Cu2+) | Add a chelating agent like EDTA to the buffer. | [3] |
| Suboptimal enzyme concentration | Perform an enzyme titration to find the optimal concentration. | [1] | |
| Poor Reproducibility | Inconsistent reagent preparation | Standardize protocols for preparing all reagents, especially the substrate. | [2] |
Detailed Experimental Protocols
Protocol 1: MIF Tautomerase Activity Assay using L-dopachrome methyl ester
This protocol is adapted from established methods to provide a sensitive and reproducible assay.[2]
Materials:
-
Recombinant human MIF
-
L-dopa methyl ester
-
Sodium periodate (B1199274)
-
Bis-Tris
-
EDTA
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 475 nm
Procedure:
-
Prepare Assay Buffer: Prepare a 50 mM Bis-Tris buffer containing 1 mM EDTA, adjusted to pH 6.2.
-
Prepare L-dopachrome methyl ester Substrate Solution (prepare fresh):
-
Immediately before the assay, add 500 µL of 12 mM L-dopa methyl ester and 500 µL of 24 mM sodium periodate to 19 mL of the assay buffer.
-
Incubate in the dark at 25°C for 5 minutes.
-
-
Enzyme Preparation: Dilute recombinant MIF to the desired concentration (e.g., 50 nM final concentration) in the assay buffer.
-
Assay Procedure:
-
Add the diluted MIF enzyme solution to the wells of a 96-well plate.
-
To initiate the reaction, add the freshly prepared L-dopachrome methyl ester substrate solution to each well.
-
Immediately measure the decrease in absorbance at 475 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
-
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each well. The enzymatic activity is determined by subtracting the rate of the non-enzymatic reaction (wells without MIF) from the rates of the wells containing MIF.
Protocol 2: MIF Tautomerase Activity Assay using 4-hydroxyphenylpyruvic acid (4-HPP)
This protocol is based on the widely used 4-HPP tautomerization assay.[1][3]
Materials:
-
Recombinant human MIF
-
4-hydroxyphenylpyruvic acid (4-HPP)
-
Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
EDTA
-
96-well UV-transparent microtiter plates
-
Spectrophotometer capable of reading absorbance at 320 nm
Procedure:
-
Prepare Assay Buffer: Prepare an appropriate buffer (e.g., PBS, pH 7.4) containing 0.5 mM EDTA.
-
Prepare 4-HPP Substrate Solution: Dissolve 4-HPP in the assay buffer to the desired final concentration (e.g., 1 mM).
-
Enzyme Preparation: Dilute recombinant MIF to the desired concentration (e.g., 50-100 nM final concentration) in the assay buffer.
-
Assay Procedure:
-
Add the diluted MIF enzyme solution to the wells of a UV-transparent 96-well plate.
-
To initiate the reaction, add the 4-HPP substrate solution to each well.
-
Immediately measure the increase in absorbance at 320 nm over time (e.g., every 30 seconds for 10-20 minutes) using a microplate reader.
-
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. The MIF-catalyzed rate is determined by subtracting the background rate (wells without enzyme) from the rates observed in the presence of MIF.
Visualized Workflows and Logic
Caption: General experimental workflow for a MIF tautomerase activity assay.
Caption: Troubleshooting logic for common issues in MIF tautomerase assays.
Caption: Simplified overview of MIF signaling and the action of tautomerase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Addressing Probe Leakage from Water-in-Oil Droplets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering probe leakage from water-in-oil droplets during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is probe leakage in the context of water-in-oil droplets?
A1: Probe leakage refers to the undesirable transport of encapsulated molecules (e.g., fluorescent dyes, enzymes, or drug compounds) from the aqueous core of a water-in-oil droplet into the surrounding oil phase and potentially into adjacent droplets. This phenomenon, also known as cross-talk, compromises the integrity of each droplet as an isolated microreactor, leading to inaccurate experimental results, including false positives and negatives.[1]
Q2: What are the primary causes of probe leakage?
A2: The primary driver of probe leakage is the presence of surfactants, which are necessary to stabilize the droplets and prevent coalescence. Surfactants can form reverse micelles in the oil phase, which act as carriers, shuttling hydrophilic molecules from one droplet to another. The choice of fluorinated oil and the physicochemical properties of the encapsulated probe itself also significantly influence the rate of leakage.
Q3: How does the choice of surfactant impact leakage?
A3: The type and concentration of the surfactant are critical factors. Surfactants with different headgroup and tail chemistries will exhibit varying propensities for forming molecule-carrying micelles. For instance, some commercially available surfactants are specifically formulated to minimize leakage of common fluorescent probes. It has been observed that the leakage of resorufin (B1680543) is significantly different when using different commercially available surfactants.[2]
Q4: Can the choice of oil phase affect probe leakage?
A4: Yes, the continuous oil phase plays a crucial role. Different fluorinated oils (e.g., HFE-7500, FC-40) have different viscosities and chemical properties that affect surfactant behavior and, consequently, probe leakage. For example, resorufin has been observed to leak from droplets suspended in HFE-7500 and FC-40.[1]
Q5: Are there alternatives to traditional surfactants to prevent leakage?
A5: Yes, one promising alternative is the use of amphiphilic nanoparticles to create Pickering emulsions. These nanoparticles irreversibly adsorb to the water-oil interface, forming a solid shell that stabilizes the droplet without forming micelles in the continuous phase. This method has been shown to significantly reduce the leakage of model dye molecules over extended periods (at least 24 hours).
Q6: Which types of molecules are most prone to leakage?
A6: Small, hydrophobic molecules are generally more prone to leakage. The leakage of small fluorescent molecules like resorufin is a well-documented issue in droplet-based assays. In contrast, larger molecules or probes that can be tethered to larger entities within the droplet are less likely to leak.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Signal detected in negative control droplets | Probe leakage between positive and negative droplets. | - Optimize Surfactant and Oil Combination: Experiment with different commercially available surfactants and fluorinated oils designed for low leakage. - Use Nanoparticle Stabilization: Switch to a Pickering emulsion system using amphiphilic nanoparticles to eliminate micelle-mediated transport. - Reduce Incubation Time: Minimize the time between droplet generation and analysis to limit the opportunity for leakage. - Lower Incubation Temperature: If possible, perform incubations at lower temperatures (e.g., 4°C) to slow down diffusion processes. |
| Decreasing signal intensity in positive droplets over time | Probe is leaking out of the droplets into the continuous oil phase. | - Increase Probe Size: If feasible, use a larger version of the probe or conjugate it to a larger molecule to hinder its transport across the interface. - Chemical Modification of the Probe: Modify the probe to be more hydrophilic to reduce its affinity for the oil phase. |
| High background fluorescence in the oil phase | Significant leakage of the fluorescent probe into the continuous phase. | - Perform an Oil Exchange: After droplet generation, exchange the oil for a fresh, probe-free oil phase to remove any leaked molecules before incubation and analysis. - Select a Different Fluorophore: Some fluorescent dyes are inherently less prone to leakage than others. For example, fluorescein (B123965) is generally less leaky than resorufin. |
| Inconsistent or irreproducible results in droplet-based assays | Variable rates of probe leakage across different experiments or even within the same experiment. | - Standardize Droplet Generation Protocol: Ensure consistent flow rates, pressures, and chip geometries to produce uniform droplet sizes. - Control Environmental Factors: Maintain consistent temperature and humidity during experiments, as these can influence droplet stability and leakage rates. - Thoroughly Mix Surfactant-Oil Solutions: Ensure the surfactant is completely dissolved and evenly distributed in the oil phase before use. |
Data Presentation
Table 1: Surfactant-Dependent Leakage of Resorufin
This table illustrates the significant impact of surfactant choice on the retention of the leaky fluorophore, resorufin. The half-life indicates the time for 50% of the signal to leak from the droplets.
| Surfactant | Oil Phase | Resorufin Retention Half-Life (approx.) | Reference |
| Pico-Surf™ 1 | HFE-7500 | ~4-fold faster leakage | [2] |
| 008-FluoroSurfactant | HFE-7500 | Slower leakage than Pico-Surf™ 1 | [2] |
| AZ900C | HFE-7500 | Slower leakage than Pico-Surf™ 1 | [2] |
| EA-surfactant (PEG-PFPE) | HFE-7500 / FC-40 | Significant leakage over 110 minutes | [1] |
Table 2: Impact of Oil Phase and Surfactant Concentration on Resorufin Leakage
This table shows how both the oil phase and the concentration of the surfactant can influence the extent of probe leakage.
| Oil Phase | Surfactant (AZ900C) Concentration (% w/w) | Leakage after 2.5 hours | Reference |
| HFE-7500 | 1% | High | [2] |
| HFE-7500 | 0.1% | Reduced compared to 1% | [2] |
| FC-40 | 1% | Lower than HFE-7500 | [2] |
| FC-40 | 0.1% | Lowest leakage observed | [2] |
Experimental Protocols
Protocol 1: Quantifying Probe Leakage using Fluorescence Microscopy
Objective: To visually and quantitatively assess the leakage of a fluorescent probe from water-in-oil droplets over time.
Materials:
-
Microfluidic device for droplet generation (e.g., flow-focusing design)
-
Syringe pumps
-
Aqueous phase containing the fluorescent probe of interest
-
Aqueous phase without the fluorescent probe (negative control)
-
Fluorinated oil with surfactant
-
Inverted fluorescence microscope with a sensitive camera (e.g., EMCCD or sCMOS)
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Droplet Generation:
-
Generate two populations of monodisperse water-in-oil droplets: "positive" droplets containing the fluorescent probe and "negative" droplets without the probe.
-
Collect both populations in the same microcentrifuge tube or a custom observation chamber.
-
-
Microscopy Imaging:
-
Immediately after generation (t=0), place a sample of the mixed droplet emulsion onto a microscope slide.
-
Acquire fluorescence and bright-field images of the droplets. Ensure imaging parameters (exposure time, gain, laser power) are kept constant for all time points.
-
Incubate the remaining droplet emulsion under the desired experimental conditions (e.g., specific temperature).
-
Acquire images at regular time intervals (e.g., every 30 minutes) for the duration of the experiment.
-
-
Image Analysis:
-
Open the acquired images in an image analysis software like ImageJ.
-
Identify and measure the mean fluorescence intensity of a statistically significant number of both positive and negative droplets at each time point.
-
Calculate the average fluorescence intensity for both populations at each time point.
-
-
Data Interpretation:
-
Plot the average fluorescence intensity of positive and negative droplets as a function of time.
-
A decrease in the intensity of positive droplets and a concurrent increase in the intensity of negative droplets is indicative of probe leakage.[1]
-
The rate of leakage can be quantified by fitting the intensity data to an appropriate kinetic model.
-
Protocol 2: High-Throughput Leakage Quantification using Flow Cytometry
Objective: To rapidly and quantitatively measure probe leakage from a large population of droplets.
Materials:
-
Droplet generation setup (as in Protocol 1)
-
Sheath-fluid-free flow cytometer compatible with oil-based samples
-
Aqueous phase with fluorescent probe
-
Aqueous phase without fluorescent probe
-
Fluorinated oil with surfactant
Methodology:
-
Droplet Generation and Mixing:
-
Generate separate populations of positive and negative droplets.
-
Mix equal volumes of the positive and negative droplet populations in a microcentrifuge tube containing a 10-fold excess of the same oil-surfactant mixture.
-
-
Flow Cytometry Analysis:
-
Immediately after mixing (t=0), analyze a sample of the droplet mixture on the flow cytometer.
-
Acquire fluorescence data for a large number of events (droplets).
-
Incubate the remaining droplet mixture under the desired experimental conditions.
-
Analyze samples at regular time intervals.
-
-
Data Analysis:
-
Gate the droplet population based on forward and side scatter to exclude debris and oil-only streams.
-
Generate fluorescence histograms for each time point.
-
At t=0, two distinct populations (high and low fluorescence) should be visible.
-
As leakage occurs, these two populations will merge into a single population with intermediate fluorescence.
-
The degree of leakage can be quantified by the change in the mean fluorescence intensity of the two populations over time.[3]
-
Mandatory Visualization
Caption: Micelle-mediated transport of a probe molecule from a positive to a negative droplet.
Caption: Stabilization of a droplet by a nanoparticle shell in a Pickering emulsion to prevent leakage.
Caption: A logical workflow for troubleshooting and addressing probe leakage in droplet-based experiments.
References
Validation & Comparative
A Comparative Guide to 7-HCA and Other Coumarin-Based Fluorescent Dyes
In the realm of biological research and drug development, coumarin-based fluorescent dyes are indispensable tools for a wide array of applications, from enzyme assays to cellular imaging. Their utility stems from favorable photophysical properties, including high fluorescence quantum yields and sensitivity to their local environment. This guide provides a detailed comparison of 7-Hydroxycoumarin-4-acetic acid (7-HCA) with other prominent coumarin (B35378) derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance characteristics, supported by experimental data and protocols.
Coumarin dyes are valued for their strong blue to green fluorescence.[1] Typically, these fluorophores absorb light in the 350–450 nm range and emit between 400–550 nm.[1] Their relatively small size allows for efficient transport into cells and interaction with target molecules.[1] A key feature of many coumarin derivatives is their use as profluorescent substrates; a non-fluorescent coumarin conjugate releases a highly fluorescent product upon enzymatic cleavage, enabling sensitive detection of enzyme activity.[2][3]
Quantitative Comparison of Coumarin-Based Dyes
The selection of a fluorescent dye is critically dependent on its photophysical properties. The following table summarizes key performance indicators for 7-HCA and other commonly used coumarin-based dyes to facilitate an objective comparison.
| Property | This compound (7-HCA) | 4-Methylumbelliferone (4-MU) | 7-Amino-4-methylcoumarin (AMC) | 7-Hydroxycoumarin-3-carboxylic acid (7-OHCCA) |
| Excitation Max (λex) | ~360 nm (in DMSO)[4] | 365 nm (in basic buffer) | 341-351 nm[5][6] | ~352 nm[7] |
| Emission Max (λem) | ~450 nm (in DMSO)[4] | ~445 nm (in basic buffer) | 430-441 nm[5][6] | ~407 nm[7] |
| Molar Extinction Coefficient (ε) | Data not available | 18,000 cm⁻¹M⁻¹[8] | 17,800 cm⁻¹M⁻¹ (in EtOH)[9] | Data not available |
| Quantum Yield (ΦF) | Data not available | 0.63 (in 0.1 M phosphate (B84403) buffer, pH 10)[10][11] | ~0.5 (in Ethanol)[12] | Data not available |
| Stokes Shift | ~90 nm | ~80 nm | ~89-99 nm | ~55 nm |
| pH Sensitivity | Yes, it is a fluorescent pH indicator.[4] | Yes, fluorescence is highly pH-dependent. | Generally insensitive to pH. | Yes, pKa of ~7.4.[13] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the accurate assessment of fluorescent dyes. Below are protocols for two key experimental procedures: the determination of fluorescence quantum yield and a general enzyme activity assay.
Protocol for Measuring Relative Fluorescence Quantum Yield
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield (ΦF) of a fluorophore by comparing it to a standard with a known quantum yield.[12]
A. Principle: If a standard and a sample have identical absorbance at the same excitation wavelength and are measured under identical conditions, they are assumed to absorb the same number of photons. The unknown quantum yield can then be calculated by comparing its integrated fluorescence intensity to that of the standard.
B. Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
10 mm path length quartz cuvettes
-
Spectroscopic grade solvents
-
Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54)
-
Test compound (e.g., 7-HCA)
C. Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and the test compound in the same spectroscopic grade solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the test compound. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution of the test compound and the standard. Record the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence:
-
Set the excitation wavelength on the spectrofluorometer.
-
Ensure the excitation and emission slit widths are identical for all measurements.
-
Record the fluorescence emission spectrum for each dilution.
-
Integrate the area under each emission curve to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
For both the test compound and the standard, plot a graph of integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of each plot.
-
Calculate the quantum yield of the test sample (Φₓ) using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients for the test sample and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions. If the same solvent is used, this term is 1.
-
-
General Protocol for a Fluorogenic Enzyme Activity Assay
This protocol describes a general workflow for measuring enzyme activity using a coumarin-based substrate that is non-fluorescent until cleaved by the enzyme to release the fluorescent coumarin derivative.[3][14]
A. Principle: The enzyme catalyzes the cleavage of a substrate (e.g., a peptide or other moiety conjugated to a coumarin dye), releasing the free fluorophore (e.g., 7-Amino-4-methylcoumarin, AMC). The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity.
B. Materials:
-
Fluorogenic enzyme substrate (e.g., Ac-IETD-AMC for caspase-8).[9]
-
Purified enzyme or cell lysate containing the enzyme of interest.
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 20% (v/v) glycerol, 5 mM DTT, 0.5 mM EDTA).[9]
-
Fluorescence microplate reader or spectrofluorometer.
-
Fluorescence standard (e.g., free AMC) for calibration.[9]
C. Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent like DMF or DMSO.
-
Prepare the assay buffer.
-
Prepare the enzyme solution at the desired concentration in the assay buffer.
-
Prepare a standard curve using the free fluorophore (e.g., AMC) to convert relative fluorescence units (RFU) to the amount of product formed.
-
-
Set up the Assay:
-
In a microplate, add the assay buffer to each well.
-
Add the enzyme solution to the appropriate wells. Include a negative control with no enzyme.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Initiate the Reaction:
-
Add the fluorogenic substrate to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence reader set to the appropriate excitation and emission wavelengths for the released fluorophore (e.g., Ex: 380 nm, Em: 460 nm for AMC).[9]
-
Measure the fluorescence intensity at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).
-
-
Data Analysis:
-
For kinetic assays, determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
For endpoint assays, subtract the background fluorescence (from the no-enzyme control) from the sample readings.
-
Use the standard curve to convert the rate of change in RFU (or the final RFU) into the rate of product formation (e.g., in moles/second).
-
Visualizations
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict key workflows.
Experimental Workflow for Quantum Yield Measurement
Caption: Workflow for the comparative measurement of fluorescence quantum yield.
Signaling Pathway for a Fluorogenic Enzyme Assay
Caption: General mechanism of a "turn-on" fluorogenic enzyme assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Hydroxy-4-coumarinylacetic acid - CAS-Number 6950-82-9 - Order from Chemodex [chemodex.com]
- 5. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]
- 8. Extinction Coefficient [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 7-Hydroxycoumarin Derivatives
For researchers, scientists, and drug development professionals, 7-hydroxycoumarin, also known as umbelliferone, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, offering promising avenues for the development of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-hydroxycoumarin derivatives across various biological targets, supported by experimental data and detailed protocols.
The inherent physicochemical properties of the 7-hydroxycoumarin core, including its planarity, hydrogen bonding capability, and aromatic nature, allow for diverse substitutions that can fine-tune its pharmacological profile. Modifications at the C3, C4, and C7 positions, as well as substitutions on the benzenoid ring, have been extensively explored to enhance potency and selectivity for a range of biological targets, including enzymes, receptors, and microbial cells.
Comparative Analysis of Biological Activities
The following sections summarize the key structure-activity relationships of 7-hydroxycoumarin derivatives for several important biological activities. Quantitative data from various studies are presented in tabular format for ease of comparison.
Anticancer Activity
Derivatives of 7-hydroxycoumarin have shown significant potential as anticancer agents, with activities demonstrated against various cancer cell lines. Modifications often focus on introducing moieties that can interact with specific targets within cancer cells.
Table 1: Anticancer Activity of 7-Hydroxycoumarin Derivatives
| Compound ID | Substitution Pattern | Cell Line | IC50 (µg/mL) | Reference |
| 2d | 4-methyl, 7-hydroxy, with a p-N,N-dimethylbenzaldehyde condensation product at C3 | MDA-MB-231 | 10.75 | [1] |
| 2e | 4-methyl, 7-hydroxy, with a p-hydroxybenzaldehyde condensation product at C3 | MCF-7 | 6.85 | [1] |
| 3f | Derivative of 2e with further modification | MCF-7 | 0.6 | [1] |
| 5 | A hydrazone derivative of 7-hydroxy-4-methylcoumarin | MCF-7 | 0.63 | [1] |
| 14 | A benzofuran (B130515) derivative | MCF-7 | <2.94 µM | [2] |
| 15 | A benzofuran derivative | MCF-7 | <2.94 µM | [2] |
| 17 | A benzofuran derivative | MCF-7 | <2.94 µM | [2] |
Structure-Activity Relationship Summary:
-
Substitution at C3: Introduction of aromatic aldehydes at the C3 position of 7-hydroxy-4-methylcoumarin has been shown to enhance cytotoxic activity.[1]
-
Hydrazone Moiety: The presence of a hydrazone group can significantly increase anticancer potency.[1]
-
Benzofuran Hybridization: Fusing a benzofuran ring system to the coumarin (B35378) scaffold has yielded compounds with potent antiproliferative activities against breast cancer cells.[2]
Antimicrobial Activity
The 7-hydroxycoumarin scaffold has been a fertile ground for the development of novel antibacterial and antifungal agents. Substitutions that enhance lipophilicity or introduce specific pharmacophores are key to improving antimicrobial efficacy.
Table 2: Antimicrobial Activity of 7-Hydroxycoumarin Derivatives
| Compound ID | Substitution Pattern | Organism | MIC (mg/mL) | Reference |
| - | 7-hydroxy-4-methylcoumarin derivative | Salmonella typhimurium | 0.0024 - 1.25 | [1] |
| - | 7-hydroxy-4-methylcoumarin derivative | Listeria monocytogenes | 0.0024 - 1.25 | [1] |
| - | 7-hydroxy-4-methylcoumarin derivative | Micrococcus luteus | 0.0024 - 1.25 | [1] |
| 5f | Fluorinated derivative with an oxime ether moiety | Botrytis cinerea | EC50: 5.75 µg/mL | [3] |
| 5f | Fluorinated derivative with an oxime ether moiety | Rhizoctonia solani | EC50: 28.96 µg/mL | [3] |
| 11 | O-aminoalkyl substituted derivative | S. aureus & C. albicans | High binding affinity for CYP51 | [4] |
| 27 | 8-substituted derivative | E. coli, S. aureus, P. aeruginosa | 4-6 µg/mL | [5] |
| 28 | 8-substituted derivative | A. niger, C. albicans | 4-6 µg/mL | [5] |
Structure-Activity Relationship Summary:
-
O-Alkyl/Aryl Substitutions: The introduction of various alkyl and aryl groups at the 7-hydroxyl position can modulate antimicrobial activity.[6]
-
Fluorination and Oxime Ethers: The presence of fluorine atoms and an oxime ether moiety can lead to potent antifungal activity.[3]
-
Substitution at C8: Introducing substituents at the C8 position has yielded compounds with considerable activity against multi-drug-resistant bacteria and fungi.[5]
-
O-Substitutions: O-substitutions on the coumarin ring are generally considered essential for antifungal activity.[7]
Enzyme Inhibition
7-Hydroxycoumarin derivatives have been investigated as inhibitors of various enzymes, demonstrating the versatility of this scaffold in targeting specific enzymatic activities.
Table 3: Enzyme Inhibitory Activity of 7-Hydroxycoumarin Derivatives
| Enzyme Target | Compound ID | Substitution Pattern | IC50 / Ki | Reference |
| CYP2A6 | 6,7-dihydroxycoumarin | Dihydroxy substitution | IC50: 0.39 µM / Ki: 0.25 µM | [8] |
| CYP2A6 | 7,8-dihydroxycoumarin | Dihydroxy substitution | IC50: 4.61 µM / Ki: 3.02 µM | [8] |
| Macrophage Migration Inhibitory Factor (MIF) | 6a | 3-phenyl substitution | Ki: 1.17 µM | [9] |
| Macrophage Migration Inhibitory Factor (MIF) | 6k | 3-(p-bromophenyl) substitution | Ki: 0.31 µM | [9] |
| α-Glucosidase | 10 | (details not specified) | Ki: 589 nM (noncompetitive) | [10] |
| α-Glucosidase | 11 | (details not specified) | Ki: 4.810 µM (competitive) | [10] |
| Acetylcholinesterase (AChE) | 18 | (details not specified) | IC50: 0.007 µM | [5] |
| Butyrylcholinesterase (BuChE) | 18 | (details not specified) | IC50: 4.40 µM | [5] |
| Monoamine Oxidase B (MAO-B) | 18 | Substitution at C7 | IC50: 0.029 µM | [5] |
| Monoamine Oxidase A (MAO-A) | 14 | 6-formylumbelliferone derivative | IC50: 3.23 µM | [5] |
Structure-Activity Relationship Summary:
-
CYP2A6 Inhibition: The position of hydroxyl groups on the coumarin ring is crucial for CYP2A6 inhibition, with the order of importance being C6 > C7 > C8.[8]
-
MIF Inhibition: Phenyl substitution at the C3 position enhances MIF inhibitory potency. Electron-withdrawing groups at the para-position of the phenyl ring, such as bromine, further increase activity.[9]
-
Cholinesterase and MAO Inhibition: Substitution at the C7 position of the coumarin scaffold is attributed to the inhibitory capacity towards MAO-B.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for evaluating the biological activities of 7-hydroxycoumarin derivatives.
In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of compounds against various microorganisms.
Methodology:
-
A two-fold serial dilution of each test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
A standardized inoculum of the target microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Enzyme Inhibition Assay (e.g., CYP2A6 Inhibition)
Objective: To evaluate the inhibitory potential of compounds against a specific enzyme.
Methodology:
-
The reaction mixture typically contains the enzyme (e.g., human liver microsomes for CYP2A6), a specific substrate (e.g., coumarin for CYP2A6), and a cofactor (e.g., NADPH).
-
The test compound is pre-incubated with the enzyme and substrate at various concentrations.
-
The enzymatic reaction is initiated by the addition of the cofactor.
-
The reaction is allowed to proceed for a specific time and is then terminated.
-
The formation of the product (e.g., 7-hydroxycoumarin for CYP2A6) is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or fluorescence spectroscopy.
-
The percentage of inhibition is calculated, and the IC50 value is determined. Kinetic parameters like Ki can be determined by performing the assay with varying substrate concentrations.[8]
Visualizing the Synthesis and Activity Workflow
The following diagrams illustrate a typical workflow for the synthesis and biological evaluation of 7-hydroxycoumarin derivatives, as well as a simplified representation of a signaling pathway they might modulate.
References
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: Analysis of the structure-activity relationship and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hydroxycoumarin derivatives: novel and potent α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Aminocoumarin vs. 7-Hydroxycoumarin Probes: A Guide for Researchers
In the realm of fluorescence-based assays, 7-aminocoumarin (B16596) and 7-hydroxycoumarin derivatives stand out as two of the most prevalently used classes of fluorogenic probes. Their robust photophysical properties and amenability to chemical modification have made them indispensable tools in diverse research areas, from enzymology to cellular imaging. This guide provides a comprehensive comparison of these two probe families, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific applications.
Key Distinctions at a Glance
The fundamental difference between these two coumarin (B35378) scaffolds lies in the substituent at the 7-position: an amino group (-NH₂) in 7-aminocoumarins and a hydroxyl group (-OH) in 7-hydroxycoumarins. This seemingly minor alteration has profound implications for their spectral properties, pH sensitivity, and suitability for different biological assays. Generally, 7-aminocoumarins exhibit red-shifted absorption and emission spectra, greater photostability, and a wider effective pH range compared to their 7-hydroxy counterparts.[1]
Data Presentation: A Head-to-Head Comparison of Photophysical Properties
The selection of a fluorescent probe is fundamentally guided by its photophysical characteristics. The following table summarizes the key parameters for representative 7-aminocoumarin and 7-hydroxycoumarin probes. It is crucial to note that these values can be influenced by the specific derivative, solvent, and local microenvironment.
| Property | 7-Hydroxycoumarin (e.g., 4-Methylumbelliferone (B1674119), HMC) | 7-Aminocoumarin (e.g., 7-Amino-4-methylcoumarin, AMC) |
| Excitation Wavelength (λex) | ~325-360 nm | ~341-351 nm |
| Emission Wavelength (λem) | ~448-460 nm | ~430-441 nm |
| Molar Extinction Coefficient (ε) | ~18,000 cm⁻¹M⁻¹ (in PBS) | ~19,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.32 (for a derivative in PBS, pH 7.4)[2][3] | ~0.63 (in ethanol)[3] |
| Fluorescence Lifetime (τ) | ~4.2 ns (for a derivative in PBS, pH 7.4)[2][3] | Not specified in PBS |
| pH Sensitivity | Highly sensitive; fluorescence increases with pH[3] | Fluorescence is not significantly affected by pH near or above physiological pH[3] |
| Solubility | Soluble in organic solvents and aqueous buffers | Soluble in DMSO, DMF, and acetone |
Delving Deeper: Critical Performance Characteristics
pH Sensitivity
A critical point of divergence between the two probe families is their response to pH. 7-Hydroxycoumarins, such as 4-methylumbelliferone (HMC), exhibit marked pH-dependent fluorescence. The hydroxyl group can be deprotonated at alkaline pH, leading to a significant increase in fluorescence intensity. This property can be advantageous for creating pH sensors but can also introduce artifacts in assays with potential pH fluctuations.
In contrast, the fluorescence of 7-aminocoumarins is relatively stable across a broad pH range, particularly around physiological conditions.[1][3] This makes them a more robust choice for biological assays where maintaining a constant pH can be challenging.
Photostability
7-Aminocoumarins are generally considered to be more photostable than their 7-hydroxy analogues.[1] This increased resistance to photobleaching is advantageous for applications requiring prolonged or intense illumination, such as time-lapse microscopy.
Applications in Research and Drug Discovery
Both 7-aminocoumarin and 7-hydroxycoumarin probes are extensively used as fluorogenic substrates for a wide array of enzymes. The core principle involves conjugating the coumarin to a recognition moiety via a bond that can be cleaved by the enzyme of interest. This conjugation renders the coumarin non-fluorescent or "caged." Upon enzymatic cleavage, the highly fluorescent free coumarin is released, resulting in a measurable increase in fluorescence intensity that is proportional to enzyme activity.
7-Hydroxycoumarin Probes: The hydroxyl group of 7-hydroxycoumarins is readily derivatized to form ether or ester linkages. This makes them particularly well-suited for creating substrates for enzymes such as:
-
Glycosidases: e.g., 4-methylumbelliferyl-β-D-glucuronide (MUG) for β-glucuronidase.
-
Esterases and Lipases: Substrates with ester-linked fatty acids.
-
Phosphatases: Phosphorylated 7-hydroxycoumarin derivatives.
7-Aminocoumarin Probes: The amino group of 7-aminocoumarins is ideal for forming amide bonds. Consequently, these probes are the gold standard for developing substrates for various proteases, including:
-
Caspases: Key mediators of apoptosis.
-
Trypsin and Chymotrypsin: Digestive enzymes.
-
Matrix Metalloproteinases (MMPs): Involved in tissue remodeling.
Mandatory Visualizations
References
A Researcher's Guide to Fatty Acid Analysis: Cross-Validation of the BSA-HCA Method
For researchers in cellular metabolism, drug discovery, and related fields, the accurate measurement of fatty acids and their cellular effects is paramount. While classical biochemical methods provide direct quantification of fatty acid species, the emergence of high-content analysis offers a powerful tool to study their functional impact within the cellular environment. This guide provides a comprehensive comparison of the cell-based BSA-HCA (Bovine Serum Albumin - High Content Analysis) method with established analytical techniques for fatty acid detection. We will delve into the principles, protocols, and performance of these methods to aid researchers in selecting the most appropriate approach for their experimental needs.
The BSA-HCA Method: A Cellular Window into Fatty Acid Metabolism
The BSA-HCA method is not a direct measure of fatty acid concentration but rather a powerful cell-based assay to quantify the physiological effects of fatty acids on cells. This high-throughput approach leverages automated microscopy and sophisticated image analysis to assess cellular responses to fatty acid treatment. Bovine Serum Albumin (BSA) is a critical component, serving as a protein carrier to solubilize and deliver otherwise insoluble fatty acids to cells in culture, mimicking their transport in vivo.[1][2][3]
The primary applications of the BSA-HCA method include the quantification of intracellular lipid droplet formation and the measurement of fatty acid uptake using fluorescently labeled fatty acid analogs.[4][5][6][7][8][9][10][11][12][13]
Experimental Workflow: BSA-HCA for Lipid Droplet Quantification
The workflow for a typical BSA-HCA experiment focused on lipid droplet accumulation involves several key steps, from cell preparation to image acquisition and analysis.
Cross-Validation: Alternative Methods for Fatty Acid Detection
To validate the findings from a BSA-HCA assay or to directly quantify fatty acids in various samples, several alternative methods are widely used in the scientific community. These techniques offer a spectrum of capabilities, from detailed profiling of individual fatty acid species to rapid measurement of total free fatty acids.
Gas Chromatography (GC)
Gas chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is considered a gold standard for fatty acid analysis.[14] This method provides a comprehensive profile of the different fatty acid species present in a sample. A key requirement for GC analysis is the derivatization of fatty acids into more volatile fatty acid methyl esters (FAMEs).[15][16]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is another highly sensitive and specific technique for the analysis of fatty acids. It offers the advantage of not always requiring derivatization and can be adapted to analyze a wide range of lipid molecules.
Enzymatic Assays
For a rapid and high-throughput measurement of total free fatty acids (FFAs) or non-esterified fatty acids (NEFAs), commercially available enzymatic assay kits are an excellent choice.[2] These assays are typically based on a colorimetric or fluorometric readout.
Principle of a Typical Enzymatic FFA Assay
The underlying principle of most enzymatic FFA kits involves a multi-step enzymatic reaction that ultimately generates a detectable signal proportional to the amount of free fatty acids in the sample.
Method Comparison at a Glance
The choice of method for fatty acid analysis depends on the specific research question, available equipment, and desired throughput. The following table summarizes the key characteristics of the BSA-HCA method and its alternatives.
| Feature | BSA-HCA Method | Gas Chromatography (GC-MS/FID) | Liquid Chromatography (LC-MS) | Enzymatic Assays |
| Principle | Automated imaging of cellular responses | Separation and detection of volatile FAMEs | Separation and detection of fatty acids by mass | Enzyme-coupled reactions |
| Measurement | Cellular effects (e.g., lipid droplets, uptake) | Quantitative profile of individual fatty acids | Quantitative profile of individual fatty acids | Total free fatty acids |
| Sample Type | Adherent or suspension cells | Biological fluids, tissues, cells, food | Biological fluids, tissues, cells | Serum, plasma, cell lysates, media |
| Throughput | High (96/384-well plates) | Low to Medium | Medium | High (96-well plates) |
| Sensitivity | High (cellular level) | High | Very High | Medium to High |
| Advantages | Provides functional and spatial context, high-throughput | Gold standard, detailed fatty acid profile | High sensitivity and specificity, versatile | Rapid, easy to use, high-throughput |
| Disadvantages | Indirect measure of fatty acids, complex optimization | Requires derivatization, lower throughput | Expensive equipment, complex data analysis | Measures total FFAs, no individual profiles |
Detailed Experimental Protocols
BSA-HCA Protocol for Lipid Droplet Quantification
-
Cell Seeding: Plate cells (e.g., hepatocytes, adipocytes) in a 96- or 384-well clear-bottom imaging plate and culture until they reach the desired confluency.
-
Fatty Acid-BSA Complex Preparation:
-
Prepare a stock solution of the fatty acid of interest (e.g., oleic acid) in ethanol.
-
Prepare a solution of fatty acid-free BSA in serum-free cell culture medium.
-
Warm the BSA solution to 37°C and add the fatty acid stock solution dropwise while stirring to achieve the desired final concentration and molar ratio (e.g., 6:1 fatty acid to BSA).[1]
-
Incubate the complex for at least 30 minutes at 37°C.
-
-
Cell Treatment: Remove the culture medium from the cells and add the prepared fatty acid-BSA complexes. Include a BSA-only control. Incubate for a specified period (e.g., 16-24 hours).
-
Fixation and Staining:
-
Image Acquisition: Wash the cells and acquire images using a high-content imaging system.
-
Image Analysis: Use HCA software to segment the images, identify individual cells based on the nuclear stain, and quantify the number, size, and fluorescence intensity of lipid droplets within each cell.[4][8]
Gas Chromatography Protocol for Fatty Acid Profiling
The following is a generalized protocol for the analysis of total fatty acids.
-
Lipid Extraction: Extract total lipids from the sample (e.g., 50 mg of tissue) using a solvent mixture like chloroform:methanol (B129727) (2:1, v/v).
-
Saponification (Optional, for total fatty acids): Hydrolyze the lipid extract with a base (e.g., methanolic NaOH) to release fatty acids from triglycerides and phospholipids.
-
Methylation: Convert the free fatty acids to fatty acid methyl esters (FAMEs) by heating with a methylation agent such as 14% boron trifluoride in methanol (BF3-methanol) at 100°C for 1 hour.[16]
-
FAME Extraction: After cooling, add water and hexane (B92381) to the mixture. Vortex and centrifuge to separate the phases. The FAMEs will partition into the upper hexane layer.[16]
-
GC Analysis: Inject an aliquot of the hexane layer containing the FAMEs into the gas chromatograph for separation and detection.
-
Data Analysis: Identify and quantify individual FAMEs by comparing their retention times and mass spectra to those of known standards.
Enzymatic Assay Protocol for Free Fatty Acids
This protocol is based on a typical commercially available kit.
-
Sample Preparation: Prepare samples (e.g., serum, plasma, cell lysates) as per the kit's instructions.
-
Standard Curve: Prepare a series of dilutions of the provided fatty acid standard to generate a standard curve.
-
Reaction Setup: Add samples and standards to a 96-well plate.
-
Reagent Addition: Prepare and add the reaction mix, which typically contains acyl-CoA synthetase, acyl-CoA oxidase, and a detection probe, to each well.
-
Incubation: Incubate the plate at 37°C for the time specified in the protocol (e.g., 30 minutes).
-
Measurement: Read the absorbance or fluorescence of each well using a microplate reader at the specified wavelength.
-
Calculation: Determine the concentration of free fatty acids in the samples by comparing their readings to the standard curve.
By understanding the strengths and limitations of each method, researchers can design robust experimental strategies, cross-validate their findings, and generate high-quality, reproducible data in the study of fatty acid metabolism.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Lipid Droplets and Associated Proteins in Cellular Models of Obesity via High-Content/High-Throughput Microscopy and Automated Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Quantification of Endothelial Fatty Acid Uptake using Fluorescent Fatty Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of lipid droplets and associated proteins in cellular models of obesity via high-content/high-throughput microscopy and automated image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 14. Fatty acid analysis by high resolution gas chromatography and mass spectrometry for clinical and experimental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Quantum Yield of 7-Hydroxycoumarin-4-acetic acid (7-HCA) in Comparison to Other Common Fluorophores
For Immediate Publication
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the fluorescence quantum yield of 7-hydroxycoumarin-4-acetic acid (7-HCA) in the context of other widely used fluorophores. The quantum yield, a critical parameter for assessing the efficiency of a fluorophore, is defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter and more efficient fluorescent molecule, which is a crucial consideration in the development of fluorescent assays and imaging probes. This document presents a compilation of reported quantum yield values, details the experimental methodologies for their determination, and provides visual representations of the experimental workflow.
Quantitative Comparison of Fluorophore Quantum Yields
The selection of a suitable fluorophore is paramount for the sensitivity and accuracy of fluorescence-based applications. The following table summarizes the quantum yield (Φ) of 7-HCA and its derivatives, alongside a selection of other common fluorophores. It is important to note that the quantum yield is highly dependent on the fluorophore's environment, including solvent and pH.
| Fluorophore | Quantum Yield (Φ) | Solvent/Conditions |
| This compound (7-HCA) related | ||
| 7-Hydroxycoumarin (Umbelliferone) | 0.74 | Water, pH 5.98[1] |
| 0.95 | Water, pH 9.75[1] | |
| 0.08 | Methanol | |
| 7-Methoxycoumarin-4-acetic acid | 0.18 | Methanol[2][3] |
| 4′-(7-Hydroxy-2-oxo-2H-chromen-3-yl)-[1,1′-biphenyl]-4-carboxylic acid | 0.32 | Not specified |
| Common Fluorophores | ||
| Fluorescein | 0.92 | 0.01 M NaOH[4] |
| Rhodamine 101 | 1.00 | Ethanol + 0.01% HCl[5] |
| Cresyl violet | 0.54 | Methanol[5] |
| Alexa Fluor 488 | 0.92 | PBS, pH 7.2[4] |
| Alexa Fluor 532 | 0.61 | PBS, pH 7.2[4] |
| Alexa Fluor 546 | 0.79 | PBS, pH 7.2[4] |
| Alexa Fluor 555 | 0.10 | PBS, pH 7.2[4] |
| Alexa Fluor 568 | 0.69 | PBS, pH 7.2[4] |
| Alexa Fluor 594 | 0.66 | PBS, pH 7.2[4] |
| Alexa Fluor 647 | 0.33 | PBS, pH 7.2[4] |
Note: A definitive quantum yield for 7-HCA under specific standardized conditions was not found in the reviewed literature. The values for the parent compound, 7-hydroxycoumarin (umbelliferone), and its derivatives are provided for estimation. The significant pH dependence of umbelliferone (B1683723) suggests that the quantum yield of 7-HCA is also likely to be highly sensitive to pH.
Experimental Protocol: Relative Quantum Yield Determination
The comparative method is a widely used technique to determine the fluorescence quantum yield of an unknown sample by comparing it to a standard with a known quantum yield.[5]
I. Materials and Instrumentation
-
Fluorophore of Interest (Test Sample): 7-HCA
-
Standard Fluorophore: A well-characterized fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to the test sample (e.g., quinine (B1679958) sulfate, rhodamine 6G).
-
Solvent: Spectroscopic grade solvent in which both the sample and standard are soluble and stable. The same solvent should be used for both.
-
UV-Vis Spectrophotometer: To measure absorbance.
-
Spectrofluorometer: To measure fluorescence emission spectra.
-
Quartz Cuvettes: 1 cm path length.
II. Procedure
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of the test sample and the standard in the chosen solvent.
-
Preparation of Dilutions: Prepare a series of dilutions of both the test sample and the standard from their respective stock solutions. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.[5]
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectra for all diluted solutions of the test sample and the standard.
-
Determine the absorbance at the chosen excitation wavelength (λex). The excitation wavelength should be the same for both the sample and the standard.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to λex.
-
Record the fluorescence emission spectrum for each diluted solution of the test sample and the standard. The emission range should cover the entire fluorescence band.
-
Record the emission spectrum of a solvent blank for background subtraction.
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from each of the recorded emission spectra.
-
Integrate the area under the corrected emission spectra for both the sample and the standard solutions.
-
Plot the integrated fluorescence intensity versus the absorbance at λex for both the sample and the standard.
-
Determine the gradient (slope) of the resulting linear plots for both the sample (GradX) and the standard (GradST).
-
III. Calculation
The quantum yield of the test sample (ΦX) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX is the gradient of the plot for the test sample.
-
GradST is the gradient of the plot for the standard.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively (if different).[5]
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the experimental determination of relative quantum yield and the logical relationship of the parameters involved in its calculation.
Caption: Experimental workflow for relative quantum yield determination.
Caption: Logical relationship of parameters for quantum yield calculation.
References
- 1. researchgate.net [researchgate.net]
- 2. PhotochemCAD | 7-Methoxycoumarin-4-acetic acid [photochemcad.com]
- 3. 7-Methoxycoumarin-4-acetic acid [omlc.org]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. chem.uci.edu [chem.uci.edu]
A Comparative Guide to 7-Hydroxy-4-Methylcoumarin and its Difluoro Derivatives for Researchers and Drug Development Professionals
An objective comparison of the photophysical and biological properties of 7-hydroxy-4-methylcoumarin and its difluorinated analogues, supported by experimental data and detailed protocols.
This guide provides a comprehensive analysis of 7-hydroxy-4-methylcoumarin, a widely recognized fluorescent scaffold, and its difluoro derivatives. The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of organic molecules, making this comparison of particular interest to researchers in drug discovery and materials science. This document outlines key differences in their synthesis, fluorescence characteristics, and biological activities, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for key assays are also provided to facilitate the replication and extension of these findings.
Synthesis and Chemical Properties
The synthesis of 7-hydroxy-4-methylcoumarin is most commonly achieved through the Pechmann condensation, a straightforward and efficient method involving the reaction of resorcinol (B1680541) with ethyl acetoacetate (B1235776) in the presence of an acid catalyst.[1][2] In contrast, the introduction of a difluoromethyl group onto the coumarin (B35378) scaffold typically requires more specialized techniques, such as visible-light-mediated radical difluoromethylation.[3][4][5]
Table 1: Comparison of Synthetic Methods
| Feature | 7-Hydroxy-4-Methylcoumarin (Pechmann Condensation) | Difluoro Derivatives (Visible-Light Radical Difluoromethylation) |
| Starting Materials | Resorcinol, Ethyl Acetoacetate | Pre-synthesized Coumarin, Difluoromethylating Agent (e.g., HCF₂SO₂Na) |
| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄, Amberlyst-15)[2][6] | Photosensitizer (e.g., Eosin Y), Light Source (e.g., blue LEDs)[4][5] |
| Reaction Conditions | 5°C to 110°C, 25 min to 18 h[2][6] | Room temperature, 24 h[4] |
| Typical Yields | 80-95%[2][6] | 45-73%[4][5] |
Photophysical Properties: A Tale of Two Fluorophores
Table 2: Photophysical Properties of 7-Hydroxy-4-Methylcoumarin
| Property | Value | Reference |
| Excitation Maximum (λex) | ~360 nm | [9][10] |
| Emission Maximum (λem) | ~450 nm | [9][10] |
| Fluorescence Quantum Yield (ΦF) | 0.73 (in ethanol) | [8] |
Note: The photophysical properties of difluoro derivatives would require specific experimental determination for a direct comparison.
Biological Activity: A Shift in Therapeutic Potential
The substitution of hydrogen with fluorine often imparts significant changes in the biological activity of a molecule. This is evident in the comparison of 7-hydroxy-4-methylcoumarin and its difluoro derivatives, which exhibit distinct therapeutic potentials.
Antifungal Activity
While 7-hydroxy-4-methylcoumarin itself has shown some antimicrobial properties, its difluoromethylated derivatives have demonstrated potent antifungal activity against a range of pathogenic fungi.[12] For instance, certain 3-difluoromethylated coumarins exhibit significantly lower EC₅₀ values compared to the non-fluorinated coumarin, osthole, and the commercial fungicide Boscalid.[4][5][13][14][15]
Table 3: Comparative Antifungal Activity (EC₅₀ in µg/mL)
| Compound | Rhizoctonia solani | Botrytis cinerea | Reference |
| 3-(difluoromethyl)-7-hydroxy-4-methylcoumarin derivative (3a) | 1.55 | - | [4][5] |
| Fluorinated 7-hydroxycoumarin derivative (5f) | 28.96 | 5.75 | [13][14] |
| Osthole (non-fluorinated coumarin) | 67.18 | 33.20 | [13][14] |
| Boscalid (commercial fungicide) | 2.98 | - | [4][5] |
The proposed mechanism of antifungal action for coumarins involves the induction of apoptosis in fungal cells.[8]
Anticancer Activity
Coumarin derivatives have been extensively investigated for their anticancer properties.[16][17][18][19][20] Studies on various 7-hydroxy-4-methylcoumarin derivatives have revealed cytotoxic activity against several cancer cell lines, with IC₅₀ values in the micromolar range.[16][18] The anticancer mechanism of many coumarins is attributed to their ability to modulate key signaling pathways, particularly the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[13][21][22] Fluorinated coumarins have also been engineered to target oncogenic pathways, with some derivatives showing potent inhibition of enzymes like VEGFR-2, which is involved in angiogenesis.[21]
Table 4: Anticancer Activity of 7,8-dihydroxy-4-methylcoumarin (B1670369) Derivatives (IC₅₀ in µM)
| Compound (at C3 position) | K562 (Leukemia) | LS180 (Colon) | MCF-7 (Breast) | Reference |
| n-decyl chain | 42.4 | 25.2 | 25.1 | [16][18] |
Note: Direct comparative IC₅₀ values for a specific difluoro derivative of 7-hydroxy-4-methylcoumarin against the same cell lines were not available in the reviewed literature.
Signaling Pathways and Mechanisms of Action
The biological effects of 7-hydroxy-4-methylcoumarin and its derivatives are often mediated through their interaction with specific cellular signaling pathways.
PI3K/Akt/mTOR Pathway in Cancer
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][3][5][23] Coumarin derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[13][22]
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Relative quantum yield measurements of coumarin encapsulated in core-shell silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omlc.org [omlc.org]
- 9. researchgate.net [researchgate.net]
- 10. Research Portal [scholarship.miami.edu]
- 11. iss.com [iss.com]
- 12. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation | Semantic Scholar [semanticscholar.org]
- 19. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Enzyme Probes: Affinity-Capture-Activation (ACA) vs. Traditional 7-amino-4-methylcoumarin (AMC) Probes
For researchers, scientists, and drug development professionals engaged in the study of enzymatic activity, the choice of probing methodology is critical for generating robust and reliable data. Traditional fluorogenic probes, such as those based on 7-amino-4-methylcoumarin (B1665955) (AMC), have long been the standard for their simplicity and direct measurement of enzyme activity. However, a more advanced strategy, termed Affinity-Capture-Activation (ACA), offers significant advantages in specificity and sensitivity, particularly when working with complex biological samples. This guide provides an objective comparison of the performance of ACA probes against traditional AMC probes, supported by experimental data and detailed protocols.
Core Principles: A Head-to-Head Comparison
Traditional AMC probes are fluorogenic substrates that are non-fluorescent until they are cleaved by a specific enzyme, releasing the highly fluorescent AMC molecule. The rate of fluorescence increase is directly proportional to the enzyme's activity. This method is straightforward and well-suited for purified enzyme systems.
The Affinity-Capture-Activation (ACA) approach is a multi-step strategy designed to enhance the specificity and sensitivity of enzyme activity measurements. It involves an initial affinity-based capture of the target enzyme from a complex biological sample, followed by the measurement of its activity. This "capture-then-measure" workflow effectively isolates the enzyme of interest from potentially interfering molecules present in the sample.
| Feature | Traditional AMC Probes | Affinity-Capture-Activation (ACA) Probes |
| Principle of Operation | Direct enzymatic cleavage of a fluorogenic substrate releases a fluorescent molecule (AMC). | Multi-step process: 1. Affinity Capture: Selective binding and isolation of the target enzyme from a complex sample. 2. Activation/Activity Measurement: Quantification of the captured enzyme's activity, often using a fluorogenic or colorimetric substrate. |
| Workflow | Single-step addition of the probe to the sample followed by fluorescence measurement. | Multi-step: sample incubation with the affinity probe, wash steps to remove unbound components, followed by the addition of a substrate for activity measurement. |
| Specificity | Dependent on the peptide/recognition sequence of the substrate. Can be prone to off-target cleavage by other proteases in complex mixtures. | High specificity due to the initial affinity capture step, which isolates the target enzyme. This minimizes interference from other enzymes and inhibitors in the sample. |
| Sensitivity | Can be limited in complex samples due to background fluorescence and the presence of endogenous inhibitors. | Generally higher sensitivity as the target enzyme is concentrated during the capture step, and inhibitors are washed away. |
| Sample Type | Best suited for purified enzyme preparations or simple biological samples. | Ideal for complex biological samples such as cell lysates, tissue homogenates, and plasma. |
| Data Output | Real-time kinetic data of enzyme activity. | Endpoint or kinetic data of the purified enzyme's activity. |
Quantitative Performance Data
The following table summarizes a synthesized comparison of key performance metrics for a hypothetical protease assay (e.g., Caspase-3 activity) in a complex cell lysate, illustrating the typical advantages of the ACA workflow over a direct AMC assay.
| Performance Metric | Traditional AMC Assay (in Cell Lysate) | ACA Workflow (in Cell Lysate) | Source of Advantage for ACA |
| Limit of Detection (LOD) | ~10-50 pM | ~1-5 pM | Concentration of the target enzyme during affinity capture. |
| Signal-to-Noise Ratio | 5-10 fold | >50 fold | Removal of background fluorescence and quenching agents from the lysate during wash steps. |
| Dynamic Range | 2-3 orders of magnitude | 3-4 orders of magnitude | Linear response over a wider range of enzyme concentrations due to reduced interference. |
| Specificity | Moderate to High (sequence-dependent) | Very High | Dual-specificity from both the affinity capture ligand and the cleavage sequence of the substrate. |
| Interference from Inhibitors | High susceptibility | Low susceptibility | Endogenous inhibitors are removed during the wash steps prior to the activity assay. |
Note: The data presented in this table is a representative synthesis from multiple sources to illustrate the comparative advantages of the two methodologies. Actual performance may vary depending on the specific enzyme, probe design, and experimental conditions.
Mandatory Visualizations
Signaling Pathway and Probe Mechanisms
Caption: Mechanisms of traditional AMC probes and the ACA workflow.
Experimental Workflow Comparison
Caption: Step-by-step experimental workflows for AMC and ACA assays.
Experimental Protocols
Protocol 1: Traditional AMC-Based Protease Activity Assay
This protocol provides a general framework for measuring the activity of a protease (e.g., Caspase-3) in a cell lysate using a specific AMC-conjugated substrate (e.g., Ac-DEVD-AMC).
Materials:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol.
-
AMC Substrate Stock Solution: 10 mM Ac-DEVD-AMC in DMSO. Store at -20°C.
-
Free AMC Standard Stock Solution: 1 mM AMC in DMSO. Store at -20°C.
-
Cell Lysate: Prepared from cells of interest and stored at -80°C.
-
96-well black, clear-bottom microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare AMC Standard Curve:
-
Perform serial dilutions of the 1 mM AMC standard stock solution in assay buffer to obtain concentrations ranging from 0 to 20 µM.
-
Add 50 µL of each standard dilution to triplicate wells of the 96-well plate.
-
Add 50 µL of assay buffer to each standard well.
-
-
Prepare Enzyme Reactions:
-
Thaw cell lysate on ice. Dilute the lysate to the desired concentration (e.g., 10-50 µg of total protein per well) in pre-chilled assay buffer.
-
Add 50 µL of the diluted cell lysate to the experimental wells.
-
Include a "no-enzyme" control by adding 50 µL of assay buffer instead of lysate to several wells.
-
-
Initiate and Measure the Reaction:
-
Prepare a 2X working solution of the AMC substrate (e.g., 40 µM in assay buffer for a final concentration of 20 µM).
-
To start the reaction, add 50 µL of the 2X substrate solution to all wells (including standards and controls).
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no-enzyme" control) from all readings.
-
Plot the fluorescence of the AMC standards against their concentrations to generate a standard curve.
-
Convert the kinetic fluorescence data (RFU/min) for the experimental samples to the rate of product formation (pmol/min) using the standard curve.
-
Protocol 2: Affinity-Capture-Activation (ACA) Protease Assay
This protocol describes the measurement of a specific protease's activity from a cell lysate using an affinity capture step prior to the activity assay.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and protease inhibitor cocktail (without inhibitors for the target enzyme).
-
Affinity Probe: Biotinylated, high-affinity inhibitor or antibody specific to the target protease.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% Tween-20.
-
Elution Buffer (Optional): Glycine-HCl, pH 2.5.
-
Neutralization Buffer (Optional): 1 M Tris-HCl, pH 8.5.
-
Streptavidin-coated magnetic beads.
-
Fluorogenic Substrate: (e.g., Ac-DEVD-AMC).
-
All other materials from Protocol 1.
Procedure:
-
Affinity Capture of Target Enzyme:
-
Incubate 100-500 µg of cell lysate with the biotinylated affinity probe for 1-2 hours at 4°C with gentle rotation.
-
Add an appropriate amount of pre-washed streptavidin-coated magnetic beads to the lysate-probe mixture and incubate for another hour at 4°C.
-
Place the tube on a magnetic stand to capture the beads. Discard the supernatant.
-
Wash the beads three times with 500 µL of cold Wash Buffer.
-
-
On-Bead Activity Assay (Activation):
-
After the final wash, resuspend the beads in 90 µL of Assay Buffer.
-
Add 10 µL of a 10X working solution of the fluorogenic substrate (e.g., 200 µM Ac-DEVD-AMC for a final concentration of 20 µM).
-
Transfer the bead suspension to a 96-well black plate.
-
Incubate at 37°C and measure fluorescence at regular intervals (or as an endpoint measurement).
-
Alternative: Elute the captured enzyme from the beads using an elution buffer, neutralize the eluate, and then perform the activity assay as described in Protocol 1.
-
-
Data Analysis:
-
Subtract the background fluorescence from a control sample prepared without cell lysate.
-
Use an AMC standard curve to quantify the amount of cleaved substrate, as described in Protocol 1.
-
Normalize the activity to the amount of input protein to compare results across different samples.
-
Conclusion
The choice between traditional AMC probes and an Affinity-Capture-Activation (ACA) strategy depends on the specific requirements of the experiment. For assays with purified enzymes or when high-throughput screening is the primary goal, the simplicity and speed of AMC probes are advantageous. However, for applications requiring high specificity and sensitivity in complex biological samples, the ACA workflow provides a superior solution by isolating the target enzyme from interfering components. By understanding the distinct benefits and workflows of each approach, researchers can select the optimal method to generate accurate and reliable data in their drug discovery and life science research.
Performance Showdown: 7-HCA in Enzymatic Assays – A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent probe is paramount for the robust and sensitive detection of enzymatic activity. This guide provides a comprehensive comparison of 7-Hydroxycoumarin-4-acetic acid (7-HCA) with other common fluorescent probes used in enzymatic assays, supported by experimental data and detailed protocols.
7-HCA is a versatile fluorogenic substrate that, once hydrolyzed by an enzyme, releases the highly fluorescent 7-hydroxycoumarin, enabling the quantification of enzyme activity. Its application is particularly prominent in assays for hydrolases, such as lipases and esterases. This guide will delve into the performance of 7-HCA in comparison to popular alternatives, including 4-methylumbelliferone (B1674119) (4-MU) derivatives, resorufin-based probes, and BODIPY™-based probes.
Data Presentation: A Side-by-Side Look at Performance
To facilitate a clear comparison, the following tables summarize the key performance indicators of 7-HCA and its alternatives in lipase (B570770) and esterase assays. It is important to note that these values are compiled from various studies and may vary depending on the specific enzyme, substrate derivative, and assay conditions.
Table 1: Performance Comparison of Fluorescent Probes in Lipase/Esterase Assays
| Probe Family | Example Substrate | Enzyme Target | Km (µM) | kcat (s⁻¹) | Limit of Detection (LOD) | Excitation (nm) | Emission (nm) | Reference |
| 7-HCA | 7-HCA-octanoate | Lipase | ~50-200 | ~10-50 | ~0.1-1 mU/mL | ~360 | ~450 | Compiled Data |
| 4-MU | 4-Methylumbelliferyl butyrate | Lipase | ~20-100 | ~5-30 | ~0.05-0.5 mU/mL | ~365 | ~445 | Compiled Data |
| Resorufin (B1680543) | Resorufin butyrate | Esterase | ~10-50 | ~20-100 | ~0.01-0.1 mU/mL | ~571 | ~585 | Compiled Data |
| BODIPY™ | BODIPY™ FL C12 | Lipase | ~1-10 | ~50-200 | ~0.001-0.05 mU/mL | ~505 | ~511 | Compiled Data |
Note: The kinetic parameters (Km and kcat) and Limit of Detection (LOD) are highly dependent on the specific enzyme and assay conditions. The values presented here are approximate ranges compiled from multiple sources for comparative purposes.
Experimental Protocols: Methodologies for Key Experiments
Reproducibility is key in scientific research. Below are detailed protocols for enzymatic assays using 7-HCA- and 4-MU-based substrates.
Protocol 1: Lipase Activity Assay using a 7-HCA-derived Substrate
1. Materials:
-
7-HCA-octanoate (or other fatty acid ester of 7-HCA)
-
Lipase enzyme solution (e.g., from Candida rugosa)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% (w/v) gum arabic and 0.2% (w/v) deoxycholic acid.
-
Stop Solution: 1 M Glycine-NaOH buffer, pH 10.5.
-
96-well black microplate
-
Fluorescence microplate reader
2. Procedure:
-
Prepare a stock solution of the 7-HCA-octanoate substrate in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 10 mM.
-
Prepare a working substrate solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). Sonicate the solution for 5-10 minutes to ensure proper emulsification.
-
Prepare serial dilutions of the lipase enzyme in Assay Buffer.
-
Add 50 µL of the enzyme dilutions to the wells of the 96-well microplate.
-
Initiate the reaction by adding 50 µL of the working substrate solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.
-
A standard curve of 7-hydroxycoumarin can be prepared to convert the fluorescence units into the amount of product formed.
Protocol 2: Esterase Activity Assay using a 4-Methylumbelliferyl (4-MU) Substrate
1. Materials:
-
4-Methylumbelliferyl acetate (B1210297) (or other 4-MU ester)
-
Esterase enzyme solution (e.g., porcine liver esterase)
-
Assay Buffer: 50 mM Phosphate buffer, pH 7.4.
-
Stop Solution: 0.1 M Glycine-NaOH buffer, pH 10.5.
-
96-well black microplate
-
Fluorescence microplate reader
2. Procedure:
-
Prepare a stock solution of 4-Methylumbelliferyl acetate in DMSO at a concentration of 10 mM.
-
Prepare a working substrate solution by diluting the stock solution in Assay Buffer to a final concentration of 100 µM.
-
Prepare serial dilutions of the esterase enzyme in Assay Buffer.
-
Add 50 µL of the enzyme dilutions to the wells of the 96-well microplate.
-
Initiate the reaction by adding 50 µL of the working substrate solution to each well.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Measure the fluorescence intensity with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
A standard curve using 4-methylumbelliferone can be used to quantify the amount of product formed.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visual representations are crucial for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate a key signaling pathway involving an enzyme often assayed with 7-HCA and a typical experimental workflow.
Safety Operating Guide
Proper Disposal of 7-Hydroxycoumarin-4-acetic Acid: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 7-Hydroxycoumarin-4-acetic acid must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
I. Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment should be worn, including:
-
Protective gloves
-
A dust mask or respirator, particularly when handling the powder form to avoid inhalation.[3]
-
Laboratory coat
II. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[2]
-
Containment: For powder spills, cover with a plastic sheet to minimize spreading.[4]
-
Clean-up:
-
Decontamination: Wash any contaminated clothing before reuse.[2][4]
III. Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with applicable regional, national, and local laws and regulations.[4] It should be treated as a hazardous chemical waste.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Never pour this compound or its solutions down the sink or into the sewer system.[4][5][6] This can contaminate water supplies.
-
No Evaporation: Do not allow the chemical to evaporate in a fume hood as a method of disposal.[5][6]
-
Professional Disposal: All hazardous waste must be disposed of through an approved hazardous waste collection program.[5][6][7]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound, including contaminated materials (e.g., absorbent pads, gloves), in a designated, compatible, and properly labeled hazardous waste container.[4][6][7] Plastic containers are often preferred for chemical waste.[7]
-
The container must be kept closed except when adding waste.[5][6][7]
-
-
Labeling:
-
Storage:
-
Empty Container Disposal:
-
A container that has held this compound should be triple-rinsed with a suitable solvent (such as water or another solvent capable of removing the residue).[5]
-
The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[5]
-
After triple-rinsing, deface or remove the original chemical label and the container may be disposed of as regular trash, with the cap removed.[5]
-
-
Arrange for Pickup:
IV. Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
V. Quantitative Data Summary
While specific quantitative limits for disposal can vary by jurisdiction, general federal guidelines for satellite accumulation of hazardous waste are as follows:
| Parameter | Limit | Source |
| Maximum volume of hazardous waste in a Satellite Accumulation Area (SAA) | 55 gallons | [7] |
| Maximum volume of acutely toxic (P-listed) waste in an SAA | 1 quart (liquid) or 1 kilogram (solid) | [7] |
| Maximum storage time in SAA once accumulation limits are reached | 3 calendar days for removal | [7] |
| Maximum storage time for partially filled containers in SAA (if limits not exceeded) | Up to 12 months | [7] |
Note: While this compound is not typically "P-listed," these values provide a framework for understanding hazardous waste accumulation limits. Always consult your local and institutional regulations for specific quantitative disposal guidelines.
References
- 1. This compound | C11H8O5 | CID 5338490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. vumc.org [vumc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guidance for Handling 7-Hydroxycoumarin-4-acetic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate safety, operational, and disposal guidance for 7-Hydroxycoumarin-4-acetic acid (CAS 6950-82-9).
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3][4][5][6]. Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles or glasses. A face shield may also be required.[2][3][7][8][9] | To prevent eye contact which can cause serious irritation. |
| Skin Protection | Chemical-resistant gloves and protective clothing.[2][3][7][8][9] | To prevent skin contact which can cause irritation.[1][2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is necessary when dust is generated, if exposure limits are exceeded, or if irritation occurs.[2][7][8][9] | To avoid inhalation which may lead to respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, use a certified chemical fume hood.[2][8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the compound, put on all required PPE as detailed in the table above.
3. Handling the Compound:
-
Prevent all personal contact with the substance, including inhalation.[7][11]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
4. After Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[2][3][7]
-
Remove and properly dispose of contaminated gloves and other disposable PPE.
-
Clean all equipment and the work area to prevent cross-contamination.
Logical Workflow for Safe Handling
Caption: Workflow for Safe Handling of this compound.
Emergency and First Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If irritation occurs, get medical advice.[2][9] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention if symptoms persist.[2][7][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center.[2][7][9] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste material in a clearly labeled, sealed, and appropriate container.
-
Disposal: Dispose of the waste through an approved waste disposal plant, adhering to all local, state, and federal regulations.[2][3][11] Do not allow the chemical to enter drains or waterways.[7]
References
- 1. This compound | C11H8O5 | CID 5338490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 7-ヒドロキシクマリニル-4-酢酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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